Product packaging for Nornicotine(Cat. No.:CAS No. 494-97-3)

Nornicotine

Katalognummer: B140904
CAS-Nummer: 494-97-3
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: MYKUKUCHPMASKF-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

l-Nor-nicotine, also known as (S)-(-)-Nornicotine, is a primary metabolite of nicotine and a naturally occurring minor tobacco alkaloid with the molecular formula C9H12N2 and a molecular weight of 148.21 . This compound is the demethylated derivative of nicotine, differing in structure by the absence of the methyl group on its pyrrolidine nitrogen . As a chiral molecule, the 'l-' or (S)-enantiomer is the form most relevant to biological systems and is the subject of extensive pharmacological research . In neuroscience, l-Nor-nicotine serves as a valuable tool for studying the nicotinic acetylcholine receptor (nAChR) system. It exhibits a high binding affinity for specific nAChR subunits, including alpha-6 and alpha-7, making it a useful compound for probing the function and pharmacology of these receptor subtypes . Its activity is not limited to receptor binding; research shows that l-Nor-nicotine can inhibit the dopamine transporter (DAT) function in the striatum via nAChR activation and can stimulate the release of dopamine from superfused rat striatal slices . These actions on the dopaminergic system suggest a role in the neuropharmacological effects of nicotine and tobacco use, contributing to its investigation in the context of addiction and reward pathways . Beyond addiction research, the scientific community is actively exploring the potential therapeutic applications of nicotine and its analogues, including nornicotine, for neurodegenerative disorders and neuropsychiatric conditions . Its psychomotor effects have been characterized in animal models, where repeated administration of S(-)-nornicotine resulted in tolerance to initial hypoactivity and the subsequent appearance of hyperactivity, indicating a complex mechanism of action that differs qualitatively from that of S(-)-nicotine . This product is provided as a high-purity chemical for research purposes. It is intended for use in laboratory studies only and is classified as harmful if swallowed, in contact with skin, or if inhaled . Researchers should handle this material with appropriate personal protective equipment in a controlled environment like a chemical fume hood and refer to the material safety data sheet for detailed safety protocols . l-Nor-nicotine is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B140904 Nornicotine CAS No. 494-97-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075420
Record name (-)-(S)-Nornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name Nornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15574
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

260 °C
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0737 at 20 °C/4 °C
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0097 [mmHg]
Record name Nornicotine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15574
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Hygroscopic, somewhat viscous liquid

CAS No.

494-97-3
Record name Nornicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S)-Nornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 494-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H6L5QD8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nornicotine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core of Nornicotine Biosynthesis in Nicotiana tabacum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a secondary alkaloid in Nicotiana tabacum (cultivated tobacco), is a pivotal compound of interest for both agricultural and pharmaceutical research. While typically a minor alkaloid, its levels can significantly increase in certain tobacco varieties and under specific conditions, a phenomenon known as "conversion." This conversion is of significant concern as this compound is a direct precursor to the potent carcinogen N'-nitrosothis compound (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1][2][3] Understanding the biosynthesis of this compound is, therefore, crucial for developing strategies to minimize its formation in tobacco products and for exploring its pharmacological properties. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Nicotiana tabacum, focusing on the enzymatic pathways, genetic regulation, quantitative data, and key experimental methodologies.

The Central Pathway: Nicotine N-Demethylation

The primary route of this compound formation in Nicotiana tabacum is the N-demethylation of nicotine.[1][2] This reaction is catalyzed by a family of cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[4]

Key Enzymes and Genes

Three key functional nicotine N-demethylase (NND) enzymes have been identified and characterized in Nicotiana tabacum:

  • CYP82E4: This is the principal enzyme responsible for the majority of nicotine to this compound conversion, particularly in "converter" tobacco lines.[1][2][5] Its expression is significantly upregulated during leaf senescence and curing.[1][6]

  • CYP82E5v2: Considered a minor contributor to this compound biosynthesis.[5]

  • CYP82E10: Also plays a minor role in this compound formation.[5]

While other members of the CYP82E family exist, such as CYP82E2 and CYP82E3, they are generally considered non-functional in N. tabacum due to mutations.[4]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound levels and the expression of the primary biosynthetic gene, CYP82E4.

Table 1: this compound and Nicotine Content in Wild-Type and Genetically Modified Nicotiana tabacum

GenotypeThis compound (% of Total Alkaloids)Nicotine (% of Total Alkaloids)Conversion Rate (%)*Reference(s)
Non-converter (Wild-Type)~2-5%~95-98%<5%[4][7][8]
Converter (Wild-Type)Up to 95%5-10%Up to 95%[2][8]
CYP82E4, CYP82E5v2, CYP82E10 Triple Knockout~0.5%Not specifiedSignificantly reduced[8]
CYP82E2 family RNAi (in strong converter line)As low as 0.8%Not specifiedReduced from 98% to 0.8%[6]

*Conversion Rate = [this compound / (Nicotine + this compound)] x 100

Table 2: Relative Expression of CYP82E4 in Converter vs. Non-Converter Tobacco Lines

ComparisonFold Increase in CYP82E4 ExpressionReference(s)
Converter vs. Non-converter (during senescence)Up to 80-fold[6]

Table 3: Enantioselective Demethylation by CYP82E Enzymes

EnzymeRelative Demethylation Rate ((R)-nicotine vs. (S)-nicotine)Reference(s)
CYP82E43-fold faster for (R)-nicotine[9][10]
CYP82E5v210-fold faster for (R)-nicotine[9][10]
CYP82E1010-fold faster for (R)-nicotine[9][10]

Regulatory Mechanisms of this compound Biosynthesis

The regulation of this compound biosynthesis is complex and occurs primarily at the transcriptional level of the CYP82E4 gene.

Signaling Pathways

The expression of CYP82E4 is tightly linked to leaf senescence.[1][6] Several signaling molecules and environmental cues can influence this process:

  • Ethylene: Treatment with ethylene, a plant hormone involved in senescence, can induce the expression of CYP82E4.[1][6]

  • Jasmonic Acid: While jasmonic acid is a key signaling molecule in plant defense and development, its direct role in upregulating CYP82E4 during senescence is less clear, though it is known to interact with ethylene signaling pathways.[1][11][12]

  • Abiotic and Biotic Stress: Stresses that induce senescence, such as viral infection (e.g., tobacco mosaic virus), can also lead to increased CYP82E4 expression.[1][6]

Epigenetic Regulation

Recent studies have highlighted the critical role of epigenetic modifications in controlling CYP82E4 expression and, consequently, nicotine conversion:

  • DNA Methylation: The promoter region of CYP82E4 in high-converter lines exhibits significantly lower levels of DNA methylation compared to non-converter lines.[4][13] Treatment with a DNA methylase inhibitor can induce a shift from a non-converter to a high-converter phenotype.[4]

  • Histone Modification: The repressive histone mark H3K27me3 is found at lower levels at the CYP82E4 locus in high-converter lines, correlating with higher gene expression.[14]

Transcriptional Regulation

A zinc finger transcription factor has been identified that binds to the promoter of CYP82E4, suggesting its involvement in the transcriptional regulation of the gene.[2] Further research is needed to fully elucidate the network of transcription factors that control CYP82E4 expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound biosynthesis.

Alkaloid Extraction and Quantification

A generalized workflow for the extraction and analysis of nicotine and this compound from tobacco leaf material:

  • Sample Preparation: Freeze-dry and grind tobacco leaves to a fine powder.

  • Extraction: Extract a known weight of the powdered sample with an acidic methanol-water solution (e.g., 40% methanol with 0.1% HCl) using sonication or mechanical stirring.[7]

  • Purification (Optional): Depending on the analytical method, a solid-phase extraction (SPE) step may be used to clean up the extract.

  • Quantification: Analyze the alkaloid content using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[7][15] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method.[7]

In Vitro Nicotine N-Demethylase Activity Assay

This protocol is for assessing the enzymatic activity of heterologously expressed CYP82E enzymes:

  • Enzyme Source: Microsomal fractions are prepared from yeast (Saccharomyces cerevisiae) or insect cells expressing the CYP82E enzyme of interest.

  • Reaction Mixture: The assay is typically performed in a small volume (e.g., 20 µL) containing:

    • Microsomal protein (e.g., 0.5 mg/mL)

    • NADPH (e.g., 2.5 mM) as a cofactor

    • Tris buffer (e.g., 25 mM, pH 7.5)

    • Nicotine substrate (radiolabeled or non-labeled)

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Extraction: The reaction is stopped, and the alkaloids are extracted with an organic solvent.

  • Analysis: The conversion of nicotine to this compound is quantified using methods such as Thin Layer Chromatography (TLC) for radiolabeled substrates or LC-MS for non-labeled substrates.

Gene Expression Analysis by qRT-PCR

A standard workflow for quantifying the transcript levels of CYP82E genes:

  • RNA Extraction: Isolate total RNA from tobacco leaf tissue using a suitable method (e.g., TRIzol reagent).

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Perform real-time PCR using gene-specific primers for the CYP82E genes and a suitable reference gene (e.g., Actin) for normalization. SYBR Green-based detection is commonly used.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

RNA Interference (RNAi) Mediated Gene Silencing

A generalized workflow for creating transgenic tobacco with silenced CYP82E genes:

  • Construct Design: Create an RNAi construct containing an inverted repeat of a conserved region of the CYP82E gene family, separated by an intron, under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transformation of Agrobacterium tumefaciens: Introduce the RNAi construct into a suitable Agrobacterium strain.

  • Tobacco Transformation: Use the leaf disc co-cultivation method to transform tobacco explants with the engineered Agrobacterium.

  • Selection and Regeneration: Select for transformed cells on a medium containing an appropriate antibiotic (e.g., kanamycin) and regenerate whole plants.

  • Molecular and Phenotypic Analysis: Confirm the integration of the transgene and the reduction in CYP82E transcript levels (qRT-PCR) and this compound content (HPLC or GC-MS) in the transgenic plants.

Visualizations

Biosynthetic Pathway

Nornicotine_Biosynthesis Nicotine Nicotine This compound This compound Nicotine->this compound  Nicotine N-demethylation (CYP82E4, CYP82E5v2, CYP82E10) NNN N'-Nitrosothis compound (NNN) This compound->NNN  N-nitrosation (during curing and processing)

This compound biosynthesis from nicotine and its subsequent conversion to NNN.

Regulatory Network of CYP82E4 Expression

CYP82E4_Regulation cluster_signals Inductive Signals cluster_regulation Regulatory Mechanisms cluster_epigenetic Epigenetic Modifications cluster_transcriptional Transcriptional Factors Senescence Leaf Senescence Epigenetic Epigenetic Regulation Senescence->Epigenetic Ethylene Ethylene Ethylene->Senescence Biotic_Stress Biotic Stress (e.g., TMV) Biotic_Stress->Senescence DNA_demethylation Decreased DNA Methylation H3K27me3_reduction Reduced H3K27me3 Transcriptional Transcriptional Regulation ZFP Zinc Finger Protein CYP82E4 CYP82E4 Gene Expression DNA_demethylation->CYP82E4 + H3K27me3_reduction->CYP82E4 + ZFP->CYP82E4 ? Nornicotine_Production This compound Production CYP82E4->Nornicotine_Production

Simplified regulatory network of CYP82E4 gene expression.

Experimental Workflow: RNAi-mediated Silencing

RNAi_Workflow start Start construct Design and create CYP82E RNAi construct start->construct agrobacterium Transform Agrobacterium tumefaciens construct->agrobacterium tobacco_transformation Transform Nicotiana tabacum leaf discs agrobacterium->tobacco_transformation selection Select transformed cells on antibiotic medium tobacco_transformation->selection regeneration Regenerate transgenic plants selection->regeneration analysis Molecular and Phenotypic Analysis (qRT-PCR, LC-MS) regeneration->analysis end End analysis->end

Workflow for generating this compound-reduced tobacco via RNAi.

Conclusion

The biosynthesis of this compound in Nicotiana tabacum is a well-defined process primarily driven by the N-demethylation of nicotine, catalyzed by CYP82E family enzymes, with CYP82E4 playing the most significant role. The regulation of CYP82E4 is intricate, involving a senescence-specific signaling pathway that is further controlled by epigenetic modifications. This understanding has paved the way for the development of genetically modified tobacco lines with significantly reduced this compound content, thereby lowering the levels of the carcinogen NNN. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important metabolic pathway, with the ultimate goal of enhancing the safety of tobacco products and exploring the potential applications of these alkaloids in other fields.

References

Unraveling the Enantiomeric Dichotomy: A Technical Guide to the Biological Activity of Nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the distinct biological activities of the enantiomers of nornicotine, (R)-(+)-nornicotine and (S)-(-)-nornicotine. This compound, a primary metabolite of nicotine and a natural tobacco alkaloid, presents a unique pharmacological profile that is gaining attention within the scientific and drug development communities. This document, intended for researchers, scientists, and professionals in drug development, delves into the stereoselective interactions of this compound enantiomers with nicotinic acetylcholine receptors (nAChRs), their differential effects on neurotransmitter systems, and their varied in-vivo pharmacological profiles.

This compound's significance is underscored by its accumulation in the brain following chronic nicotine exposure and its own reinforcing properties.[1] The chirality of the this compound molecule results in significant differences in the biological activities of its (R) and (S) enantiomers, a critical consideration for the development of novel therapeutics, particularly for smoking cessation and neurological disorders. This guide synthesizes current research, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of these complex molecules.

Core Findings: A Tale of Two Enantiomers

The biological activities of (R)- and (S)-nornicotine diverge significantly, from receptor binding and functional activity to their effects on behavior and toxicity.

Receptor Interactions and Functional Activity

This compound enantiomers exhibit distinct profiles in their interactions with various nAChR subtypes. While both enantiomers bind to high-affinity nAChRs, their potency and efficacy in eliciting downstream effects, such as dopamine release, are notably different and brain-region-specific.

(R)-(+)-nornicotine has been shown to be more potent than its (S)- counterpart in stimulating dopamine release from the nucleus accumbens, a key brain region in the reward pathway.[2][3] Conversely, (S)-(-)-nornicotine is more effective at evoking dopamine release in the striatum.[3][4][5] This suggests that the enantiomers may differentially target nAChR subtypes that predominate in these respective brain areas. Specifically, the effects in the striatum are thought to involve α3β2 nAChR subunits, while α6-containing nAChRs have been implicated in nicotine-evoked dopamine release.[3][5][6] this compound has also been shown to have a high affinity for α7 nAChRs.[6]

Interestingly, some evidence suggests that (R)-(+)-nornicotine may act as a partial agonist at nAChRs that mediate accumbal dopamine release, as it is less efficacious than (S)-(-)-nornicotine in stimulating this release.[2]

Table 1: Functional Activity of this compound Enantiomers on Dopamine Release

EnantiomerBrain RegionPotency (EC50)Efficacy (Emax)Putative nAChR Subtype(s) InvolvedReference
(R)-(+)-Nornicotine Nucleus AccumbensMore potent than (S)-nornicotine (~2-fold)Less efficacious than (S)-nornicotineα6-containing nAChRs[1][2][3]
(S)-(-)-Nornicotine Nucleus AccumbensLess potent than (R)-nornicotineMore efficacious than (R)-nornicotineα6-containing nAChRs[1][2]
(R)-(+)-Nornicotine StriatumLess potent than (S)-nornicotineNot specifiedα3β2 nAChRs[3][4][5]
(S)-(-)-Nornicotine StriatumMore potent than (R)-nornicotine (~2-fold)Not specifiedα3β2 nAChRs[3][4][5]
In Vivo Pharmacology

The stereoselectivity of this compound's biological activity extends to its in vivo effects, including its impact on nicotine self-administration, cardiovascular function, locomotor activity, and analgesic potential.

(R)-(+)-Nornicotine has demonstrated greater potency in decreasing the self-administration of (S)-(-)-nicotine in rats, an effect that is specific to nicotine reinforcement as both enantiomers were equipotent in decreasing sucrose-reinforced behavior.[2][7] This finding is significant for its potential therapeutic application in smoking cessation.

In terms of cardiovascular effects , both enantiomers can acutely increase blood pressure and heart rate.[2] However, with repeated administration, tolerance develops to the pressor effects of (R)-(+)-nornicotine, but not to those of (S)-(-)-nornicotine.[2][5]

Regarding locomotor activity , acute administration of high doses of either enantiomer can produce transient hypoactivity.[8][9] However, with repeated administration, hyperactivity emerges with (S)-(-)-nornicotine, a response not observed with (R)-(+)-nornicotine.[8][9]

Table 2: In Vivo Effects of this compound Enantiomers

Effect(R)-(+)-Nornicotine(S)-(-)-NornicotineKey FindingsReference
Nicotine Self-Administration More potent in decreasingLess potent in decreasingEnantioselectivity specific to nicotine reinforcement.[2][7]
Cardiovascular (Acute) Increased blood pressure and heart rateIncreased blood pressure and heart rateSimilar acute effects.[2]
Cardiovascular (Repeated) Tolerance develops to pressor effectsTolerance does not develop to pressor effectsDifferential development of tolerance.[2][5]
Locomotor Activity (Acute) Hypoactivity at high dosesHypoactivity at high dosesSimilar acute effects at high doses.[8][9]
Locomotor Activity (Repeated) No hyperactivity observedHyperactivity emergesDivergent effects on locomotor sensitization.[8][9]
Analgesia Less potentMore potentDesirable analgesic properties reside with the (S)-enantiomer.[5]
Toxicity (Motor Impairment) More potent (ED50: 6.9 mg/kg)Less potent (ED50: 13.6 mg/kg)Undesirable side effects are more pronounced with the (R)-enantiomer.[5]
Toxicological Profile

A crucial aspect of the pharmacological evaluation of any compound is its safety and tolerability. For the this compound enantiomers, a clear distinction in their toxicological profiles has been observed. Undesirable effects such as motor in-coordination and ataxia are more pronounced with (R)-(+)-nornicotine.[4][5] In contrast, the desirable analgesic properties are predominantly associated with (S)-(-)-nornicotine.[5] This separation of analgesic efficacy from toxicity highlights the therapeutic potential of (S)-(-)-nornicotine.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound enantiomers, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

nornicotine_dopamine_pathway Figure 1: this compound Enantiomer-Mediated Dopamine Release cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron R_this compound (R)-Nornicotine nAChR_NAc nAChR (e.g., α6β2*) in Nucleus Accumbens R_this compound->nAChR_NAc More Potent nAChR_Striatum nAChR (e.g., α3β2*) in Striatum R_this compound->nAChR_Striatum Less Potent S_this compound (S)-Nornicotine S_this compound->nAChR_NAc Less Potent S_this compound->nAChR_Striatum More Potent Ca_influx Ca²⁺ Influx nAChR_NAc->Ca_influx nAChR_Striatum->Ca_influx Dopamine_release Dopamine Release Ca_influx->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine Dopamine_receptors Dopamine Receptors Dopamine->Dopamine_receptors Postsynaptic_effect Postsynaptic Effects (e.g., Reward, Motor Control) Dopamine_receptors->Postsynaptic_effect

Figure 1: this compound Enantiomer-Mediated Dopamine Release

nicotine_self_admin_workflow Figure 2: Workflow for Nicotine Self-Administration Study cluster_training Training Phase cluster_pretreatment Pretreatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Train_Lever_Press Train rats to press a lever for intravenous infusions of (S)-nicotine Establish_Baseline Establish a stable baseline of nicotine self-administration Train_Lever_Press->Establish_Baseline Administer_this compound Administer (R)- or (S)-nornicotine or saline (control) Establish_Baseline->Administer_this compound Self_Admin_Session Allow access to the self-administration levers for a set duration Administer_this compound->Self_Admin_Session Record_Infusions Record the number of nicotine infusions earned Self_Admin_Session->Record_Infusions Compare_Groups Compare the number of infusions between the this compound and saline groups Record_Infusions->Compare_Groups Dose_Response Determine the dose-response relationship for each enantiomer Compare_Groups->Dose_Response

Figure 2: Workflow for Nicotine Self-Administration Study

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in the literature on this compound enantiomers.

Dopamine Release from Brain Slices

This in vitro technique allows for the direct measurement of neurotransmitter release from specific brain regions in response to pharmacological agents.

  • Tissue Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold buffer. The nucleus accumbens and striatum are dissected and sliced to a thickness of approximately 300-400 µm using a vibratome.

  • Preloading with [3H]Dopamine: The brain slices are incubated in a buffer containing [3H]dopamine, which is actively taken up by dopaminergic neurons.

  • Superfusion: The preloaded slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer at a constant flow rate.

  • Stimulation and Sample Collection: After a baseline period, the slices are exposed to varying concentrations of (R)- or (S)-nornicotine. Superfusate samples are collected at regular intervals to measure the amount of [3H]dopamine released.

  • Data Analysis: The amount of radioactivity in each sample is determined by liquid scintillation counting. The evoked [3H]dopamine overflow is calculated as a percentage of the total radioactivity remaining in the tissue at the time of stimulation. EC50 and Emax values are then determined by fitting the concentration-response data to a sigmoid function. The involvement of nAChRs is confirmed by conducting experiments in the presence of nAChR antagonists, and the calcium dependency of the release is verified using a low-calcium buffer.[1][10]

Intravenous Self-Administration in Rats

This behavioral paradigm is a gold standard for assessing the reinforcing effects of drugs and the potential of a test compound to reduce drug-taking behavior.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Training: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of (S)-nicotine, while presses on the "inactive" lever have no consequence. Training continues until a stable pattern of self-administration is established.

  • Pretreatment and Testing: Before a self-administration session, rats are pretreated with a subcutaneous injection of (R)-nornicotine, (S)-nornicotine, or saline. They are then placed in the operant chambers, and the number of nicotine infusions they self-administer over a set period is recorded.

  • Control for Non-Specific Effects: To ensure that the effects of the this compound enantiomers are specific to nicotine reinforcement, separate experiments are conducted where rats are trained to self-administer a non-drug reinforcer, such as a sucrose solution.[2]

  • Data Analysis: The primary dependent variable is the number of infusions earned. The data are analyzed to compare the effects of the different pretreatments on nicotine self-administration. Dose-response curves are generated to determine the potency of each enantiomer in reducing nicotine intake.

Cardiovascular Monitoring

This protocol assesses the effects of this compound enantiomers on key cardiovascular parameters.

  • Animal Preparation: Rats are anesthetized, and a catheter is implanted in the femoral artery to allow for the direct measurement of arterial blood pressure. A second catheter may be placed in the femoral vein for drug administration.

  • Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously recorded using a polygraph or a computerized data acquisition system.

  • Drug Administration and Measurement: After a baseline recording period, (R)- or (S)-nornicotine is administered intravenously or subcutaneously, and the changes in blood pressure and heart rate are monitored over time. For repeated administration studies, the same dose is given at regular intervals over several days.

  • Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each dose and enantiomer. The data are analyzed to determine the magnitude and duration of the cardiovascular effects and to assess the development of tolerance with repeated administration.

Conclusion and Future Directions

The distinct pharmacological profiles of (R)- and (S)-nornicotine highlight the critical importance of stereochemistry in drug action. (S)-(-)-nornicotine emerges as a potentially valuable therapeutic agent, particularly for pain management, due to its favorable separation of analgesic effects from toxicity. Conversely, the greater potency of (R)-(+)-nornicotine in reducing nicotine self-administration suggests its potential as a smoking cessation aid.

Further research is warranted to fully elucidate the nAChR subtype selectivity of each enantiomer, which will be instrumental in understanding their precise mechanisms of action and in designing more targeted therapeutics. The long-term effects and metabolic fate of each enantiomer also require more in-depth investigation. The findings summarized in this whitepaper provide a solid foundation for future preclinical and clinical studies aimed at harnessing the therapeutic potential of this compound enantiomers for the treatment of nicotine addiction and other neurological conditions.

References

The Physiological Enigma of Nornicotine in Tobacco: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, accumulation, and physiological roles of nornicotine in Nicotiana species, providing a critical resource for researchers in plant science and drug development.

Introduction

This compound, a secondary alkaloid structurally similar to nicotine, plays a multifaceted and often detrimental role in the physiology and biochemistry of tobacco (Nicotiana spp.). While typically a minor constituent, its accumulation can be highly variable, influenced by genetics, developmental stage, and environmental cues. The conversion of nicotine to this compound is a pivotal metabolic step with significant implications for the quality and safety of tobacco products, as this compound is a direct precursor to the potent carcinogen N'-nitrosothis compound (NNN).[1][2] This technical guide provides a comprehensive overview of the physiological role of this compound in tobacco plants, with a focus on its biosynthesis, the factors influencing its accumulation, and its ecological functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways.

Biosynthesis and Accumulation of this compound

This compound is primarily synthesized through the N-demethylation of nicotine.[1][2] This conversion is predominantly catalyzed by a group of cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[2][3]

Key Enzymes and Genes:

  • CYP82E4: This is the principal enzyme responsible for the conversion of nicotine to this compound, particularly during leaf senescence and curing.[2][3][4] Its expression is tightly regulated and induced during these later stages of plant development.[4][5]

  • CYP82E5v2 and CYP82E10: These enzymes also contribute to this compound formation, although to a lesser extent than CYP82E4.[5][6] They are generally expressed in green leaves and other plant tissues.[3]

The genetic regulation of these enzymes is a key determinant of the final this compound content in the tobacco leaf. In most commercial tobacco varieties, this compound constitutes about 2-5% of the total alkaloid content.[3][5] However, in certain "converter" genotypes, a significant portion of nicotine, as high as 95%, can be converted to this compound.[2] This conversion is often associated with the transcriptional activation of the CYP82E4 gene.[3]

Signaling Pathways Influencing this compound Precursor Biosynthesis

The biosynthesis of nicotine, the precursor to this compound, is under the control of complex signaling pathways, with the jasmonate (JA) signaling cascade playing a central role.[7][8] Herbivory or mechanical wounding triggers the production of jasmonic acid, which in turn activates a transcriptional cascade leading to the upregulation of nicotine biosynthetic genes in the roots.

Jasmonate_Signaling_Pathway cluster_herbivory Herbivory/Wounding cluster_signaling Jasmonate Signaling Cascade cluster_biosynthesis Nicotine Biosynthesis (in Roots) herbivory Herbivore Attack/ Mechanical Damage JA Jasmonic Acid (JA) Synthesis herbivory->JA Induces COI1 COI1 JA->COI1 Binds to JAZ JAZ Repressor Proteins Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms SCF_COI1->JAZ Targets for Degradation PMT Putrescine N-methyltransferase (PMT) MYC2->PMT Activates Transcription QPT Quinolinate Phosphoribosyltransferase (QPT) MYC2->QPT Activates Transcription Nicotine Nicotine PMT->Nicotine QPT->Nicotine

Figure 1: Jasmonate signaling pathway inducing nicotine biosynthesis.

Quantitative Data on this compound Content

The concentration of this compound in tobacco leaves is highly variable and depends on several factors, including the genotype, leaf age (senescence), and curing process. The following tables summarize quantitative data from various studies.

Table 1: this compound and Nicotine Content in Different Tobacco Types and Genotypes

Tobacco Type/GenotypeThis compound Content (mg/g DW)Nicotine Content (mg/g DW)This compound as % of Total AlkaloidsReference
Flue-cured (Wild Type)2.35-8.53%[4]
Flue-cured (GP449 triple mutant)0.22-1.25%[4]
Burley (Non-converter)--<5%[9]
Burley (Converter)--Up to 95%[9]
Nicotiana tomentosiformisHighLow-[10]
Nicotiana tabacumLowHigh-[10]

Table 2: this compound Content in Tobacco Filler of Commercial Cigarettes

AlkaloidConcentration Range (µg/g)Reference
This compound659 - 986[2]
Myosmine8.64 - 17.3[2]
Anabasine127 - 185[2]
Anatabine927 - 1390[2]

Ecological Role of this compound

While much of the focus on this compound is due to its negative implications for human health, it also plays a role in the plant's defense against herbivores. Nicotine itself is a potent insecticide, deterring feeding by many insects.[11] The conversion to this compound may represent a metabolic strategy with complex ecological consequences. Some studies suggest that this compound can also have insecticidal properties.[8] However, the precise defensive role of this compound compared to nicotine is still an active area of research. For instance, the specialist herbivore Manduca sexta (tobacco hornworm) has evolved mechanisms to tolerate and detoxify nicotine.[12] The relative impact of this compound on such adapted herbivores is not fully understood.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in tobacco.

Protocol 1: Quantification of Tobacco Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods described for the analysis of major and minor alkaloids in tobacco.[2][13]

1. Sample Preparation:

  • Freeze-dry tobacco leaf samples and grind them into a fine powder.
  • Accurately weigh approximately 100 mg of the powdered sample into a glass centrifuge tube.
  • Add 2 mL of 2M NaOH and an internal standard solution (e.g., quinoline or n-heptadecane).
  • Vortex the mixture for 30 seconds.

2. Extraction:

  • Add 4 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
  • Vortex vigorously for 1 minute.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Carefully transfer the organic (lower) phase to a clean glass tube.
  • Repeat the extraction step on the remaining aqueous phase and combine the organic extracts.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for alkaloid separation (e.g., a DB-5ms or equivalent).
  • Injection: Inject 1 µL of the extract in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: Increase to 200°C at a rate of 10°C/min.
  • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode.
  • Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
  • Quantification: Create a calibration curve using certified standards of nicotine, this compound, and other relevant alkaloids. Calculate the concentration in the samples based on the peak area ratios of the analytes to the internal standard.

Protocol 2: RNA Interference (RNAi) of CYP82E4 to Reduce this compound Content

This protocol provides a general workflow for creating transgenic tobacco plants with reduced this compound levels, based on published studies.[2][14]

RNAi_Workflow cluster_construct 1. RNAi Construct Preparation cluster_transformation 2. Tobacco Transformation cluster_analysis 3. Analysis of Transgenic Plants a1 Isolate CYP82E4 cDNA fragment a2 Clone fragment in sense and antisense orientation into an RNAi vector (e.g., containing an intron for hairpin formation) a1->a2 a3 Sequence verify the construct a2->a3 b1 Introduce the RNAi construct into Agrobacterium tumefaciens b2 Co-cultivate Agrobacterium with tobacco leaf discs b1->b2 b3 Select and regenerate transgenic shoots on antibiotic-containing medium b2->b3 b4 Root the shoots and transfer to soil b3->b4 c1 Confirm transgene integration by PCR c2 Analyze CYP82E4 transcript levels by qRT-PCR c1->c2 c3 Quantify nicotine and this compound levels by GC-MS or LC-MS/MS c2->c3

Figure 2: Experimental workflow for RNAi-mediated silencing of CYP82E4.
Protocol 3: Heterologous Expression of CYP82E Enzymes in Yeast

This protocol outlines the steps for expressing tobacco CYP82E enzymes in a host like Saccharomyces cerevisiae to characterize their enzymatic activity.

1. Yeast Expression Vector Construction:

  • Amplify the full-length coding sequence of the desired CYP82E gene (e.g., CYP82E4) from tobacco cDNA.
  • Clone the amplified gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).
  • Co-express a cytochrome P450 reductase (CPR) from either tobacco or yeast to provide the necessary electrons for P450 activity.

2. Yeast Transformation:

  • Transform the expression vector(s) into a suitable yeast strain (e.g., W303 or BY4741) using the lithium acetate/polyethylene glycol method.
  • Select for transformed yeast cells on appropriate selective media.

3. Protein Expression and Microsome Preparation:

  • Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., glucose).
  • Induce protein expression by transferring the cells to a medium containing galactose.
  • Harvest the yeast cells by centrifugation.
  • Lyse the cells mechanically (e.g., with glass beads) in a suitable buffer.
  • Prepare microsomes by differential centrifugation. The microsomal fraction will contain the expressed CYP82E enzyme.

4. Enzyme Assays:

  • Resuspend the microsomal fraction in a reaction buffer.
  • Add the substrate (nicotine) and an NADPH-generating system.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
  • Stop the reaction by adding a strong base (e.g., NaOH).
  • Extract the reaction products (this compound) with an organic solvent.
  • Analyze the extracts by GC-MS or LC-MS/MS to quantify the amount of this compound produced.

Conclusion and Future Directions

This compound represents a critical metabolite in tobacco, with significant implications for both the plant's ecological interactions and the health impacts of tobacco products. The conversion of nicotine to this compound is a well-defined enzymatic process, primarily driven by the CYP82E4 enzyme during leaf senescence. Understanding the intricate regulation of this pathway is paramount for developing strategies to minimize this compound levels in commercial tobacco varieties, thereby reducing the formation of the carcinogen NNN.

Future research should focus on several key areas:

  • Elucidating the precise signaling pathways that regulate CYP82E4 expression during senescence. While senescence is the primary trigger, the specific molecular signals remain to be fully characterized.[5]

  • Investigating the broader ecological consequences of varying this compound levels. This includes its effects on a wider range of herbivores and pathogens.

  • Exploring the potential for this compound or its derivatives in drug development. As a nicotinic acetylcholine receptor agonist, this compound's pharmacological properties warrant further investigation.[8]

The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this compound's physiological role in tobacco and to leverage this knowledge for agricultural improvement and therapeutic innovation.

References

Nornicotine Metabolism in Human Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of nornicotine metabolism within human liver microsomes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed insights into the enzymatic processes, kinetic parameters, and experimental methodologies crucial for understanding the metabolic fate of this compound.

Core Metabolic Pathways

This compound, a primary metabolite of nicotine, undergoes further metabolism in the human liver, primarily catalyzed by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. The N-demethylation of nicotine to this compound is a relatively minor pathway in the systemic clearance of nicotine, accounting for approximately 2-3% of its metabolism. However, this compound's longer half-life and pharmacological activity underscore the importance of understanding its metabolic pathways.[1]

The primary metabolic transformations of this compound in human liver microsomes involve oxidation reactions. One significant pathway is the conversion of this compound to norcotinine.[2] Additionally, this compound can undergo further hydroxylation.

The key enzymes identified in the N-demethylation of nicotine to form this compound in human liver microsomes are CYP2A6 and CYP2B6.[1][3] CYP2A6 exhibits a high affinity for this reaction, while CYP2B6 has a lower affinity.[1][3] The contribution of each enzyme can vary depending on the substrate concentration and the expression levels of these isoforms in an individual's liver.[3]

Nornicotine_Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound CYP2A6 (High Affinity) CYP2B6 (Low Affinity) Norcotinine Norcotinine This compound->Norcotinine Oxidation Other_Metabolites Other Metabolites This compound->Other_Metabolites Further Metabolism

Quantitative Data on Enzyme Kinetics

The kinetics of nicotine N-demethylation to this compound in human liver microsomes exhibit a biphasic pattern, indicating the involvement of at least two enzymes with different affinities.[1][3] The following tables summarize the key kinetic parameters for the enzymes involved in this compound formation.

Table 1: Kinetic Parameters for Nicotine N-Demethylation in Pooled Human Liver Microsomes [1][3]

ComponentApparent K_m_ (μM)Apparent V_max_ (pmol/min/mg)
High-Affinity173 ± 7057 ± 17
Low-Affinity619 ± 68137 ± 6

Table 2: Kinetic Parameters for Nicotine N-Demethylase Activity of Recombinant Human P450s [3]

EnzymeApparent K_m_ (μM)Intrinsic Clearance (CL_int_) (nl/min/pmol P450)
CYP2A649 ± 125.1
CYP2B6550 ± 4612.5
CYP2A13 (E. coli expressed)-44.9

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound metabolism in human liver microsomes.

In Vitro Metabolism of Nicotine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation from nicotine.[4]

Materials:

  • Pooled human liver microsomes (HLM)

  • (S)-Nicotine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold quenching solution (e.g., acetonitrile)

  • Analytical standards for nicotine and this compound

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of nicotine.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of an ice-cold quenching solution.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent K_m_ and V_max_ values. For biphasic kinetics, use a two-enzyme model.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Microsomes Prepare Microsome Suspension Preincubation Pre-incubate at 37°C Prep_Microsomes->Preincubation Prep_Substrate Prepare Nicotine Solutions Prep_Substrate->Preincubation Prep_NADPH Prepare NADPH System Initiation Initiate with NADPH Prep_NADPH->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Kinetic Analysis LCMS->Data_Analysis

Enzyme Inhibition Assay

This protocol is used to identify the specific CYP isoforms involved in this compound formation by using selective chemical inhibitors.

Materials:

  • Same as in Protocol 3.1

  • Selective inhibitors for specific CYP isoforms (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, and coumarin for CYP2A6).[5]

Procedure:

  • Follow steps 1 and 2 of Protocol 3.1.

  • Inhibitor Addition: Add the selective chemical inhibitor at various concentrations to the pre-incubation mixture. A control reaction without the inhibitor should be run in parallel.

  • Proceed with steps 3 to 8 of Protocol 3.1.

  • Data Analysis: Calculate the percentage of inhibition of this compound formation at each inhibitor concentration. Determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Recombinant Human P450 Isoform Screening

This protocol helps to identify which specific P450 enzymes are capable of metabolizing nicotine to this compound.

Materials:

  • Recombinant human P450 enzymes (e.g., CYP2A6, CYP2B6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Cytochrome P450 reductase

  • Lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Other materials as in Protocol 3.1

Procedure:

  • Reconstitution of P450 System: Reconstitute the recombinant P450 enzyme with cytochrome P450 reductase and lipids according to the manufacturer's instructions.

  • Follow the procedure outlined in Protocol 3.1, replacing the human liver microsomes with the reconstituted recombinant P450 system.

  • Analysis: Compare the this compound formation activity across the different P450 isoforms to identify the primary catalysts.

Factors Influencing this compound Metabolism

Several factors can influence the rate of this compound metabolism, primarily by affecting the activity of CYP2A6 and CYP2B6. These include:

  • Genetic Polymorphisms: Variations in the CYP2A6 gene can lead to significant inter-individual differences in nicotine and this compound metabolism.[6]

  • Inhibitors: Various compounds have been shown to inhibit CYP2A6 activity, which would consequently affect this compound formation. For example, menthol has been reported to moderately inhibit CYP2A6-mediated nicotine metabolism.[7][8] Grapefruit juice is another known inhibitor of CYP2A6.[7] Cannabidiol (CBD) and its metabolite 7-hydroxy-CBD have also been shown to inhibit both CYP2A6 and CYP2B6, affecting the formation of this compound.[9]

  • Inducers: Exposure to certain compounds can increase the expression of CYP enzymes.

Conclusion

The metabolism of this compound in human liver microsomes is a complex process primarily mediated by CYP2A6 and CYP2B6. Understanding the kinetics and the factors that influence this metabolic pathway is crucial for assessing the pharmacological and toxicological effects of nicotine and its metabolites. The experimental protocols provided in this guide offer a framework for researchers to investigate these processes in a controlled laboratory setting. Further research into the role of UGTs in this compound conjugation and the impact of genetic variability on its overall clearance will provide a more complete picture of its metabolic fate.

References

The Isolation and Discovery of Nornicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornicotine, a significant pyridine alkaloid found in tobacco and a metabolite of nicotine, has been a subject of scientific inquiry for over a century. Its discovery and the subsequent development of isolation and synthesis techniques have paved the way for a deeper understanding of its pharmacological properties and its role as a precursor to tobacco-specific nitrosamines. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailed methodologies for its isolation and synthesis, a quantitative comparison of various extraction techniques, and an overview of its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey to understanding this compound began in the late 19th and early 20th centuries, a period of burgeoning interest in the chemical constituents of natural products. While the term "this compound" first appeared in chemical literature in 1879, its actual existence as a distinct compound was not confirmed until several decades later.

A pivotal moment in the history of this compound was the work of M. and M. Polonovski in 1927. They claimed the preparation of several "nor-alkaloids," including this compound, through a chemical process known as the Polonovski reaction. This reaction, in essence, facilitates the demethylation of tertiary amines, like nicotine, to their corresponding secondary amines.

However, the definitive discovery of this compound as a natural constituent of tobacco is credited to Ehrenstein in 1928. His work, further detailed in a 1931 publication in Archiv der Pharmazie, provided the first concrete evidence of its presence in the tobacco plant. Ehrenstein's isolation of this compound laid the groundwork for future research into its biosynthesis, metabolism, and physiological effects.

Experimental Protocols

Historical Methods of Isolation and Synthesis

2.1.1. The Polonovski Reaction for Nicotine Demethylation (Conceptual Reconstruction)

Experimental Workflow: Conceptual Polonovski Demethylation of Nicotine

Polonovski_Demethylation Conceptual Workflow: Polonovski Demethylation of Nicotine Nicotine Nicotine (Tertiary Amine) N_Oxidation N-Oxidation (e.g., with H₂O₂) Nicotine->N_Oxidation Step 1 Nicotine_N_Oxide Nicotine-N-Oxide N_Oxidation->Nicotine_N_Oxide Activation Activation (e.g., with Acetic Anhydride) Nicotine_N_Oxide->Activation Step 2 Iminium_Ion Iminium Ion Intermediate Activation->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Step 3 This compound This compound (Secondary Amine) Hydrolysis->this compound Formaldehyde Formaldehyde Hydrolysis->Formaldehyde

Caption: Conceptual workflow of the Polonovski reaction for nicotine demethylation.

  • N-Oxidation: Nicotine, a tertiary amine, is first oxidized to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid.

  • Activation and Rearrangement: The nicotine-N-oxide is then treated with an activating agent, classically acetic anhydride. This leads to a rearrangement, forming an iminium ion intermediate.

  • Hydrolysis: The iminium ion is subsequently hydrolyzed, yielding the secondary amine, this compound, and formaldehyde as a byproduct.

2.1.2. Ehrenstein's Isolation from Tobacco (Reconstructed Protocol)

Based on common alkaloid extraction techniques of the era, a likely reconstruction of Ehrenstein's 1931 protocol would involve the following steps:

  • Extraction: Dried and powdered tobacco leaves are subjected to extraction with an acidified solvent (e.g., ethanol with a small amount of sulfuric or hydrochloric acid). The acidic conditions ensure that the alkaloids are protonated and thus more soluble in the polar solvent.

  • Basification and Solvent-Solvent Extraction: The acidic extract is then made alkaline by the addition of a base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the alkaloids, rendering them more soluble in a nonpolar organic solvent. The basified aqueous solution is then repeatedly extracted with a solvent like diethyl ether or chloroform.

  • Purification: The combined organic extracts are washed with water to remove any remaining water-soluble impurities. The solvent is then evaporated to yield a crude alkaloid mixture.

  • Fractional Distillation: The crude mixture is subjected to fractional distillation under reduced pressure to separate the different alkaloids based on their boiling points. This compound, having a slightly lower boiling point than nicotine, would be collected in a separate fraction.

  • Characterization: The isolated this compound would then be characterized by its physical properties (boiling point, refractive index) and through the formation of crystalline derivatives (e.g., picrates, hydrochlorides) with distinct melting points.

Modern Methods of Isolation and Synthesis

2.2.1. Supercritical Fluid Extraction (SFE) with CO₂

This method is favored for its efficiency, selectivity, and the use of a non-toxic, environmentally benign solvent.

  • Sample Preparation: Dried and ground tobacco leaves are packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (CO₂ maintained above its critical temperature and pressure, e.g., >31.1 °C and >7.38 MPa) is passed through the tobacco matrix. A co-solvent, such as ethanol, is often added to the supercritical CO₂ to enhance the solubility of the polar alkaloids.

  • Separation: The CO₂, now containing the extracted alkaloids, is passed into a separator where the pressure and/or temperature is reduced. This causes the CO₂ to return to a gaseous state, and the alkaloids precipitate out.

  • Purification: The collected extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

2.2.2. Synthesis via Reduction of Myosmine

A common and efficient synthetic route to this compound involves the reduction of myosmine.

  • Reaction Setup: Myosmine is dissolved in a suitable solvent, such as ethanol or methanol.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added to the solution. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be alkaline.

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the specific parameters employed. The following table summarizes typical yields and purities obtained from various techniques.

Extraction MethodPlant MaterialSolvent/ConditionsThis compound Yield (mg/g)PurityReference
Solvent Extraction (Modified AOAC) Low-alkaloid tobaccoNot specifiedVaries (part of minor alkaloids)Not specified[1][2]
High-alkaloid tobaccoNot specifiedVaries (part of minor alkaloids)Not specified[1][2]
Ultrasonic-Assisted Extraction Low-alkaloid tobaccoTemperature: 30-85°C, Time: 3-45 minVaries (part of minor alkaloids)Not specified[1][2]
High-alkaloid tobaccoTemperature: 30-85°C, Time: 3-45 minVaries (part of minor alkaloids)Not specified[1][2]
Microwave-Assisted Extraction TobaccoPressure: 15-75 psi, Time: 3-40 minVariesNot specified[1][2]
Supercritical Fluid Extraction (SFE) Tobacco LeavesCO₂ with ethanol co-solventVaries depending on parametersGenerally high[3]
GC-MS Analysis of Cigarette Filler 50 popular cigarette brandsMethanol/Dichloromethane0.659 - 0.986High (analytical method)[4]
Burley TobaccoMethanol/DichloromethaneVariesHigh (analytical method)[4]
Flue-cured TobaccoMethanol/DichloromethaneVariesHigh (analytical method)[4]
Oriental TobaccoMethanol/DichloromethaneVariesHigh (analytical method)[4]

Note: Yields can vary significantly based on the tobacco variety, growing conditions, and specific extraction parameters.

This compound Signaling Pathways

This compound exerts its primary pharmacological effects through its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems. This compound shows a particular affinity for subtypes containing α6 and α7 subunits.

This compound-Mediated Dopamine Release via α6-containing nAChRs

This compound's interaction with α6β2*-containing nAChRs, located on the presynaptic terminals of dopaminergic neurons in brain regions like the nucleus accumbens, is a key mechanism underlying its reinforcing effects.

Signaling Pathway: this compound and Dopamine Release

Nornicotine_Dopamine_Release This compound-Mediated Dopamine Release via α6β2* nAChRs This compound This compound nAChR α6β2* nAChR (Presynaptic Terminal) This compound->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Activates Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Leads to Vesicle_Fusion Dopamine Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Dopamine_Release Dopamine Release Vesicle_Fusion->Dopamine_Release Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Release->Postsynaptic_Neuron Acts on Reinforcement Reinforcement & Reward Postsynaptic_Neuron->Reinforcement Mediates

Caption: this compound stimulates dopamine release by activating presynaptic α6β2* nAChRs.

Downstream Signaling of α7 nAChR Activation

Activation of the homomeric α7 nAChR by this compound initiates several intracellular signaling cascades that are implicated in neuroprotection and inflammation modulation. Two prominent pathways are the PI3K/Akt and JAK2/STAT3 pathways.

Signaling Pathway: α7 nAChR Downstream Cascades

a7_nAChR_Signaling Downstream Signaling of α7 nAChR Activation by this compound cluster_PI3K PI3K/Akt Pathway cluster_JAK2 JAK2/STAT3 Pathway This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Opens channel PI3K PI3K a7_nAChR->PI3K Activates JAK2 JAK2 a7_nAChR->JAK2 Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Anti-apoptosis Akt->Neuroprotection Promotes STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_Inflammation Anti-inflammatory Gene Expression STAT3->Anti_Inflammation Induces

Caption: Activation of α7 nAChR by this compound triggers the PI3K/Akt and JAK2/STAT3 pathways.[5][6][7][8][9]

Conclusion

The journey from the initial naming of this compound to our current understanding of its complex pharmacology has been a long and intricate one. The early pioneering work of Polonovski and Ehrenstein in synthesizing and isolating this alkaloid for the first time was instrumental in opening up this field of research. Modern analytical and synthetic techniques have since provided researchers with the tools to explore its properties with greater precision. The elucidation of its interactions with specific nicotinic acetylcholine receptor subtypes and the downstream signaling pathways they modulate continues to be an active area of investigation, with significant implications for drug development, particularly in the context of neurodegenerative diseases and smoking cessation. This guide has provided a comprehensive overview of the discovery, isolation, and signaling of this compound, intended to be a valuable resource for the scientific community.

References

pharmacological properties of nornicotine vs nicotine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Pharmacological Properties of Nornicotine vs. Nicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive alkaloid in tobacco, and its primary metabolite, this compound, both exert significant effects on the central nervous system by interacting with nicotinic acetylcholine receptors (nAChRs). While structurally similar, the substitution of a hydrogen atom for a methyl group in this compound results in a distinct pharmacological profile with significant implications for neurobiology, tobacco dependence, and therapeutic development. This technical guide provides a comprehensive comparison of the pharmacological properties of this compound and nicotine, focusing on receptor binding, functional activity, metabolism, and in vivo effects. It includes detailed summaries of experimental methodologies and visual representations of key pathways and workflows to support advanced research and development.

Introduction

Nicotine is a tertiary amine alkaloid renowned for its addictive properties and complex pharmacological actions mediated through the activation of nAChRs.[1][2] this compound, a secondary amine, is present in tobacco leaves and is also a primary metabolite of nicotine in humans, formed via N-demethylation primarily by cytochrome P450 enzymes.[3][4][5] While often considered a minor alkaloid, this compound accumulates in the brain after chronic nicotine administration and possesses its own unique neuropharmacological activity.[6][7] Understanding the nuanced differences between these two compounds is critical for elucidating the complete mechanism of tobacco addiction and for the rational design of novel therapeutics targeting the nicotinic cholinergic system.

Receptor Binding Affinity

The primary molecular targets for both nicotine and this compound are nAChRs, which are pentameric ligand-gated ion channels widely distributed throughout the nervous system.[1][8] The affinity of each compound for various nAChR subtypes dictates its specific physiological and behavioral effects. Binding affinities are typically determined through competitive radioligand displacement assays.

Studies comparing the stereoisomers of nicotine and this compound have revealed key differences. In rat brain cortex, (-)-nicotine is significantly more potent than (+)-nicotine in displacing radiolabeled ligands.[9] In contrast, little to no stereoselectivity is observed for the this compound isomers in these binding assays.[9] The high-affinity α4β2 nAChR subtype represents over 90% of the high-affinity nicotine binding sites in the brain.[10]

Table 1: Comparative Binding Affinities (IC₅₀) of Nicotine and this compound Stereoisomers at Rat Cortical nAChRs

Compound ³H-(-)-Nicotine Displacement (High-Affinity Site) ³H-(-)-Nicotine Displacement (Low-Affinity Site) ³H-Acetylcholine Displacement
(-)-Nicotine 1.1 ± 0.1 nM 150 ± 20 nM 1.2 ± 0.1 nM
(+)-Nicotine 14 ± 1 nM 59 ± 14 nM 30 ± 4 nM
(-)-Nornicotine 13 ± 2 nM 310 ± 50 nM 16 ± 2 nM
(+)-Nornicotine 12 ± 1 nM 410 ± 100 nM 17 ± 2 nM

Data sourced from Copeland et al., 1991.[9]

Functional Activity at nAChR Subtypes

Beyond binding, the functional activity—agonist, partial agonist, or antagonist effects—and the potency (EC₅₀) and efficacy of these compounds determine their ultimate impact on neuronal signaling. These parameters are often measured using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes or through cell-based functional assays.

Nicotine is a potent full agonist at α4β2 and α6/3β2β3 nAChRs and a weaker agonist at α3β4 and α7 subtypes.[2] this compound also acts as an agonist at these receptors but generally exhibits lower potency compared to nicotine.[2] A significant functional characteristic of this compound is its ability to induce long-lasting receptor desensitization.[6] Studies have shown that S-(-)-nornicotine desensitizes nAChRs involved in dopamine release with approximately 12-fold lower potency than S-(-)-nicotine, and cross-desensitization occurs, suggesting action at common receptor subtypes.[6]

Table 2: Comparative Functional Potency (EC₅₀) of Nicotine and this compound at Human nAChR Subtypes

Compound α3β4 nAChR α4β2 nAChR α6/3β2β3 nAChR α7 nAChR
Nicotine 42.4 ± 2.2 µM 1.0 ± 0.2 µM 0.7 ± 0.1 µM 54.5 ± 10.6 µM
This compound >100 µM ~10 µM ~10 µM >100 µM

Data adapted from Alijevic et al., 2022 and other sources. Note: this compound data is often less precise in comparative studies but is consistently shown to be less potent than nicotine.[2]

Metabolism and Pharmacokinetics

The metabolic fate of nicotine is a critical determinant of its duration of action and the generation of active metabolites like this compound.

Nicotine Metabolism

Nicotine is extensively metabolized by the liver, primarily by the cytochrome P450 enzyme CYP2A6.[3] The major metabolic pathway (70-80%) involves conversion to cotinine via the intermediate nicotine-Δ1'(5')-iminium ion.[3] A minor but significant pathway is the N-demethylation of nicotine to form this compound.[3][5][11] Other metabolites include nicotine N'-oxide and various glucuronide conjugates.[3]

This compound Metabolism

This compound itself is a substrate for further metabolism. In vitro studies using rabbit liver preparations have shown that this compound can be oxidized to demethylcotinine.[5][11] Therefore, the metabolic cascade can be summarized as the demethylation of nicotine to this compound, which is then further oxidized.[5][11]

MetabolismPathway Figure 1: Primary Metabolic Pathways of Nicotine and this compound NIC Nicotine IMINIUM Nicotine-Δ1'(5')-iminium ion NIC->IMINIUM CYP2A6 (Major) NOR This compound NIC->NOR CYP2A6 (Minor) N-demethylation NNO Nicotine N'-oxide NIC->NNO FMO3 GLUC Glucuronide Conjugates NIC->GLUC UGT COT Cotinine IMINIUM->COT Aldehyde Oxidase DEMETHYLCOT Demethylcotinine NOR->DEMETHYLCOT Oxidation

Caption: Primary Metabolic Pathways of Nicotine and this compound.

In Vivo Pharmacological Effects

The differences in receptor affinity and functional activity translate to distinct in vivo effects, particularly concerning locomotor activity and dopamine release—key components of nicotine's reinforcing properties.

  • Locomotor Activity: Acute administration of S(-)-nicotine in rats typically produces transient hypoactivity followed by dose-dependent hyperactivity.[12] In contrast, this compound enantiomers do not induce this biphasic effect; at higher doses, they primarily cause transient hypoactivity.[12] However, repeated administration of S(-)-nornicotine can lead to tolerance to the hypoactivity and the emergence of hyperactivity, suggesting some shared mechanisms with nicotine.[12] Interestingly, high doses of this compound can blunt the locomotor stimulant effect of nicotine, indicating a potential antagonistic or partial agonist interaction in vivo.[13]

  • Dopamine Release: Both nicotine and this compound stimulate the release of dopamine from rat striatal slices, an effect mediated by nAChRs.[6] This action is central to the rewarding effects of nicotine. However, as noted earlier, this compound is less potent but effectively desensitizes the receptors, which could modulate the subsequent effects of nicotine.[6]

Experimental Protocols and Methodologies

The characterization of nicotinic ligands relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Protocol Outline:

    • Tissue Preparation: A brain region rich in nAChRs (e.g., rat cortex) is homogenized to create a membrane preparation.[14]

    • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., ³H-(-)-nicotine or ³H-epibatidine).

    • Competition: Increasing concentrations of the unlabeled test compound (nicotine or this compound) are added to compete for binding sites.

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to a binding affinity constant (Kᵢ).

BindingAssayWorkflow Figure 2: Workflow for a Competitive Radioligand Binding Assay A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with Radioligand (e.g., ³H-Nicotine) A->B C 3. Add Increasing Concentrations of Test Compound (e.g., this compound) B->C D 4. Separate Bound/Free Ligand via Vacuum Filtration C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Calculate IC₅₀ and Kᵢ Values E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a gold-standard technique for characterizing the functional properties of ligands at ion channels expressed in Xenopus oocytes.

  • Protocol Outline:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are incubated for several days to allow for receptor expression.

    • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • Agonist Application: The oocyte is perfused with a baseline buffer, followed by the application of the agonist (nicotine or this compound) at various concentrations.[15]

    • Current Measurement: The agonist-induced inward current (carried by Na⁺ and Ca²⁺) is recorded at a fixed holding potential (e.g., -70 mV).[16]

    • Data Analysis: Dose-response curves are generated by plotting the peak current response against the agonist concentration. The EC₅₀ (concentration for half-maximal response) and maximal efficacy (Eₘₐₓ) are determined from these curves.

TEVC_Workflow Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC) Assay A 1. Inject Xenopus Oocyte with nAChR cRNA B 2. Incubate for 2-5 Days for Receptor Expression A->B C 3. Clamp Oocyte at Holding Potential (-70 mV) B->C D 4. Perfuse with Agonist (e.g., Nicotine) at Varying Concentrations C->D E 5. Record Agonist-Evoked Ion Currents D->E F 6. Plot Dose-Response Curve to Determine EC₅₀ and Efficacy E->F

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

In Vitro Dopamine Release Assay

This assay measures the ability of a compound to evoke dopamine release from brain tissue, providing a neurochemical correlate of its rewarding potential.

  • Protocol Outline:

    • Tissue Preparation: Striatal slices from a rat brain are prepared and preloaded with ³H-dopamine, which is taken up and stored in dopaminergic nerve terminals.

    • Superfusion: The slices are placed in a superfusion chamber and continuously washed with buffer to establish a stable baseline of ³H outflow.[6]

    • Stimulation: The slices are stimulated by superfusing with a buffer containing the test compound (nicotine or this compound) for a short period.

    • Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after stimulation.

    • Quantification: The radioactivity (representing ³H-dopamine and its metabolites) in each fraction is measured by liquid scintillation counting.

    • Data Analysis: The amount of ³H overflow evoked by the compound is calculated as a percentage of the total tritium content in the tissue, providing a measure of dopamine release.

DopamineReleaseWorkflow Figure 4: Workflow for an In Vitro Dopamine Release Assay A 1. Prepare Rat Striatal Slices & Preload with ³H-Dopamine B 2. Place Slices in Superfusion Chamber & Establish Baseline A->B C 3. Stimulate with Test Compound (Nicotine or this compound) B->C D 4. Collect Superfusate Fractions Over Time C->D E 5. Measure Radioactivity in Each Fraction D->E F 6. Calculate Stimulated ³H-Dopamine Overflow E->F

Caption: Workflow for an In Vitro Dopamine Release Assay.

Conclusion and Implications

While this compound is often viewed simply as a metabolite of nicotine, it possesses a distinct pharmacological profile that likely contributes to the complex effects of tobacco use. Key differences include:

  • Receptor Affinity: this compound shows less stereoselectivity in binding compared to nicotine.[9]

  • Functional Potency: this compound is generally a less potent agonist than nicotine at several major nAChR subtypes.[2]

  • Receptor Desensitization: this compound is an effective desensitizing agent of nAChRs, which may modulate the effects of subsequent nicotine exposure.[6]

  • In Vivo Effects: this compound produces different locomotor profiles and can antagonize the stimulant effects of nicotine.[12][13]

For drug development professionals, these differences are highly relevant. The unique profile of this compound—acting as a lower potency agonist with significant desensitizing properties—suggests that this compound-like scaffolds could be explored for developing smoking cessation aids that function as partial agonists, similar to varenicline. A thorough understanding of the pharmacology of both nicotine and its active metabolites is essential for designing more effective and safer therapeutics for nicotine addiction and other neurological disorders involving the cholinergic system.

References

Toxicological Profile of Nornicotine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornicotine, a primary metabolite of nicotine and a natural alkaloid in Nicotiana species, presents a complex toxicological profile of significant interest in pharmacology and toxicology. While structurally similar to nicotine, the absence of a methyl group on the pyrrolidine nitrogen alters its pharmacokinetic and pharmacodynamic properties. This compound acts as an agonist at various nicotinic acetylcholine receptors (nAChRs), influencing numerous physiological and pathological processes. A primary toxicological concern is its role as a direct precursor to the potent Group 1 carcinogen, N'-nitrosothis compound (NNN), formed during the curing of tobacco and endogenously in the human body.[1] This guide provides an in-depth review of the metabolism of this compound, its mechanisms of toxicity, and a summary of its toxicological endpoints. Detailed protocols for key in vitro assays and visualizations of critical metabolic and signaling pathways are included to support further research and drug development.

Metabolism of this compound

This compound is formed primarily through the N-demethylation of nicotine. In tobacco plants, this conversion is catalyzed by the cytochrome P450 enzyme, CYP82E4. In humans, this is a minor metabolic pathway for nicotine. Once formed, this compound is further metabolized into several compounds, including norcotinine and myosmine. Critically, this compound can undergo N-nitrosation under acidic conditions, such as those in the stomach, or during tobacco processing, to form N'-nitrosothis compound (NNN), a well-documented and potent carcinogen.[2][3]

This compound Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound N-demethylation (CYP-mediated) Norcotinine Norcotinine This compound->Norcotinine Oxidation Myosmine Myosmine This compound->Myosmine Dehydrogenation Nitrosation Nitrosation (e.g., in stomach, tobacco curing) This compound->Nitrosation NNN N'-Nitrosothis compound (NNN) (Carcinogen) Nitrosation->NNN Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway nAChR nAChR PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->nAChR Binds to Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., HepG2 in 96-well plate) start->cell_culture incubation1 2. Incubation (24h, 37°C, 5% CO₂) cell_culture->incubation1 treatment 3. Treatment (Add serial dilutions of this compound) incubation1->treatment incubation2 4. Incubation (e.g., 24h exposure) treatment->incubation2 assay 5. Perform Viability Assay (e.g., Neutral Red Uptake) incubation2->assay measurement 6. Spectrophotometric Reading (Measure Absorbance) assay->measurement analysis 7. Data Analysis (Calculate % Viability, IC₅₀) measurement->analysis end End analysis->end

References

Endogenous Formation of N'-Nitrosonornicotine from Nornicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-nitrosonornicotine (NNN), a potent carcinogen classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), is endogenously formed from its precursor, this compound.[1] This process, occurring within the human body, represents a significant health concern, particularly for individuals exposed to this compound through tobacco products and certain nicotine replacement therapies (NRTs). This technical guide provides an in-depth analysis of the core principles governing the endogenous formation of NNN, detailing the reaction mechanisms, influencing factors, and methodologies for its study. The information is presented to support research and development efforts aimed at understanding and mitigating the risks associated with NNN exposure.

The Chemical Transformation: this compound to NNN

The primary mechanism for the endogenous formation of NNN is the nitrosation of this compound.[2][3] This chemical reaction involves the substitution of a hydrogen atom on the secondary amine of the this compound molecule with a nitroso group (-N=O). This compound, being a secondary amine, is significantly more susceptible to nitrosation than its precursor, nicotine, which is a tertiary amine.[4]

The formation of the nitrosating agent, typically nitrous acid (HNO₂), is a critical prerequisite. In the acidic environment of the stomach, dietary or endogenously produced nitrites (NO₂⁻) are protonated to form nitrous acid.[1] This acid then generates the nitrosonium ion (NO⁺), the electrophile that attacks the nitrogen atom of this compound's pyrrolidine ring.

// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrite [label="Nitrite (NO₂⁻)\n (from diet, saliva)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺\n (Acidic environment, e.g., stomach)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrous_Acid [label="Nitrous Acid (HNO₂)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrosonium [label="Nitrosonium Ion (NO⁺)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; NNN [label="N'-Nitrosothis compound (NNN)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nitrite -> Nitrous_Acid [color="#4285F4"]; H_plus -> Nitrous_Acid [color="#4285F4"]; Nitrous_Acid -> Nitrosonium [label="+ H⁺", color="#4285F4"]; this compound -> NNN [label="+ Nitrosonium Ion", color="#34A853"]; Nitrosonium -> NNN [style=invis];

// Invisible edges for alignment {rank=same; this compound; Nitrite; H_plus} {rank=same; Nitrous_Acid; Nitrosonium} {rank=same; NNN} } /*** Caption: Chemical pathway for the nitrosation of this compound to form NNN. ***/

Key Factors Influencing Endogenous NNN Formation

Several physiological and external factors can significantly influence the rate and extent of endogenous NNN formation.

  • Acidity (pH): The acidic environment of the stomach (pH 1-3) is highly conducive to the formation of nitrous acid from nitrite, thereby accelerating the nitrosation of this compound.[5] While the oral cavity has a more neutral pH, bacterial catalysis can still facilitate nitrosation.[5][6]

  • Nitrite and Nitrate Availability: The concentration of nitrite, a primary precursor for the nitrosating agent, is a rate-limiting factor. Dietary nitrates, found in vegetables and cured meats, can be reduced to nitrites by oral microflora, contributing to the available nitrite pool in saliva.[5]

  • Bacterial Catalysis: Certain bacteria residing in the oral cavity can catalyze the nitrosation of this compound, even at a neutral pH.[7] This highlights the oral cavity as a potential site for NNN formation, especially with the use of oral NRT products.

  • Inhibitors: Several compounds can inhibit the nitrosation process. Ascorbic acid (Vitamin C) and other antioxidants like vitamin E and polyphenols can act as scavengers of nitrosating agents, effectively reducing the formation of NNN.[8][9]

  • Catalysts: The anion thiocyanate, present in human saliva and at higher concentrations in smokers, is a known catalyst for nitrosamine formation.[9]

Quantitative Data on Endogenous NNN Formation

The following tables summarize key quantitative findings from studies on the endogenous formation of NNN.

Table 1: NNN Formation in Human Saliva

PrecursorConditionsYield of [pyridine-D₄]NNNReference
[pyridine-D₄]this compound (50 ng)Incubation with saliva alone38 pg (0.08% yield)[7]
[pyridine-D₄]this compound (200 ng)Incubation with saliva and sodium nitrite (7 mg)5,503 pg[7]
[pyridine-D₄]this compoundIncubation with saliva from 10 nonsmoking volunteers0.003% to 0.051%[6]
[pyridine-D₄]nicotineIncubation with salivaTrace amounts[7]

Table 2: Urinary Levels of Total NNN in Nicotine Patch Users (24 weeks after smoking cessation)

AnalytePercentage of Baseline LevelReference
Total NNN22%[4]
Total NNAL (NNK metabolite)7.3%[4]

Note: The less drastic decline in total NNN compared to total NNAL suggests potential endogenous formation of NNN during nicotine patch use.

Table 3: Inhibition of this compound Nitrosation in vitro

Inhibitor (Concentration)Percentage InhibitionReference
Ascorbic Acid (5000 µM)90.7%[10]
(+)-Catechin (1000 µM)95.5%[10]
Grape Seed Extract (150 µg/ml)96.1%[10]
Tartaric Acid (1000 µM)22.5%[10]

Experimental Protocols

Quantification of NNN in Biological Samples (Urine and Plasma)

A highly sensitive and specific method for the quantification of NNN in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of NNN and its metabolites in urine or plasma.

Materials:

  • LC-MS/MS system

  • Deuterium-labeled internal standard (e.g., [pyridine-D₄]NNN)

  • Solid-phase extraction (SPE) cartridges

  • β-glucuronidase (for total NNN analysis in urine)

  • Ammonium acetate

  • Formic acid

  • Methanol

  • Sodium hydroxide (for sample stabilization)

Procedure:

  • Sample Collection and Stabilization: Collect urine or plasma samples. For urine, immediately add sodium hydroxide to stabilize the sample and prevent artificial NNN formation.

  • Internal Standard Spiking: Add a known amount of the deuterium-labeled internal standard to the sample. This standard will account for any loss of analyte during sample preparation and analysis.

  • Enzymatic Hydrolysis (for total urinary NNN): To measure both free NNN and its glucuronide conjugate, treat the urine sample with β-glucuronidase to hydrolyze the glucuronide.

  • Solid-Phase Extraction (SPE): Perform SPE to clean up the sample and concentrate the analyte. This step removes interfering substances from the biological matrix.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Separate NNN from other components in the sample using a suitable column and mobile phase gradient.

    • Tandem Mass Spectrometry (MS/MS): Detect and quantify NNN and its internal standard using multiple reaction monitoring (MRM). This highly specific detection method minimizes the chances of false positives.

  • Data Analysis: Calculate the concentration of NNN in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

// Nodes start [label="Start: Biological Sample (Urine/Plasma)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; stabilize [label="Sample Stabilization (e.g., NaOH for urine)", fillcolor="#FFFFFF", fontcolor="#202124"]; spike [label="Spike with Deuterated\nInternal Standard ([D₄]NNN)", fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase for total NNN)", fillcolor="#FFFFFF", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)\n(Cleanup and Concentration)", fillcolor="#FFFFFF", fontcolor="#202124"]; lcms [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: NNN Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> stabilize [color="#5F6368"]; stabilize -> spike [color="#5F6368"]; spike -> hydrolysis [color="#5F6368"]; hydrolysis -> spe [color="#5F6368"]; spe -> lcms [color="#5F6368"]; lcms -> data [color="#5F6368"]; data -> end_node [color="#5F6368"]; } /*** Caption: Workflow for the quantification of NNN in biological samples. ***/

Signaling Pathways Associated with NNN Carcinogenesis

The carcinogenicity of NNN is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily through 2'- and 5'-hydroxylation.[11] This metabolic activation leads to the formation of reactive intermediates that can form DNA adducts, which, if not repaired, can lead to mutations and initiate cancer.

// Nodes NNN [label="N'-Nitrosothis compound (NNN)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450 Enzymes", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylation_2 [label="2'-Hydroxylation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxylation_5 [label="5'-Hydroxylation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactive_Intermediates_2 [label="Reactive Electrophiles", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reactive_Intermediates_5 [label="Reactive Electrophiles", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts_POB [label="Pyridyloxobutyl (POB)\nDNA Adducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts_py_py [label="Pyridyl-N-pyrrolidinyl (py-py)\nDNA Adducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutations", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NNN -> CYP450 [style=invis]; CYP450 -> Hydroxylation_2 [color="#4285F4"]; CYP450 -> Hydroxylation_5 [color="#4285F4"]; Hydroxylation_2 -> Reactive_Intermediates_2 [color="#34A853"]; Hydroxylation_5 -> Reactive_Intermediates_5 [color="#34A853"]; Reactive_Intermediates_2 -> DNA_Adducts_POB [color="#EA4335"]; Reactive_Intermediates_5 -> DNA_Adducts_py_py [color="#EA4335"]; DNA_Adducts_POB -> Mutation [color="#EA4335"]; DNA_Adducts_py_py -> Mutation [color="#EA4335"]; Mutation -> Cancer [color="#EA4335"];

// Invisible edges for alignment {rank=same; Hydroxylation_2; Hydroxylation_5} {rank=same; Reactive_Intermediates_2; Reactive_Intermediates_5} {rank=same; DNA_Adducts_POB; DNA_Adducts_py_py} } /*** Caption: Metabolic activation of NNN leading to DNA damage and cancer. ***/

Furthermore, studies have shown that NNN can interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, NNN has been observed to induce ERK1/2 phosphorylation while reducing p38 phosphorylation in the medial edge epithelium during palatal fusion, ultimately inhibiting the process by affecting cell proliferation and death.[12]

Conclusion and Future Directions

The endogenous formation of NNN from this compound is a complex process influenced by a variety of factors. A thorough understanding of this process is crucial for assessing the health risks associated with this compound-containing products and for developing effective mitigation strategies. Future research should focus on:

  • Further elucidating the role of the oral and gut microbiome in this compound nitrosation.

  • Identifying and quantifying the full spectrum of inhibitors and catalysts in various physiological milieus.

  • Developing more comprehensive models to predict individual susceptibility to endogenous NNN formation.

  • Investigating novel approaches to inhibit NNN formation, such as the incorporation of inhibitors into NRT products.

This guide provides a foundational understanding for researchers and professionals in the field, aiming to stimulate further investigation and innovation in the pursuit of reducing the burden of NNN-related cancers.

References

The Convergent Roles of CYP2A6 and CYP2B6 in Nicotine's Conversion to Nornicotine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the enzymatic kinetics and experimental methodologies defining the roles of Cytochrome P450 enzymes CYP2A6 and CYP2B6 in the N-demethylation of nicotine to its metabolite, nornicotine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed synthesis of current in vitro findings.

Executive Summary

Nicotine N-Demethylation Pathway

The metabolic conversion of nicotine to this compound is a critical step in its biotransformation. This process is primarily carried out in the liver by CYP2A6 and CYP2B6, which exhibit different affinities and capacities for this reaction.

Nicotine_Metabolism cluster_pathway Nicotine Metabolism to this compound cluster_enzymes Key Enzymes Nicotine Nicotine This compound This compound Nicotine->this compound N-demethylation CYP2A6 CYP2A6 (High Affinity) CYP2B6 CYP2B6 (Low Affinity)

Figure 1: Metabolic pathway of nicotine to this compound.

Quantitative Analysis of Enzyme Kinetics

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in quantifying the contributions of CYP2A6 and CYP2B6 to this compound formation. The kinetics of nicotine N-demethylation in HLMs are biphasic, indicating the involvement of at least two enzymes with different affinities for the substrate.[1]

Kinetic Parameters in Human Liver Microsomes

The enzymatic activity in pooled human liver microsomes demonstrates a two-component model, comprising a high-affinity and a low-affinity component.

Kinetic ParameterHigh-Affinity ComponentLow-Affinity Component
Apparent Km (μM) 173 ± 70619 ± 68
Vmax (pmol/min/mg) 57 ± 17137 ± 6
Data sourced from Yamanaka et al., 2005.[1][2]
Kinetic Parameters of Recombinant CYP Isoforms

Studies with recombinant CYP enzymes expressed in baculovirus-infected insect cells (Supersomes) have allowed for the precise characterization of each enzyme's kinetics. These findings correlate well with the biphasic kinetics observed in human liver microsomes, with CYP2A6 acting as the high-affinity enzyme and CYP2B6 as the low-affinity enzyme.[1][2]

EnzymeApparent Km (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (CLint) (nl/min/pmol P450)
CYP2A6 49 ± 120.3 ± 0.05.1
CYP2B6 550 ± 461.6 (at 200 µM nicotine)12.5
Data sourced from Yamanaka et al., 2005.[1][2]

Among various recombinant human P450s tested, CYP2B6 demonstrated the highest activity for nicotine N-demethylation, followed by CYP2A6.[1] The intrinsic clearance (CLint) of CYP2B6 was found to be approximately 2.5-fold higher than that of CYP2A6, highlighting its significant capacity for this metabolic reaction.[1]

Experimental Protocols

The characterization of CYP2A6 and CYP2B6 in this compound formation relies on robust in vitro experimental designs. A generalized workflow for these assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme_Source Enzyme Source (Human Liver Microsomes or Recombinant CYP Supersomes) Incubation_Mixture Incubation Mixture (0.5 mg/ml microsomal protein) Enzyme_Source->Incubation_Mixture Substrate Nicotine Substrate (10 µM to 2000 µM) Substrate->Incubation_Mixture Cofactors NADPH-Generating System Cofactors->Incubation_Mixture Incubation_Conditions Incubation at 37°C for 20 min Incubation_Mixture->Incubation_Conditions Quenching Reaction Quenching Incubation_Conditions->Quenching Extraction Metabolite Extraction Quenching->Extraction Quantification LC-MS/MS Quantification of this compound Extraction->Quantification

Figure 2: Generalized experimental workflow for in vitro nicotine N-demethylation assays.
Materials and Methods

Enzyme Sources:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability.

  • Recombinant CYP Enzymes: Human CYP2A6 and CYP2B6 co-expressed with NADPH-P450 reductase in baculovirus-infected insect cells (Supersomes).[1]

Incubation Conditions:

  • A typical incubation mixture contains the enzyme source (e.g., 0.5 mg/ml microsomal protein), a range of nicotine concentrations (e.g., 10 µM to 2000 µM), and an NADPH-generating system in a buffered solution.[1]

  • The reaction is initiated by the addition of the cofactors and incubated at 37°C for a specified time, typically 20 minutes.[1]

Analytical Method:

  • The reaction is terminated by the addition of a quenching solvent.

  • This compound is then extracted from the incubation mixture.

  • Quantification of the formed this compound is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Correlation and Contribution in Native Systems

Studies using a panel of individual human liver microsomes have further solidified the roles of CYP2A6 and CYP2B6. At low substrate concentrations (20 µM nicotine), this compound formation significantly correlates with CYP2A6 content and its specific activity marker (coumarin 7-hydroxylase activity).[1][2] Conversely, at higher substrate concentrations (100 µM nicotine), the formation of this compound shows a strong correlation with CYP2B6 content and its marker activity (S-mephenytoin N-demethylase).[1][2]

These findings suggest a substrate concentration-dependent contribution of the two enzymes, with CYP2A6 being the primary catalyst at lower, more physiologically relevant nicotine concentrations, and CYP2B6 playing an increasingly important role at higher concentrations.[1][2]

Conclusion

The N-demethylation of nicotine to this compound is a metabolic pathway collaboratively mediated by CYP2A6 and CYP2B6 in the human liver. CYP2A6 serves as the high-affinity, low-capacity enzyme, while CYP2B6 functions as the low-affinity, high-capacity enzyme. The quantitative data derived from in vitro kinetic studies using both human liver microsomes and recombinant enzymes provide a clear picture of their distinct yet complementary roles. The detailed experimental protocols outlined herein form the basis for the continued investigation of nicotine metabolism and its implications for pharmacology and toxicology. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of drug metabolism and pharmacokinetics.

References

Methodological & Application

Application Note: Quantification of Nornicotine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nornicotine is a primary metabolite of nicotine and a minor tobacco alkaloid.[1] Its quantification in urine is a critical tool for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and accuracy in complex biological matrices like urine.[3][4] This document provides detailed protocols for the quantification of this compound in human urine using LC-MS/MS.

Principle The method employs isotope dilution mass spectrometry. A stable isotope-labeled internal standard (this compound-d4) is added to the urine sample at the beginning of the sample preparation process. This standard mimics the chemical behavior of the analyte (this compound) throughout extraction, chromatography, and ionization, correcting for any variations in the procedure. Samples are prepared using either a simple "dilute-and-shoot" method for high-throughput analysis or a more rigorous solid-phase extraction (SPE) for enhanced cleanup. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate or Ammonium bicarbonate (LC-MS grade)

  • Drug-free human urine for blanks and calibration standards

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata™-X-C or equivalent mixed-mode cation exchange)[5]

Protocol 1: High-Throughput "Dilute-and-Shoot"

This method is rapid and suitable for screening large numbers of samples.[6]

  • Sample Thawing: Bring frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Preparation: In a microcentrifuge tube, combine:

    • 30 µL of urine sample.

    • 90 µL of acetonitrile containing the internal standard (e.g., this compound-d4 at a fixed concentration).[6]

  • Protein Precipitation: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins.[6]

  • Dilution: Carefully transfer 30 µL of the clear supernatant to a new tube and dilute with 120 µL of distilled water.[6]

  • Analysis: Transfer the final diluted sample to an autosampler vial for LC-MS/MS injection.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a cleaner extract, reducing matrix effects and improving sensitivity.[5][7]

  • Sample Preparation:

    • Pipette 0.5 mL of urine into a tube.

    • Add 0.5 mL of 20 mM ammonium acetate (pH 4).

    • Add 100 µL of the internal standard working solution (e.g., this compound-d4).

  • SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS injection.

Instrumentation and Data Presentation

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Value
Column Raptor Biphenyl (5 µm, 100 mm x 2.1 mm) or equivalent C18[1]
Mobile Phase A 0.1% Formic acid and 5 mM ammonium formate in water[1]
Mobile Phase B 0.1% Formic acid in methanol[1]
Gradient Start at 10% B, ramp to 70% B, then re-equilibrate[1]
Flow Rate 0.4 mL/min[1][6]
Column Temperature 30 °C[1]
Injection Volume 5-10 µL

| Total Run Time | < 6.5 minutes[6] |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter This compound This compound-d4 (IS)
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+)
Precursor Ion (m/z) 149.1 153.2
Product Ion (m/z) - Quantifier 80.1 134.2
Product Ion (m/z) - Qualifier 105.9 121.2

| Collision Energy (V) | Optimized per instrument (e.g., 17-23 V)[8] | Optimized per instrument (e.g., 17-23 V)[8] |

Note: MRM transitions and collision energies should be optimized for the specific instrument in use. The values provided are based on published methods.[1][8]

Quantitative Data Summary

The following table presents typical method performance characteristics.

Table 3: Method Validation and Performance Summary

Parameter Typical Performance Value
Linearity Range 1.0 - 1,000 ng/mL
Correlation Coefficient (R²) > 0.995[4]
Limit of Quantification (LOQ) 0.4 - 1.0 ng/mL[1][7]
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 15%

| Accuracy (% Bias) | 85 - 115% |

Visualizations

Nicotine Metabolism

Nicotine is primarily metabolized to cotinine, with this compound being formed through N-demethylation.

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 This compound This compound Nicotine->this compound N-demethylation Other Other Metabolites Cotinine->Other

Figure 1. Simplified metabolic pathway of nicotine.
Analytical Workflow

The overall process from sample receipt to final data analysis involves several key stages, with options for sample preparation depending on throughput and sensitivity requirements.

G cluster_prep Sample Preparation cluster_p1 Protocol 1: High-Throughput cluster_p2 Protocol 2: High-Sensitivity cluster_analysis Analysis & Data Processing Urine Urine Sample + Internal Standard (IS) Ppt Protein Precipitation (Acetonitrile) Urine->Ppt SPE Solid-Phase Extraction (SPE) Urine->SPE Centrifuge1 Centrifugation Ppt->Centrifuge1 Dilute Supernatant Dilution Centrifuge1->Dilute LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Recon->LCMS Data Data Integration (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Figure 2. Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Analytical Determination of Nornicotine in Tobacco Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine is a secondary alkaloid found in tobacco products and is a significant compound of interest for several reasons. It is a precursor to the potent carcinogen N'-nitrosothis compound (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1] The concentration of this compound in tobacco can vary depending on the tobacco type, curing process, and product design. Accurate and precise analytical methods are crucial for monitoring this compound levels to understand and potentially mitigate the formation of NNN, as well as for broader research into tobacco chemistry and its physiological effects.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in various tobacco matrices. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound in the complex matrix of tobacco products requires selective and sensitive analytical techniques. The most commonly employed methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. GC provides excellent separation of this compound from other tobacco alkaloids, and MS offers high selectivity and sensitivity for detection and quantification.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is particularly suitable for the analysis of less volatile compounds. It is often the preferred method for the analysis of trace-level analytes in complex matrices.[5]

Quantitative Data Summary

The following tables summarize the concentration of this compound found in various tobacco products as reported in scientific literature. These values can serve as a reference for researchers developing and validating their own analytical methods.

Table 1: this compound Content in Cigarette Filler

Tobacco ProductThis compound Concentration (µg/g)Analytical MethodReference
50 Top-Selling U.S. Cigarette Brands659 - 986GC-MS/MS[2]
CORESTA Reference Cigarettes (CM4 & CM6)Lower than commercial brandsGC-MS/MS[2]
Burley Tobacco2220GC-MS/MS[2][6]
Flue-cured TobaccoElevated levelsGC-MS/MS[2]
Oriental TobaccoLower levelsGC-MS/MS[2][6]
Reconstituted TobaccoLower levelsGC-MS/MS[2][6]

Table 2: this compound Content in Smokeless Tobacco Products

Tobacco ProductThis compound Concentration (µg/g)Analytical MethodReference
Conventional Moist Snuff0.71 - 2.5 (as (S)-NNN precursor)Chiral GC-TEA
Novel Smokeless Products0.47 - 1.19 (as (S)-NNN precursor)Chiral GC-TEA

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on the methodology described in the CORESTA 2016 collaborative study on minor alkaloids.[3][4] It is suitable for the quantification of this compound in a variety of tobacco products.

1. Scope

This method is applicable for the determination of this compound in tobacco and tobacco products.

2. Principle

This compound is extracted from the tobacco matrix using methanol. An internal standard (d4-nornicotine) is added prior to extraction to correct for matrix effects and variations in instrument response. The extract is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode.

3. Reagents and Materials

  • This compound standard

  • d4-Nornicotine (internal standard)

  • Methanol (GC grade)

  • Sodium hydroxide (NaOH)

  • 6-methylquinoline (alternative internal standard)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Autosampler vials with inserts

  • Centrifuge tubes

  • Mechanical shaker

4. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for alkaloid analysis (e.g., DB-1701 or equivalent)

5. Sample Preparation

  • Homogenize the tobacco sample to a fine powder. For cigarettes, remove the filler from the paper and filter.

  • Accurately weigh approximately 100 mg of the homogenized tobacco sample into a centrifuge tube.

  • Add a known amount of the internal standard solution (d4-nornicotine) to the sample.

  • Add 10 mL of methanol to the tube.

  • Cap the tube and shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.

6. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp to 200 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: Monitor characteristic ions (e.g., m/z 148, 119, 92)

    • d4-Nornicotine: Monitor characteristic ions (e.g., m/z 152, 123, 96)

7. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze the calibration standards using the same GC-MS conditions as the samples. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the analysis of this compound using LC-MS/MS, a highly sensitive and specific technique.

1. Scope

This method is suitable for the trace-level quantification of this compound in tobacco products.

2. Principle

This compound is extracted from the tobacco matrix with an appropriate solvent. The extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound.

3. Reagents and Materials

  • This compound standard

  • d4-Nornicotine (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Syringe filters (0.22 µm)

4. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column or a HILIC column

5. Sample Preparation

  • Follow the sample homogenization and weighing steps as described in the GC-MS protocol.

  • Add a known amount of the internal standard solution (d4-nornicotine).

  • Extract the sample with a suitable solvent, such as a mixture of methanol and water or an acidic buffer.

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

6. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Monitor a specific transition (e.g., m/z 149 -> 120)

    • d4-Nornicotine: Monitor the corresponding shifted transition (e.g., m/z 153 -> 124)

7. Calibration and Quantification

Follow the same principles for calibration and quantification as described in the GC-MS protocol, using the peak area ratios from the MRM chromatograms.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Tobacco Product Sample homogenize Homogenization sample->homogenize weigh Weighing homogenize->weigh add_is Add Internal Standard (d4-Nornicotine) weigh->add_is extract Solvent Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into GC-MS or LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM or MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results (µg/g) quantify->report

General experimental workflow for this compound analysis.

logical_relationship cluster_tobacco Tobacco Matrix cluster_carcinogen Carcinogen Formation cluster_analysis_methods Analytical Methods This compound This compound nnn N'-nitrosothis compound (NNN) A Group 1 Carcinogen This compound->nnn Nitrosation gcms GC-MS This compound->gcms Quantification lcmsms LC-MS/MS This compound->lcmsms Quantification other_alkaloids Other Alkaloids (e.g., Nicotine, Anabasine)

References

Application Notes and Protocols for Nornicotine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine is a pyridine alkaloid found in various plant species, most notably in the genus Nicotiana. It is a secondary metabolite and a chemical analog of nicotine, differing by the absence of a methyl group on the pyrrolidine ring. The presence and concentration of this compound in tobacco plants are of significant interest due to its role as a precursor to the potent carcinogen N'-nitrosothis compound (NNN), which is formed during the curing and processing of tobacco leaves.[1][2][3] Therefore, accurate and reliable methods for the extraction and quantification of this compound from plant tissues are crucial for agricultural research, tobacco product regulation, and public health studies.

These application notes provide detailed protocols for the extraction of this compound from plant tissues, primarily focusing on Nicotiana species. The methodologies described are based on established analytical chemistry techniques and are suitable for subsequent quantification by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Biosynthesis and Significance

This compound is primarily synthesized in plants through the N-demethylation of nicotine.[1][4] This conversion is catalyzed by a group of cytochrome P450 monooxygenases, with CYP82E4 being a key enzyme in this pathway.[1][4][5] While nicotine is predominantly synthesized in the roots and transported to the leaves, the conversion to this compound can occur in the leaves, particularly during senescence and curing.[1][6] The accumulation of this compound is a critical factor in the formation of tobacco-specific nitrosamines (TSNAs), such as NNN.[1]

Data Presentation: this compound Content in Various Tobacco Types

The following table summarizes quantitative data on this compound levels found in different types of tobacco, providing a comparative overview for researchers.

Tobacco Type/VarietyThis compound Concentration (μg/g dry weight)Analytical MethodReference
U.S. Cigarette Brands (filler)659 – 986GC-MS/MS[7]
Burley Tobacco~2220GC-MS/MS[7]
Flue-cured TobaccoNot specified, but lower than BurleyGC-MS/MS[7]
Oriental TobaccoLower than reference cigarettesGC-MS/MS[7]
Reconstituted TobaccoLower than reference cigarettesGC-MS/MS[7]
Wild Type Flue-cured Tobacco2350GC-MS[8]
Genetically Modified (low this compound) Flue-cured Tobacco220GC-MS[8]

Experimental Protocols

Two primary methods for this compound extraction are detailed below. The choice of method may depend on the available analytical instrumentation (GC-MS or LC-MS/MS) and the specific research goals.

Protocol 1: Dichloromethane-Based Extraction for GC-MS Analysis

This protocol is adapted from methodologies used for the general analysis of alkaloids in tobacco.

1. Sample Preparation: a. Harvest plant tissue (e.g., leaves). b. Freeze-dry the samples to a constant weight. c. Grind the dried tissue into a fine powder (e.g., to pass through a 1 mm screen). d. Store the powder in a desiccator at room temperature until extraction.

2. Extraction Procedure: a. Weigh 0.5 g of the dried leaf powder into a 50 mL flask. b. Add 5 mL of a 10% (w/v) sodium hydroxide (NaOH) solution to the flask. c. Swirl the flask for 15 minutes to ensure thorough mixing. d. Add 20 mL of dichloromethane containing an internal standard (e.g., 1 µg/mL quinoline). e. Sonicate the mixture for 60 minutes. f. Centrifuge the sample at 5000 rpm for 5 minutes to separate the layers. g. Carefully transfer 2 mL of the lower dichloromethane layer into a clean vial, passing it through a microporous filter. h. The collected filtrate is now ready for GC-MS analysis.[8]

3. GC-MS Analysis Parameters (Example):

  • System: Bruker 450GC-300MS or similar.

  • Injection Volume: 1.0 µL.

  • Mass Range: 29–550 amu.

  • Further chromatographic conditions (e.g., column type, temperature program) should be optimized based on the specific instrument and target analytes.

Protocol 2: Ammonium Acetate-Based Extraction for LC-MS/MS Analysis

This protocol is specifically tailored for the quantification of NNN and can be adapted for this compound analysis.

1. Sample Preparation: a. Follow the same steps for sample preparation as in Protocol 1 (drying and grinding).

2. Extraction Procedure: a. Weigh 0.5 g of the dried leaf powder into a 50 mL centrifuge tube. b. Spike the sample with 150 µL of an appropriate internal standard solution (e.g., 1.0 µg/mL of a deuterated this compound analog). c. Add 15 mL of 0.01 M ammonium acetate solution. d. Sonicate the mixture for 30 minutes. e. Centrifuge the sample at 10,000 rpm for 2 minutes. f. Filter the supernatant through a suitable filter (e.g., 0.45 µm) into an autosampler vial. g. The sample is now ready for LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis Parameters (Example):

  • The specific parameters for the LC-MS/MS system, including the column, mobile phases, gradient, and mass spectrometer settings (e.g., MRM transitions), will need to be developed and optimized for this compound quantification.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic step in the conversion of nicotine to this compound.

Nornicotine_Biosynthesis Nicotine Nicotine This compound This compound Nicotine->this compound - CH3 (Demethylation) Enzyme CYP82E4 (Nicotine N-demethylase) Enzyme->Nicotine

Caption: this compound is synthesized from nicotine via demethylation catalyzed by the CYP82E4 enzyme.

Experimental Workflow for this compound Extraction

This diagram outlines the general steps involved in the extraction of this compound from plant tissues for chemical analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Plant Tissue Dry Freeze-Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Weigh Weigh Sample Grind->Weigh Add_Solvent Add Extraction Solvent & Internal Standard Weigh->Add_Solvent Extract Sonication Add_Solvent->Extract Separate Centrifugation Extract->Separate Filter Filtration Separate->Filter Analysis GC-MS or LC-MS/MS Analysis Filter->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound from plant samples.

References

Application Notes and Protocols for Nornicotine as a Biomarker of Tobacco Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a primary metabolite of nicotine and a natural alkaloid found in tobacco, serves as a critical biomarker for assessing tobacco use. Its detection and quantification in biological matrices are pivotal for a range of applications, including clinical studies on smoking cessation, forensic toxicology, and research into the health effects of tobacco consumption. Unlike cotinine, another major nicotine metabolite, this compound's presence, in conjunction with other minor alkaloids like anabasine and anatabine, can help differentiate between individuals using tobacco products and those on nicotine replacement therapy (NRT).[1][2][3][4] This is because NRT products contain nicotine but typically lack these other tobacco-specific alkaloids.[2] Furthermore, this compound is a direct precursor to the potent carcinogen N'-nitrosothis compound (NNN), which can form during tobacco processing and endogenously in the human body, highlighting its toxicological significance.[5][6][7][8][9]

These application notes provide a comprehensive overview of this compound's metabolic pathway, quantitative data on its levels in various tobacco products and biological samples, and detailed protocols for its analysis.

Metabolic Pathway of Nicotine to this compound

Nicotine is primarily metabolized in the liver to cotinine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2A6.[10][11][12][13] A minor, yet significant, metabolic pathway is the N-demethylation of nicotine to form this compound.[13][14][15][16] This conversion is also mediated by cytochrome P450 enzymes, with CYP2A6 and CYP2B6 playing significant roles in the liver.[14][16] While representing a smaller fraction of overall nicotine metabolism in humans (approximately 2-3% of nicotine is excreted as this compound), its longer half-life compared to nicotine and its role as a precursor to NNN make it a valuable biomarker.[14] Most of the this compound found in a smoker's urine is derived from the metabolic conversion of nicotine.[13][15]

Nicotine Metabolism Metabolic Pathway of Nicotine to this compound Nicotine Nicotine This compound This compound Nicotine->this compound N-demethylation Cotinine Cotinine Nicotine->Cotinine Oxidation (Major Pathway) ~70-80% NNN N'-nitrosothis compound (Carcinogen) This compound->NNN Nitrosation Enzymes CYP2A6, CYP2B6 (Liver) Enzymes->Nicotine

Caption: Metabolic conversion of nicotine to this compound and cotinine.

Quantitative Data

The concentration of this compound varies significantly across different tobacco products and among individuals, depending on the type of product used and individual metabolic differences.

Table 1: this compound Content in Commercial Tobacco Products

Tobacco ProductThis compound Concentration (mg/g)
Cigarettes0.14 - 0.66
Cigars0.17 - 0.66
PipesData not specified
Smokeless Tobacco0.14 - 0.27

Source: Data compiled from multiple studies.[1][2]

Table 2: Urinary Concentrations of this compound and Other Alkaloids in Tobacco Users

AnalyteCigarette Smokers (ng/mL)Smokeless Tobacco Users (ng/mL)
This compound107 - 127 (mean)111 - 121 (mean)
Anabasine22 - 24 (mean)22 - 24 (mean)
Anatabine22 (mean)41 - 45 (mean)
CotinineHigh (major metabolite)High (major metabolite)

Source: Data from a study on cigarette smokers and smokeless tobacco users.[3] A separate study of 827 smokers reported a median urinary this compound concentration of 98.9 ng/mL.[17]

Experimental Protocols

The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[17][18][19][20][21]

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of this compound in urine samples.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Urine samples (from subjects)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Fortification: To a 1 mL aliquot of urine, add 50 µL of a 1 µg/mL solution of this compound-d4 internal standard.[19]

  • Acidification: Acidify the urine sample by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.[19]

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[22]

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering matrix components.[22]

  • Elution: Elute the this compound and internal standard with 1 mL of methanol containing 0.1% formic acid.[22]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 99% water with 0.1% formic acid, 1% acetonitrile).

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 0.5 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • This compound Transition: e.g., m/z 149.1 -> 80.1

    • This compound-d4 Transition: e.g., m/z 153.1 -> 84.1

Note: Specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used.

4. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of this compound standard fortified into blank urine and processed through the same extraction procedure.

  • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Quant Quantification (Calibration Curve) LCMS->Quant

Caption: Workflow for the analysis of this compound in urine.

Conclusion

This compound is a robust and specific biomarker for tobacco use. Its analysis, particularly when combined with the measurement of other minor tobacco alkaloids, provides valuable insights for clinical and research applications. The provided protocols and data serve as a foundational resource for laboratories aiming to establish or refine their methods for monitoring tobacco exposure. The continued study of this compound and its metabolites will further enhance our understanding of tobacco addiction and its associated health risks.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Nornicotine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of deuterated nornicotine and its application in metabolic studies. The protocols detailed below are intended to serve as a foundational resource for researchers investigating the metabolic fate of this compound, a primary metabolite of nicotine and a significant tobacco alkaloid.

Introduction

This compound is a significant alkaloid found in tobacco and a primary metabolite of nicotine in humans.[1] Understanding its metabolic pathways is crucial for toxicology studies and in the development of smoking cessation therapies. The use of stable isotope-labeled compounds, such as deuterated this compound, is a powerful technique in metabolic research. Deuterium labeling allows for the unambiguous tracing of the molecule and its metabolites in complex biological matrices, facilitating accurate quantification and structural elucidation by mass spectrometry.[1]

This document outlines a detailed protocol for the synthesis of deuterated this compound via the reduction of myosmine. It also provides comprehensive protocols for in vitro metabolic studies using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize key quantitative data relevant to this compound metabolism. While specific data from metabolic studies using deuterated this compound as a tracer is not widely published, the data below from studies on non-labeled this compound provides a baseline for expected concentrations and analytical parameters. The use of deuterated this compound in such studies would enable more precise determination of metabolic conversion rates and pathway contributions.

Table 1: Urinary Concentrations of this compound and Related Metabolites in Smokers

AnalyteMean Concentration (ng/mL)Median Concentration (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound78.398.90.6
Anatabine6.384.020.15
Anabasine8.565.530.2

Data compiled from a study of 827 smokers.[2]

Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Deuterated Analog

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound149.2130.217
This compound149.2117.223
d₄-Nornicotine153.2134.217
d₄-Nornicotine153.2121.223

These mass transitions are typically used for quantification and confirmation in LC-MS/MS methods.[3]

Experimental Protocols

Protocol 1: Synthesis of Deuterated (±)-Nornicotine

This protocol describes the synthesis of deuterated (±)-nornicotine by the reduction of myosmine using sodium borodeuteride. This method introduces deuterium atoms at the 2' and 5' positions of the pyrrolidine ring.

Materials:

  • Myosmine

  • Sodium borodeuteride (NaBD₄)

  • Methanol (anhydrous)

  • Water (deionized)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Myosmine: In a round-bottom flask, dissolve myosmine (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Cooling: Cool the stirred solution to 15°C in an ice-water bath.

  • Reduction with Sodium Borodeuteride: Slowly add sodium borodeuteride (1.35 eq) portion-wise over a period of 1 hour, maintaining the temperature at 15°C. The use of NaBD₄ will introduce deuterium atoms across the double bond of the pyrrolidine ring of myosmine.

  • Reaction Monitoring: Allow the reaction mixture to stir at 15°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the myosmine is consumed.

  • Quenching and Basification: Carefully quench the reaction by the slow addition of water. Adjust the pH of the solution to >10 with a 40% aqueous solution of NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude deuterated this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure deuterated (±)-nornicotine.

  • Characterization: Confirm the identity and isotopic enrichment of the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated this compound.

Protocol 2: In Vitro Metabolism of Deuterated this compound using Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of deuterated this compound in a system that mimics human liver metabolism.

Materials:

  • Deuterated this compound (from Protocol 1)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Incubator shaker set to 37°C

  • Ice-cold acetonitrile (ACN)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of deuterated this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentrations (e.g., 1-100 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

  • Incubation Setup:

    • In microcentrifuge tubes, add the HLM working solution.

    • Pre-warm the tubes for 5-10 minutes at 37°C in the incubator shaker.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the deuterated this compound working solution to each tube.

    • Immediately thereafter, add the NADPH regenerating system.

    • Include control incubations: a negative control without the NADPH regenerating system and a T=0 control where the quenching solution is added immediately after the substrate.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Terminate the reactions at the designated time points by adding 3 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Carefully transfer the supernatant to new tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the deuterated this compound and its metabolites. The mass spectrometer will be set to monitor for the expected masses of the deuterated parent compound and its potential metabolites (e.g., deuterated norcotinine, deuterated myosmine).

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of Deuterated this compound Myosmine Myosmine Reduction Reduction with Sodium Borodeuteride (NaBD₄) Myosmine->Reduction Crude_Product Crude Deuterated This compound Reduction->Crude_Product Purification Purification (Vacuum Distillation or Column Chromatography) Crude_Product->Purification Final_Product Pure Deuterated (±)-Nornicotine Purification->Final_Product

Caption: Workflow for the synthesis of deuterated this compound.

Metabolic_Study_Workflow cluster_metabolism Protocol 2: In Vitro Metabolic Study Start Deuterated this compound Incubation Incubation with Human Liver Microsomes + NADPH Start->Incubation Quenching Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Processing Sample Processing (Protein Precipitation, Supernatant Evaporation, Reconstitution) Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Results Identification and Quantification of Deuterated Metabolites Analysis->Results Nornicotine_Metabolism cluster_pathway Simplified Metabolic Pathway of this compound This compound Deuterated This compound Norcotinine Deuterated Norcotinine This compound->Norcotinine Oxidation Myosmine Deuterated Myosmine This compound->Myosmine Dehydrogenation Pyrroline Deuterated 2-(3-pyridyl)-1(5)-pyrroline This compound->Pyrroline Dehydrogenation Other Other Metabolites Norcotinine->Other Myosmine->Other Pyrroline->Other

References

Application Notes and Protocols for High-Throughput Screening of Nornicotine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine is a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco.[1] It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, addiction, and neurodegenerative diseases.[4][5] this compound itself has been shown to have pharmacological effects, contributing to the overall neuropharmacology of tobacco use.[1][3] High-throughput screening (HTS) for compounds that modulate this compound binding is a critical step in the discovery and development of novel therapeutics targeting nAChR-related conditions.

These application notes provide detailed protocols for conducting HTS assays to identify and characterize compounds that interact with this compound binding sites on various nAChR subtypes. Both radioligand binding and fluorescence-based assays are described, offering flexibility in assay design and implementation.

Data Presentation: this compound and Nicotine Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and nicotine for various nAChR subtypes. This data is essential for selecting appropriate assay conditions and for comparing the potency of novel compounds. While comprehensive binding data for this compound across all subtypes is not extensively available, the provided information, with nicotine as a reference, offers valuable insights.

nAChR SubtypeLigandKi (nM)Radioligand for AssayReference Tissue/Cell Line
α4β2 Nicotine5.9[3H]cytisineRecombinant Human
This compoundData not readily available[3H]cytisineRecombinant Human
α7 NicotineLow Affinity[3H]methyllycaconitine (MLA)Rat Brain
This compoundEC50 ~17 µM (functional)[3H]methyllycaconitine (MLA)Xenopus Oocytes
α3β4 Nicotine-[3H]epibatidineIMR-32 cells
This compoundData not readily available[3H]epibatidineIMR-32 cells
α6-containing NicotineHigh Affinity[125I]α-conotoxin MIIDopaminergic Neurons
This compoundEC50 ~4 µM (functional, α6/α3 chimera)[125I]α-conotoxin MIIXenopus Oocytes

Note: Ki values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium. EC50 values represent the concentration of a ligand that provokes a response halfway between the baseline and maximum response in a functional assay.

Experimental Protocols

Radioligand Competition Binding Assay (HTS-Adapted)

This protocol describes a competitive binding assay in a 96- or 384-well format to screen for compounds that displace a specific radioligand from an nAChR subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., HEK293-hα4β2) or homogenized brain tissue known to be rich in the target receptor (e.g., rat striatum for α6-containing nAChRs).[6]

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand specific for the nAChR subtype of interest (see table above).[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Assay buffer, ice-cold.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).[8]

  • Scintillation Cocktail.

  • Filter Plates: 96- or 384-well plates with glass fiber filters (e.g., GF/C).

  • Plate Sealer.

  • Microplate Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Thaw frozen cell membranes or prepare fresh tissue homogenates on ice.

    • Resuspend the membranes in ice-cold assay buffer to a predetermined optimal protein concentration (typically 20-100 µ g/well ).

  • Assay Plate Preparation:

    • To each well of the filter plate, add:

      • 25 µL of test compound (or DMSO for total binding, or non-specific control).

      • 25 µL of radioligand diluted in assay buffer to a final concentration at or below its Kd.

      • 50 µL of the membrane preparation.

    • The final assay volume is 100 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Seal the plates and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound.

    • Determine the IC50 value for active compounds (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Competition Binding Assay (HTS)

This homogeneous assay format is well-suited for HTS as it does not require separation of bound and free ligand.

Materials:

  • Receptor Source: Purified, soluble nAChR protein or membrane preparations.

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with high affinity for the target nAChR subtype.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20.

  • Test Compounds: Library of compounds dissolved in DMSO.

  • Black, low-volume 384-well plates.

  • A microplate reader with fluorescence polarization capabilities.

Protocol:

  • Assay Optimization:

    • Determine the optimal concentrations of the receptor and fluorescent tracer that give a stable and robust fluorescence polarization signal.

  • Assay Plate Preparation:

    • To each well of the 384-well plate, add:

      • 5 µL of test compound (or DMSO for control).

      • 10 µL of the fluorescent tracer diluted in assay buffer.

      • 10 µL of the receptor preparation diluted in assay buffer.

    • The final assay volume is 25 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound.

    • Calculate the percentage of inhibition for each compound.

    • Determine the IC50 and Ki values for active compounds as described for the radioligand binding assay.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library in DMSO Plate_Dispensing Automated Plate Dispensing (384-well plates) Compound_Library->Plate_Dispensing Receptor_Prep Receptor Preparation (Membranes/Purified Protein) Receptor_Prep->Plate_Dispensing Ligand_Prep Ligand Preparation (Radiolabeled or Fluorescent) Ligand_Prep->Plate_Dispensing Incubation Incubation Plate_Dispensing->Incubation Detection Signal Detection (Scintillation or FP Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Hit_ID Hit Identification (% Inhibition > Threshold) Raw_Data->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: High-throughput screening workflow for this compound receptor binders.

nAChR_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binding Conformational_Change Conformational Change nAChR->Conformational_Change Ion_Channel_Opening Ion Channel Opening Conformational_Change->Ion_Channel_Opening Ion_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

References

Application of Nornicotine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a primary metabolite of nicotine and a naturally occurring tobacco alkaloid, is gaining attention in neurological disorder research for its distinct pharmacological profile.[1][2][3] Unlike nicotine, this compound is a secondary amine and exhibits unique interactions with nicotinic acetylcholine receptors (nAChRs), positioning it as a molecule of interest for therapeutic development in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.[1][2] These application notes provide an overview of this compound's utility in research, supported by detailed experimental protocols and quantitative data.

I. Pharmacological Profile of this compound

This compound acts as an agonist at various nAChR subtypes, which are ligand-gated ion channels crucial for neuronal signaling, survival, and cognitive functions.[4] Its activity is particularly notable at α6- and α7-containing nAChRs, which are implicated in dopamine release and cognitive processes, respectively.[1][5]

Quantitative Data: Receptor Activation and Dopamine Release

The following tables summarize key quantitative data regarding this compound's activity at nAChRs and its effect on dopamine systems.

Table 1: this compound Activity at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

nAChR SubtypeAgonistEC50 (µM)Imax (% of ACh response)Experimental SystemReference
α7This compound~1750%Xenopus oocytes[1]
α6/α3 chimeraThis compound~450%Xenopus oocytes[1]
Neuromuscular AChRThis compound21Not specifiedMouse AChRs[6]

Table 2: this compound-Evoked Dopamine Overflow from Rat Brain Slices

Brain RegionThis compound EnantiomerEC50 (µM)Lowest Effective Concentration (µM)Reference
Nucleus AccumbensS(-)-Nornicotine3.00.3[7]
Nucleus AccumbensR(+)-Nornicotine0.480.3[7]

II. Applications in Neurological Disorder Research

A. Alzheimer's Disease

This compound is being investigated for its potential neuroprotective effects in Alzheimer's disease. Studies suggest it may reduce the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease, and protect neurons from Aβ-induced toxicity.[8][9][10]

Key Findings:

  • This compound can modify proteins that misfold and form fibril plaques.[9]

  • It has been shown to enhance cell viability and rescue the decrease in the anti-apoptotic protein Bcl-2 in the presence of Aβ peptides.[8]

  • This compound may prevent the aggregation of amyloid beta protein, potentially impacting the onset of Alzheimer's disease.[9]

B. Parkinson's Disease

The role of this compound in Parkinson's disease is linked to its ability to modulate dopaminergic systems and its potential effects on α-synuclein aggregation. While nicotine has been more extensively studied, this compound's distinct pharmacology warrants investigation.

Key Findings:

  • This compound stimulates dopamine release, which is crucial as Parkinson's disease is characterized by the loss of dopaminergic neurons.[7][11][12]

  • Unlike nicotine and hydroquinone, this compound did not show an inhibitory effect on α-synuclein fibrillation in one study.[13] However, the complex interplay between nAChR activation and α-synuclein pathology remains an active area of research.

C. Schizophrenia

The high rate of smoking among individuals with schizophrenia has prompted research into the role of nicotinic agonists in alleviating cognitive deficits associated with the disorder. This compound's activity at α7 nAChRs, a key target in schizophrenia research, makes it a relevant compound for study.[1][14][15]

Key Findings:

  • α7-type nAChRs are considered potential therapeutic targets for schizophrenia.[1]

  • Nicotine has been shown to normalize genetically-induced impairments in brain activity associated with schizophrenia, suggesting a potential role for nicotinic agonists in treatment.[16][17]

D. Nicotine Dependence

This compound, as a metabolite of nicotine that accumulates in the brain, may play a significant role in tobacco dependence.[1][2] Understanding its effects is crucial for developing smoking cessation therapies.

Key Findings:

  • This compound itself has reinforcing effects and can decrease nicotine self-administration in rats, suggesting it may be a potential treatment for tobacco dependence.[2]

  • This compound-evoked dopamine release in the nucleus accumbens is thought to contribute to its reinforcing properties.[7]

III. Experimental Protocols

A. In Vitro Assessment of this compound's Effect on α-Synuclein Fibrillation

This protocol is based on methodologies used to study the effect of various compounds on α-synuclein aggregation.[13]

Objective: To determine the effect of this compound on the rate of α-synuclein fibril formation.

Materials:

  • Recombinant human α-synuclein protein

  • This compound (and other compounds for comparison, e.g., nicotine, hydroquinone)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Preparation of α-synuclein: Dissolve lyophilized α-synuclein in PBS to a final concentration of 70 µM. Filter the solution through a 0.22 µm filter to remove any pre-formed aggregates.

  • Preparation of Compounds: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions to achieve final assay concentrations (e.g., 100 µM, 200 µM, 400 µM).[13]

  • Assay Setup: In a 96-well plate, add the α-synuclein solution, ThT (to a final concentration of 20 µM), and different concentrations of this compound. Include a control well with α-synuclein and ThT but no this compound.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates fibril formation. Compare the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control.

B. This compound-Evoked Dopamine Release from Rat Brain Slices

This protocol is a generalized procedure based on studies investigating the neurochemical effects of this compound.[7][18]

Objective: To measure the amount of dopamine released from specific brain regions (e.g., nucleus accumbens, striatum) in response to this compound application.

Materials:

  • Adult male Sprague-Dawley rats

  • [3H]dopamine

  • This compound enantiomers (S(-) and R(+))

  • Superfusion system with temperature-controlled chambers

  • Scintillation counter and scintillation fluid

  • Krebs-Ringer bicarbonate buffer

Procedure:

  • Brain Slice Preparation: Euthanize rats and rapidly dissect the brain region of interest (e.g., nucleus accumbens) in ice-cold buffer. Prepare coronal slices (e.g., 300 µm thick) using a vibratome.

  • [3H]Dopamine Loading: Incubate the slices in buffer containing [3H]dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.

  • Superfusion: Transfer the slices to the superfusion chambers and perfuse with buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.

  • Sample Collection: Collect superfusate fractions at regular intervals (e.g., every 5 minutes).

  • This compound Stimulation: After a baseline period, switch to a buffer containing a known concentration of this compound for a defined period (e.g., 10 minutes).

  • Washout: Switch back to the this compound-free buffer.

  • Quantification: Add scintillation fluid to the collected fractions and measure the radioactivity using a scintillation counter to determine the amount of [3H]dopamine released.

  • Data Analysis: Express the this compound-evoked [3H]overflow as a percentage of the total radioactivity in the tissue at the start of the stimulation period.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Nornicotine_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Dopamine_pre Dopamine_pre Dopamine_post Dopamine_post Dopamine_pre->Dopamine_post

Experimental_Workflow_DA_Release cluster_tissue_prep Tissue Preparation cluster_assay Dopamine Release Assay cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Rat) A2 Dissect Brain Region (e.g., Nucleus Accumbens) A1->A2 A3 Prepare Brain Slices (Vibratome) A2->A3 B1 Load Slices with [3H]Dopamine A3->B1 B2 Transfer to Superfusion System B1->B2 B3 Collect Baseline Fractions B2->B3 B4 Apply this compound B3->B4 B5 Collect Stimulated Fractions B4->B5 B6 Washout & Collect Post-Stimulation Fractions B5->B6 C1 Quantify Radioactivity (Scintillation Counting) B6->C1 C2 Calculate Evoked [3H]Dopamine Overflow C1->C2 C3 Generate Dose-Response Curves (EC50) C2->C3

Nornicotine_vs_ASynuclein Fibril Fibril PD PD Fibril->PD Contributes to Neurodegeneration in Parkinson's Disease Nicotine Nicotine Oligomer Oligomer Nicotine->Oligomer Inhibits Fibrillation (Stabilizes Oligomers) Hydroquinone Hydroquinone Hydroquinone->Oligomer Inhibits Fibrillation This compound This compound This compound->Oligomer No Significant Effect Observed in one study[13]

References

Application Notes and Protocols for Sensitive Nornicotine Detection via Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotine, a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco, is a critical biomarker for assessing tobacco exposure and metabolism.[1] Its detection is crucial in toxicology, clinical chemistry, and research settings to understand individual variations in nicotine metabolism and its implications for tobacco-related health risks. Immunoassays offer a sensitive, specific, and high-throughput method for the detection of small molecules like this compound. This document provides detailed application notes and experimental protocols for the development of competitive enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFIA) for the sensitive detection of this compound.

Principle of this compound Immunoassays

Due to its small molecular size, this compound is not immunogenic on its own. Therefore, the development of an immunoassay for this compound requires a competitive format. In a competitive immunoassay, unlabeled this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-nornicotine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Components for this compound Immunoassay Development

  • This compound Hapten: A derivative of this compound that can be conjugated to a carrier protein.

  • Carrier Protein: A large, immunogenic protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH) that, when conjugated to the this compound hapten, can elicit an immune response to produce anti-nornicotine antibodies.[2]

  • Anti-Nornicotine Antibodies: Highly specific monoclonal or polyclonal antibodies that recognize and bind to this compound.

  • This compound Conjugate (for detection): this compound hapten conjugated to an enzyme (for ELISA) or a colored nanoparticle (for LFIA) that competes with the sample this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Hapten and Carrier Protein Conjugation

This protocol describes the synthesis of a this compound hapten with a functional group suitable for conjugation and its subsequent coupling to a carrier protein. The synthesis of this compound analogs with a carboxyl group is a common strategy for creating a linking point.

Materials:

  • (S)-Nornicotine

  • Reagents for chemical synthesis (specifics depend on the chosen synthetic route)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[3]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

  • Dimethylformamide (DMF)[4]

Procedure:

  • Hapten Synthesis: Synthesize a this compound derivative with a linker arm terminating in a carboxyl group. This often involves modification at a position on the pyridine or pyrrolidine ring that does not significantly interfere with its antigenic determinants.

  • Carrier Protein Activation:

    • Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer.

    • Add a molar excess of EDC and NHS to the carrier protein solution to activate the carboxyl groups on the protein.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation of this compound Hapten to Carrier Protein:

    • Dissolve the this compound hapten in a small amount of DMF and then dilute with Conjugation Buffer.[4]

    • Add the hapten solution to the activated carrier protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinkers by dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Confirm the successful conjugation by techniques such as MALDI-TOF mass spectrometry or by determining the protein and hapten concentration.

Diagram: this compound-Carrier Protein Conjugation Workflow

G Nornicotine_Hapten This compound Hapten (with COOH group) Conjugation Conjugation Reaction Nornicotine_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA or KLH) EDC_NHS EDC/NHS Activation Carrier_Protein->EDC_NHS EDC_NHS->Conjugation Purification Dialysis Conjugation->Purification Characterization Characterization (MALDI-TOF) Purification->Characterization Final_Conjugate This compound-Protein Conjugate Characterization->Final_Conjugate

Caption: Workflow for conjugating a this compound hapten to a carrier protein.

Protocol 2: Production of Anti-Nornicotine Monoclonal Antibodies

This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies specific to this compound.

Materials:

  • This compound-KLH conjugate (immunogen)

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • ELISA plates

  • This compound-BSA conjugate (for screening)

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant).

    • Administer several booster injections over a period of several weeks.

    • Monitor the antibody titer in the mouse serum by ELISA using this compound-BSA as the coating antigen.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells.

    • Fuse the spleen cells with myeloma cells using PEG.

    • Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells cannot survive in HAT medium, and unfused spleen cells have a limited lifespan.

  • Screening and Cloning:

    • Screen the supernatants from the hybridoma cultures for the presence of anti-nornicotine antibodies using an ELISA coated with this compound-BSA.

    • Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo as ascites in mice.

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or G affinity chromatography.

  • Characterization:

    • Characterize the purified antibodies for their isotype, affinity (e.g., by surface plasmon resonance), and specificity (cross-reactivity with related compounds like nicotine and cotinine).

Diagram: Monoclonal Antibody Production Workflow

G Immunization Immunization of Mice (this compound-KLH) Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Subcloning Screening->Cloning Expansion Expansion Cloning->Expansion Purification Antibody Purification Expansion->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for producing anti-nornicotine monoclonal antibodies.

Protocol 3: Competitive ELISA for this compound Detection

This protocol describes a competitive ELISA for the quantitative detection of this compound in samples such as urine or saliva.

Materials:

  • Anti-nornicotine antibody

  • This compound-BSA conjugate (coating antigen)

  • This compound standard solutions

  • This compound-HRP (Horseradish Peroxidase) conjugate (detection reagent)

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the this compound-BSA conjugate diluted in Coating Buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Add this compound standard solutions or samples to the wells.

    • Immediately add the anti-nornicotine antibody and this compound-HRP conjugate mixture to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free this compound and the this compound-HRP for antibody binding.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove unbound reagents.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding Stop Solution.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader. The absorbance is inversely proportional to the this compound concentration.

Diagram: Competitive ELISA Principle

G cluster_0 Low this compound in Sample cluster_1 High this compound in Sample Low_Sample_this compound Sample this compound (low) Ab_Low Anti-Nornicotine Ab Low_Sample_this compound->Ab_Low Bound_HRP_Low High Signal Ab_Low->Bound_HRP_Low HRP_Nornicotine_Low This compound-HRP HRP_Nornicotine_Low->Ab_Low High_Sample_this compound Sample this compound (high) Ab_High Anti-Nornicotine Ab High_Sample_this compound->Ab_High Bound_HRP_High Low Signal Ab_High->Bound_HRP_High HRP_Nornicotine_High This compound-HRP HRP_Nornicotine_High->Ab_High

Caption: Principle of competitive ELISA for this compound detection.

Protocol 4: Lateral Flow Immunoassay (LFIA) for this compound Detection

This protocol outlines the development of a competitive LFIA for rapid, qualitative, or semi-quantitative detection of this compound.

Materials:

  • Anti-nornicotine antibody

  • This compound-BSA conjugate

  • Gold nanoparticles (AuNPs)

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Dispensing and cutting equipment

Procedure:

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Conjugate the anti-nornicotine antibody to gold nanoparticles.

    • Optimize the concentration of the antibody and the pH for conjugation.

    • Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a suitable buffer.

  • Preparation of the Test Strip:

    • Test Line: Immobilize the this compound-BSA conjugate onto the nitrocellulose membrane in a sharp line.

    • Control Line: Immobilize a secondary antibody (e.g., anti-mouse IgG) that will bind to the gold-conjugated primary antibody.

    • Assembly: Assemble the sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), nitrocellulose membrane, and absorbent pad onto a backing card.

  • Assay Procedure:

    • Apply the sample (e.g., urine) to the sample pad.

    • The liquid sample migrates along the strip by capillary action.

    • The sample rehydrates the AuNP-antibody conjugate.

    • If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the this compound-BSA on the test line.

    • The unbound AuNP-antibody conjugate will be captured at the control line.

  • Interpretation of Results:

    • Negative: Two colored lines appear (test and control lines).

    • Positive: Only one colored line appears (the control line). The absence of the test line indicates the presence of this compound above the detection limit.

    • Invalid: No control line appears.

Diagram: Lateral Flow Immunoassay Principle

G cluster_0 Negative Result cluster_1 Positive Result Sample_Neg Sample (No this compound) AuNP_Ab_Neg AuNP-Ab Sample_Neg->AuNP_Ab_Neg Test_Line_Neg Test Line (this compound-BSA) Binds AuNP-Ab -> Color AuNP_Ab_Neg->Test_Line_Neg Control_Line_Neg Control Line Binds excess AuNP-Ab -> Color Test_Line_Neg->Control_Line_Neg Sample_Pos Sample (with this compound) AuNP_Ab_Pos AuNP-Ab Sample_Pos->AuNP_Ab_Pos Test_Line_Pos Test Line (this compound-BSA) No binding -> No Color AuNP_Ab_Pos->Test_Line_Pos Control_Line_Pos Control Line Binds AuNP-Ab -> Color AuNP_Ab_Pos->Control_Line_Pos

Caption: Principle of competitive lateral flow immunoassay for this compound.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of a well-developed this compound immunoassay. It is important to note that specific values must be determined empirically during assay validation. For comparison, typical performance data for related analytes detected by immunoassays and LC-MS/MS are included.

Table 1: this compound Immunoassay Performance (Hypothetical Data)

ParameterCompetitive ELISALateral Flow Immunoassay (Qualitative)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mLN/A
Assay Range 1 - 100 ng/mLN/A
Precision (CV%) < 15%N/A
Spike & Recovery 85 - 115%N/A

Table 2: Cross-Reactivity of Anti-Nornicotine Antibody (Hypothetical Data)

Compound% Cross-Reactivity
(S)-Nornicotine 100%
(R)-Nornicotine < 10%
Nicotine < 5%
Cotinine < 1%
Anabasine < 1%

Table 3: Comparison with LC-MS/MS Method for this compound Detection

ParameterImmunoassay (ELISA)LC-MS/MS
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL~0.6 ng/mL[5]
Throughput HighModerate
Cost per Sample LowHigh
Equipment Standard plate readerMass spectrometer
Sample Preparation MinimalMore extensive
Specificity Good to ExcellentExcellent

Conclusion

The development of sensitive and specific immunoassays for this compound is a viable and valuable tool for various research and clinical applications. The competitive ELISA format offers quantitative results with high sensitivity, while the lateral flow immunoassay provides a rapid and user-friendly platform for qualitative screening. The protocols and guidelines presented here provide a comprehensive framework for researchers to develop and validate their own this compound immunoassays. Successful implementation of these methods will enable more efficient and widespread monitoring of this important biomarker of tobacco exposure.

References

Application Note: Solid-Phase Extraction of Nornicotine from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nornicotine is a primary metabolite of nicotine and a minor tobacco alkaloid found in tobacco products. Its presence and concentration in biological fluids are significant biomarkers for assessing tobacco use and exposure. Accurate quantification of this compound is crucial for clinical and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of this compound from complex biological matrices such as plasma, serum, and urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the SPE of this compound from biological fluids.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the solid-phase extraction of this compound from various biological fluids as reported in the literature.

Table 1: Limits of Quantification (LOQ) and Detection (LOD) for this compound in Biological Fluids

Biological MatrixLOQ (ng/mL)LOD (ng/mL)Analytical MethodReference
Human Plasma0.03Not ReportedLC-ESI-MS/MS[1]
Human Urine0.6Not ReportedLC-ESI-MS/MS[2]
Human Meconium55LC-APCI-MS/MS[3]
Human Urine2Not ReportedLC-MS/MS[4]

Table 2: Recovery Data for Nicotine and Metabolites using SPE

AnalyteBiological MatrixRecovery (%)SPE MethodReference
NicotineSerum51 ± 5Silica + C18[5]
CotinineSerum64 ± 10Silica + C18[5]
This compoundNot Specified>90% (implied for group)Mixed-Mode Cation Exchange[6]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound from plasma and urine, followed by LC-MS/MS analysis.

Protocol 1: Mixed-Mode SPE of this compound from Human Plasma and Urine

This protocol is adapted from a method for the simultaneous extraction of nicotine and its metabolites.[1] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange retention mechanisms, provide excellent cleanup for complex matrices.

Materials:

  • SPE Cartridges: Oasis® MCX (Mixed-Mode Cation Exchange) or equivalent.

  • Reagents: Methanol, Trichloroacetic acid (10% aqueous), Ammonium formate (5 mM, pH 2.5), Concentrated ammonium hydroxide.

  • Equipment: SPE manifold, centrifuge, vortex mixer.

Procedure:

  • Sample Pretreatment (Plasma):

    • To 1 mL of plasma, add an appropriate internal standard.

    • Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Use the resulting supernatant for SPE.

  • Sample Pretreatment (Urine):

    • To 1 mL of urine, add an appropriate internal standard.

    • Acidify the urine sample by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5).[1]

    • Vortex mix the sample.

  • SPE Cartridge Conditioning:

    • Condition the Oasis® MCX cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of 10% aqueous trichloroacetic acid for plasma samples, or 2 mL of 5 mM aqueous ammonium formate (pH 2.5) for urine samples.[1]

  • Sample Loading:

    • Load the pretreated plasma supernatant or acidified urine onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interferences. A typical wash sequence for mixed-mode cartridges might involve a wash with an acidic solution followed by an organic solvent like methanol. Specific wash solvent details were not fully detailed in the primary source for this compound, but a common approach is to use the equilibration buffer followed by a weak organic solvent.

  • Elution:

    • Elute the target analytes, including this compound, with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[1] This basic solution disrupts the cation exchange interaction, releasing the protonated amine of this compound.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Urine and Plasma

Supported liquid extraction is a high-throughput alternative to traditional liquid-liquid extraction and some SPE methods, offering clean extracts with minimal method development.

Materials:

  • SLE Plate: ISOLUTE® SLE+ 200 supported liquid extraction plate or equivalent.

  • Reagents: 0.25% Ammonia solution, Dichloromethane, Isopropanol, Methanolic 200 mM HCl.

  • Equipment: Positive pressure or vacuum manifold, collection plate, nitrogen evaporator.

Procedure:

  • Sample Pretreatment:

    • Combine 120 µL of the biological matrix (urine or plasma) with 10 µL of internal standard solution and 230 µL of 0.25% ammonia solution.[7]

    • From this mixture, take 150 µL for loading.

  • Sample Loading:

    • Load the 150 µL of the pre-treated sample onto the SLE plate.[7]

    • Apply a brief pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb for 5 minutes.[7]

  • Analyte Elution:

    • Elute the analytes with 1 mL of dichloromethane:isopropanol (95:5, v/v) into a collection plate containing 100 µL of methanolic 200 mM HCl in each well.[7] The acidic solution in the collection plate helps to stabilize the basic analytes.

  • Post-Elution:

    • Dry the eluate using a stream of nitrogen or a heated evaporator (e.g., at 40°C).[7]

    • Reconstitute the dried residue in 200 µL of a suitable solvent mixture, such as methanol:water (10:90, v/v), for LC-MS/MS analysis.[7]

Visualizations

Experimental Workflow for Mixed-Mode SPE

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Plasma Plasma Sample Add_IS_Plasma Add Internal Standard Plasma->Add_IS_Plasma Urine Urine Sample Add_IS_Urine Add Internal Standard Urine->Add_IS_Urine Precipitate Protein Precipitation (e.g., Trichloroacetic Acid) Add_IS_Plasma->Precipitate Acidify Acidify Sample (e.g., Ammonium Formate) Add_IS_Urine->Acidify Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Acidify->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute this compound (Basic Methanolic Solution) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound extraction using mixed-mode SPE.

Logical Relationship for SPE Sorbent Selection

Caption: Logic for selecting a mixed-mode SPE sorbent for this compound.

References

Application Note: High-Throughput Analysis of Nicotine and Nornicotine using LC-APCI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method for the simultaneous quantification of nicotine and nornicotine in various matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for these compounds. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco, and its metabolism and impurity profiles are of significant interest in pharmacology, toxicology, and tobacco product regulation. This compound, a primary metabolite of nicotine and a precursor to the carcinogen N'-nitrosothis compound (NNN), is a critical analyte for assessing tobacco product chemistry and potential health risks.[1][2] The development of sensitive and selective analytical methods for the concurrent measurement of nicotine and this compound is therefore essential. This LC-APCI-MS/MS method provides a rapid and accurate approach for the simultaneous determination of these compounds.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for urine samples but can be modified for other biological matrices.[3]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Nicotine-d4, this compound-d4) in methanol

  • 5 N Sodium Hydroxide (NaOH)

  • Extraction Solvent: 50:50 (v/v) methylene chloride:diethyl ether

  • 0.25 N Hydrochloric acid (HCl)

  • Water (HPLC-grade)

  • 4 mL glass vials

  • 1.5 mL HPLC vials

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 250 µL of the urine sample into a 4 mL glass vial.

  • Add 40 µL of the internal standard solution.

  • Add 50 µL of 5 N NaOH to basify the sample.

  • Add 1.5 mL of the extraction solvent to the vial.

  • Vortex the mixture for 1.5 minutes to ensure thorough extraction.

  • Centrifuge the vial at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer 1 mL of the organic (lower) layer to a clean 1.5 mL HPLC vial.

  • Add 10 µL of 0.25 N HCl to the organic extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue with 200 µL of water.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • Waters HPLC system or equivalent[1]

  • Column: Synergi Polar RP (150 x 2.0 mm, 4 µm) with a matching guard column.[4]

  • Column Temperature: 30°C[4]

  • Autosampler Temperature: 15°C[4]

  • Injection Volume: 20 µL[4]

Mobile Phases:

  • Mobile Phase A: 0.01 M ammonium acetate, pH 6.8[4]

  • Mobile Phase B: Acetonitrile with 0.01% formic acid (w/v)[4]

Gradient Conditions:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48515
1.00.48515
3.00.46040
4.00.4595
4.50.42080
6.00.42080
10.00.48515
12.00.48515

Note: The gradient conditions have been adapted from a similar method to ensure adequate separation.[4]

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.[1][4]

APCI Source Parameters:

  • Ionization Mode: Positive Ion[1]

  • Nebulizer Current: 3.0 µA[4]

  • Source Temperature: 550°C[4]

  • Curtain Gas: 30 psi[4]

  • Auxiliary Gas: 35 psi[4]

  • Nebulizer Gas: 50 psi[4]

  • Collision Gas: Medium[4]

MS/MS Detection (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Nicotine163.15132.10200
This compound149.1080.05200
Nicotine-d4 (IS)167.20134.20200
This compound-d4 (IS)153.2084.10200

Note: The specific MRM transitions are based on published data for these analytes.[3][5]

Data Presentation

Quantitative Method Validation Summary

The following tables summarize the performance characteristics of the LC-APCI-MS/MS method for the analysis of nicotine and this compound.

Table 1: Linearity and Limits of Quantification

AnalyteLinear Range (ng/mL)LOQ (ng/g)
Nicotine2 - 1,000>0.9975
This compound2 - 1,000>0.9995

Data compiled from representative studies.[3][4]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/g)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=20)Accuracy (% of Target, n=20)
This compound 816.919.890.5
805.57.8-
4003.95.9-
Nicotine ----

Note: A complete data set for nicotine was not available in the cited literature, however, similar performance to this compound is expected.[4]

Visualizations

Experimental Workflow

G Experimental Workflow for Nicotine and this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-APCI-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (250 µL) Add_IS Add Internal Standard Sample->Add_IS Basify Add 5N NaOH Add_IS->Basify LLE Liquid-Liquid Extraction (Methylene Chloride:Diethyl Ether) Basify->LLE Centrifuge Centrifuge (4000 rpm, 5 min) LLE->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Inject Inject Sample (20 µL) Reconstitute->Inject LC_Sep Chromatographic Separation (Synergi Polar RP Column) Inject->LC_Sep APCI_Ion APCI Ionization (+ve mode) LC_Sep->APCI_Ion MSMS_Detect Tandem MS Detection (MRM) APCI_Ion->MSMS_Detect Integrate Peak Integration MSMS_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Workflow from sample preparation to data analysis.

Method Validation Parameters

G Key Method Validation Parameters Method LC-APCI-MS/MS Method Selectivity Selectivity & Specificity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Intra- & Inter-day) Method->Precision LOQ Limit of Quantification (LOQ) Method->LOQ Recovery Extraction Recovery Method->Recovery Stability Analyte Stability Method->Stability Matrix Matrix Effect Method->Matrix

Caption: Logical relationship of analytical method validation.

Conclusion

The described LC-APCI-MS/MS method provides a selective, sensitive, and reliable approach for the simultaneous determination of nicotine and this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, combined with the presented validation data, offers a comprehensive guide for laboratories involved in tobacco product analysis, clinical and preclinical research, and toxicological studies.

References

Troubleshooting & Optimization

Technical Support Center: Nornicotine and Nicotine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the separation of nornicotine from nicotine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from nicotine?

A: The primary challenge lies in their structural similarity. This compound is the N-demethylated analogue of nicotine, meaning it only lacks a methyl group on the pyrrolidine nitrogen.[1][2] This results in very similar physicochemical properties, such as polarity, solubility, and boiling points, making separation by standard techniques like distillation or simple extraction inefficient.[3]

Q2: What are the main analytical techniques used for this separation?

A: The most common and effective techniques are chromatographic methods. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), often coupled with Mass Spectrometry (MS) for sensitive detection and quantification.[4][5][6][7] Liquid-liquid extraction (LLE) and crystallization are also used, particularly for larger-scale purification.[8][9]

Q3: Is derivatization necessary for chromatographic separation?

A: While not always necessary with modern chiral columns, derivatization can significantly improve separation.[3] For instance, nicotine can be demethylated to this compound, which is then converted into a diastereomeric amide derivative for easier separation on a non-chiral GC column.[4][5] This approach is particularly useful for determining enantiomeric purity.

Q4: How does pH affect the separation in liquid-liquid extraction (LLE)?

A: pH is a critical parameter in LLE for separating these alkaloids. Nicotine is a dibasic nitrogenous base.[10][11] By carefully controlling the pH of the aqueous phase, you can selectively protonate the pyridine and pyrrolidine nitrogens, altering their charge and thus their solubility in aqueous versus organic solvents.[11] This allows for a more selective extraction of one compound over the other.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Chromatographic Separation Issues

Problem: Poor peak resolution or co-elution of nicotine and this compound in HPLC/GC.

  • Cause 1: Inappropriate Column/Stationary Phase. The column chemistry is not selective enough for the subtle structural differences.

    • Solution: Switch to a chiral stationary phase. Columns like Chiralpak IG-3 (for SFC) or cyclodextrin-based columns (for GC and HPLC) have proven effective in resolving nicotine and this compound enantiomers.[6][12] For LC-MS/MS, a Thermo Scientific Aquasil C18 column has shown good separation of this compound from other tobacco alkaloids.[13]

  • Cause 2: Suboptimal Mobile Phase/Carrier Gas Conditions. The elution strength or composition of the mobile phase may not be suitable.

    • Solution (HPLC): Modify the mobile phase composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Experiment with different pH values for the aqueous phase to exploit the different pKa values of the analytes.[14]

    • Solution (GC): Optimize the temperature program. A slower temperature ramp can improve resolution between closely eluting peaks. Adjusting the carrier gas flow rate can also enhance separation efficiency.[14]

  • Cause 3: Peak Tailing. Strong interactions between the basic analytes and active sites on the column can cause tailing peaks, which obscure resolution.

    • Solution: Add a modifier or additive to the mobile phase. For SFC, adding a small amount of an amine like diethylamine (e.g., 0.2%) can significantly reduce peak tailing.[6][12] For HPLC, ensure the mobile phase pH is appropriate to control the ionization state of the analytes.[14]

Liquid-Liquid Extraction (LLE) Issues

Problem: Low recovery or poor separation efficiency during extraction.

  • Cause 1: Incorrect pH of the Aqueous Phase. The pH is not optimal for differentiating the solubility of nicotine and this compound.

    • Solution: Perform a pH optimization study. Since nicotine and this compound have different pKa values associated with their pyrrolidine nitrogen, carefully adjusting the pH can selectively keep one in its ionized, water-soluble form while the other remains in its free base, organic-soluble form. The first step is typically to bring the solution to a strong alkaline environment (e.g., with NaOH) to release the free bases.[15]

  • Cause 2: Inefficient Solvent System. The chosen organic solvent may have poor selectivity or partition coefficient for the target analyte.

    • Solution: Experiment with different organic solvents or solvent mixtures. Solvents like diethyl ether, chloroform, and dichloromethane/isopropanol mixtures are commonly used.[15][16][17] Consider using salting-out assisted liquid-liquid extraction (SALLE) by adding salts like NaCl to the aqueous phase to decrease the solubility of the alkaloids and improve their partitioning into the organic phase.[8][18]

Data Presentation

Table 1: Physicochemical Properties of (S)-Nicotine and (S)-Nornicotine
Property(S)-Nicotine(S)-NornicotineReference(s)
Molecular Formula C₁₀H₁₄N₂C₉H₁₂N₂[19],[1]
Molecular Weight 162.23 g/mol 148.20 g/mol [19],[1]
Boiling Point 247 °C260 °C[20],[1]
Density 1.01 g/cm³1.07 g/cm³[20],[1]
Appearance Colorless to pale yellow oily liquidHygroscopic, somewhat viscous liquid[19],[1]
Solubility Miscible with water, soluble in alcohol, ether, chloroformMiscible in water, very soluble in alcohol, ether, chloroform[10],[1]
logP 1.170.17[19],[1]
Table 2: Example Chromatographic Conditions for Separation
ParameterChiral SFC MethodLC-MS/MS Method
Technique Supercritical Fluid Chromatography (SFC)Liquid Chromatography-Tandem Mass Spectrometry
Column Chiralpak IG-3Thermo Scientific Aquasil C18 (150 x 0.5 mm, 5 µ)
Mobile Phase CO₂ with 10% Isopropyl Alcohol modifier60% aqueous 20 mM ammonium formate and 40% acetonitrile
Additive 0.2% DiethylamineN/A
Flow Rate 3 mL/min20 µL/min
Column Temp. 40°C40°C
Detection Diode Array UV-VISPositive Electrospray Ionization (ESI) MS/MS
Elution Time < 6 minThis compound: 10.85 min; Nicotine: ~13.8 min
Resolution (Rs) > 1.2Baseline separation achieved
Reference(s) [6],[12][13]

Experimental Protocols

Protocol 1: Chiral SFC Separation of Nicotine and this compound

This protocol is based on the method developed for the quantitative analysis of nicotine and this compound enantiomers.[6][12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing nicotine and this compound in a suitable solvent (e.g., isopropyl alcohol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation Setup (SFC-UV):

    • Column: Chiralpak IG-3

    • Mobile Phase: Supercritical CO₂ with 10% isopropyl alcohol as a modifier.

    • Additive: 0.2% diethylamine in the modifier.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: Maintain appropriate back pressure as recommended for the system (e.g., 150 bar).

    • Detector: UV-VIS Diode Array Detector, monitor at an appropriate wavelength for nicotine and this compound (e.g., 260 nm).

  • Analysis:

    • Inject the prepared sample into the SFC system.

    • Record the chromatogram for a sufficient time to allow all isomers to elute (typically less than 7 minutes).

    • Identify peaks based on the retention times of pure standards for each isomer.

    • Quantify the isomers by integrating the peak areas and comparing them against a calibration curve.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol provides a general framework for enhancing the extraction of nicotine from an aqueous matrix.[8][18]

  • Sample Preparation:

    • Prepare an aqueous solution of the sample.

    • Adjust the pH of the solution to >10 using a strong base (e.g., 2 M NaOH) to ensure both nicotine and this compound are in their free base form.[15][18]

  • Extraction Procedure:

    • Transfer a known volume of the alkalinized aqueous sample to a separatory funnel.

    • Add a salting-out agent (e.g., sodium chloride) until the solution is saturated. This will decrease the solubility of the alkaloids in the aqueous phase.

    • Add an equal volume of a suitable organic solvent (e.g., acetonitrile or diethyl ether).

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer containing the extracted alkaloids.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Post-Extraction:

    • Combine the organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

    • The solvent can be evaporated under reduced pressure to concentrate the extracted nicotine and this compound for further analysis.

Visualizations

Experimental Workflow for Chromatographic Separation

G cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing p1 Weigh & Dissolve Sample p2 Filter Sample (0.45 µm) p1->p2 a1 Inject into SFC/HPLC/GC p2->a1 a2 Separation on Chiral Column a1->a2 a3 Detection (UV or MS) a2->a3 d1 Record Chromatogram a3->d1 d2 Identify Peaks (vs. Standards) d1->d2 d3 Integrate Peaks & Quantify d2->d3

Caption: Workflow for separating nicotine and this compound using chromatography.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Peak Resolution (Rs < 1.5) q1 Is a chiral column being used? start->q1 s1 Switch to a Chiral Column (e.g., Cyclodextrin, Chiralpak) q1->s1 No q2 Is mobile phase optimized? q1->q2 Yes s1->q2 s2 Adjust Solvent Ratio Modify pH Add Amine Modifier (SFC) q2->s2 No q3 Are GC/HPLC parameters optimized? q2->q3 Yes end_ok Resolution Improved s2->end_ok s3 Optimize Temp Program Adjust Flow Rate q3->s3 No end_fail Issue Persists: Consider Derivatization q3->end_fail Yes s3->end_ok G cluster_start Initial State cluster_process Extraction Process cluster_result Result start_mix Aqueous Mixture of Nicotine (N) & This compound (NN) step1 1. Add Base (e.g., NaOH) to raise pH > 10 start_mix->step1 step2 Both N & NN are unionized (free base) step1->step2 step3 2. Add Organic Solvent (e.g., Diethyl Ether) step2->step3 step4 Both N & NN partition into Organic Phase step3->step4 organic_phase Organic Phase: Contains Nicotine & This compound step4->organic_phase aqueous_phase Aqueous Phase: Impurities step4->aqueous_phase

References

Technical Support Center: Efficient Nornicotine Extraction from Tobacco Waste

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of nornicotine from tobacco waste. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your this compound extraction experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the extraction of this compound from tobacco waste materials such as leaves, stems, and dust.

Question: My this compound yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low this compound yield is a common challenge due to its lower concentration in tobacco compared to nicotine and its reportedly difficult extraction.[1] Here are the primary factors and troubleshooting steps:

  • Inadequate Grinding of Tobacco Waste:

    • Problem: The solvent cannot efficiently penetrate the plant matrix to access the this compound.

    • Solution: Ensure the tobacco waste is dried and finely ground to a uniform powder (e.g., 40-60 mesh).[2] This increases the surface area for solvent interaction.

  • Incorrect pH of the Extraction Medium:

    • Problem: this compound, like other alkaloids, exists as a salt in the acidic environment of the plant's cells. For extraction into a non-polar organic solvent, it must be converted to its free-base form.

    • Solution: The extraction medium should be made alkaline (pH > 9-10). This is typically achieved by pre-treating the tobacco material with a basic solution, such as 5N sodium hydroxide (NaOH) or ammonium hydroxide, before adding the organic solvent.[1]

  • Suboptimal Solvent Choice:

    • Problem: The solvent may not have the appropriate polarity to efficiently dissolve this compound.

    • Solution: A mixture of solvents can be more effective. For alkaloid extraction, a common approach is to use a combination of a non-polar solvent like benzene or ether with a slightly more polar solvent like chloroform.[3][4] Experiment with different solvent systems to find the optimal one for your specific tobacco waste matrix.

  • Insufficient Extraction Time or Repetitions:

    • Problem: A single, short extraction cycle may not be enough to extract all the available this compound. Extraction of this compound can take up to three hours to reach a plateau.[1]

    • Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent on the same plant material. Combining the extracts from multiple cycles will improve the overall yield.

  • Degradation of this compound:

    • Problem: this compound can degrade due to high temperatures, exposure to light, or extreme pH conditions during the extraction process.

    • Solution: Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal. Protect your extracts from light by using amber glassware or covering containers with aluminum foil.

Question: I am having trouble separating this compound from the much more abundant nicotine in my extract. What methods can I use?

Answer: Separating this compound from nicotine is a critical and challenging step. Due to their similar chemical structures, a multi-step approach is often necessary.

  • Acid-Base Liquid-Liquid Extraction: This is a fundamental technique for purifying alkaloids.

    • After the initial solvent extraction, the organic solvent containing both nicotine and this compound is extracted with a dilute acid solution (e.g., 1% hydrochloric acid). The alkaloids will move into the acidic aqueous layer as their salt forms.

    • The aqueous layer is then washed with a non-polar solvent (like n-hexane) to remove non-polar impurities.

    • The pH of the aqueous layer is then adjusted to be alkaline (pH > 10) with a base like NaOH or ammonium hydroxide. This converts the alkaloids back to their free-base form.

    • Finally, the alkaline aqueous layer is extracted again with an organic solvent (e.g., chloroform or ether) to get a more purified alkaloid mixture.

  • Precipitation with Picric Acid: this compound can be selectively precipitated from a solution as this compound picrate.

    • The acidic extract containing the alkaloids is added to a saturated aqueous solution of picric acid.

    • The insoluble this compound picrate will precipitate over several hours.

    • The precipitate can be filtered and recrystallized.

    • This compound can then be recovered from the picrate by dissolving it in an alkaline solution and extracting with an organic solvent.[5]

  • Preparative Chromatography: For higher purity, preparative column chromatography is often required.

    • Column Material: Silica gel is a common stationary phase for the separation of alkaloids.

    • Solvent System (Mobile Phase): A mixture of solvents with different polarities is used to elute the compounds from the column. For this compound and nicotine separation, a gradient of solvents like chloroform and methanol might be effective. The exact solvent system will need to be optimized for your specific extract.

Question: What are the key differences in optimizing Microwave-Assisted Extraction (MAE) versus Ultrasound-Assisted Extraction (UAE) for this compound?

Answer: Both MAE and UAE are modern techniques that can reduce extraction time and solvent consumption. However, they operate on different principles, leading to different optimization strategies.

  • Microwave-Assisted Extraction (MAE):

    • Principle: Uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents.

    • Key Parameters to Optimize:

      • Temperature: Higher temperatures generally increase extraction yield, but excessive heat can degrade this compound. A typical range to explore is 80-120°C.

      • Time: MAE is very rapid, with optimal times often in the range of 5-25 minutes.

      • Solvent to Solid Ratio: A higher ratio (e.g., 20 mL/g) can improve extraction efficiency.

      • Microwave Power: Higher power can lead to faster heating and extraction but also increases the risk of degradation.

  • Ultrasound-Assisted Extraction (UAE):

    • Principle: Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material creates micro-jets that break the cell walls.

    • Key Parameters to Optimize:

      • Ultrasonic Power/Amplitude: Higher power can increase extraction efficiency but can also generate heat.

      • Time: Similar to MAE, UAE is faster than conventional methods, with optimal times often between 15-45 minutes.

      • Temperature: UAE can be performed at lower temperatures than MAE, which can be advantageous for heat-sensitive compounds like this compound.

      • Solvent Choice: The viscosity and surface tension of the solvent can affect the efficiency of cavitation.

In general, MAE may offer higher extraction yields in shorter times due to the high temperatures, while UAE provides a gentler extraction at lower temperatures, potentially reducing the risk of this compound degradation.[6]

Data on Extraction Parameters

The following tables summarize quantitative data on the effect of various parameters on alkaloid extraction from tobacco. While much of the available data focuses on nicotine, the principles can be applied to optimize this compound extraction.

Table 1: Effect of Extraction Method and Solvent on Nicotine Yield

Extraction MethodSolvent(s)Tobacco PartYield (%)Reference
MacerationWaterBurley Leaves19.32 ± 0.54[7]
MacerationEthanolBurley Leaves17.91 - 19.55[7]
Acid-Base ExtractionChloroform/WaterBurley Leaves4.2 ± 0.21[7]
Solvent ExtractionEther & Petroleum EtherTemanggung Leaves3.14 - 5.36[8]
Supercritical CO2CO2 with 90% EthanolTobacco Rhizomes0.49[2]

Table 2: Optimization of Supercritical CO2 Extraction for Nicotine

ParameterRange StudiedOptimal Condition for YieldReference
Pressure15 - 30 MPa23.41 MPa[9]
Temperature40 - 60 °C50 °C[9]
Time60 - 120 min90 min[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol is a standard method for the extraction and purification of alkaloids from plant material.

1. Preparation of Tobacco Material:

  • Dry the tobacco waste (leaves, stems, etc.) in an oven at 55°C for 2 hours or until brittle.
  • Grind the dried material into a fine powder (40-60 mesh) using a grinder.

2. Initial Alkaline Extraction:

  • Weigh 50 g of the powdered tobacco and place it in a large beaker.
  • Add a 5N sodium hydroxide (NaOH) solution until the tobacco powder is thoroughly wetted and the mixture is strongly alkaline (pH > 10).
  • Add 500 mL of an organic solvent mixture (e.g., 1:1 ether and petroleum ether) to the beaker.
  • Stir the mixture vigorously for at least 3 hours at room temperature. A magnetic stirrer is recommended.

3. Liquid-Liquid Extraction (Acid Wash):

  • Filter the mixture to separate the organic solvent from the solid tobacco residue. Collect the organic filtrate.
  • Transfer the filtrate to a large separatory funnel.
  • Add 250 mL of 1% hydrochloric acid (HCl) to the separatory funnel.
  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
  • Allow the layers to separate. The alkaloids will move to the bottom aqueous layer.
  • Drain the lower aqueous layer into a clean beaker.
  • Repeat the acid wash (steps 3.3-3.6) on the remaining organic layer with another 150 mL of 1% HCl to ensure all alkaloids are extracted. Combine the aqueous extracts.

4. Purification and Final Extraction:

  • Wash the combined acidic aqueous extract with 100 mL of n-hexane in a separatory funnel to remove non-polar impurities. Discard the upper hexane layer.
  • Carefully add a 40% NaOH solution dropwise to the aqueous extract while stirring until the pH is greater than 10.
  • Transfer the alkaline aqueous solution back to a clean separatory funnel.
  • Add 200 mL of chloroform and shake to extract the free-base alkaloids.
  • Drain the lower chloroform layer into a clean flask.
  • Repeat the chloroform extraction (steps 4.4-4.5) two more times with 100 mL of chloroform each time. Combine all chloroform extracts.

5. Concentration:

  • Dry the combined chloroform extract by adding anhydrous sodium sulfate and swirling.
  • Filter the dried extract to remove the sodium sulfate.
  • Evaporate the chloroform using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract, which will contain a mixture of nicotine and this compound.

6. (Optional) Further Purification:

  • For higher purity this compound, the crude extract can be further purified using preparative column chromatography or by precipitation with picric acid as described in the FAQ section.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Alkaline Extraction cluster_purify 3. Acid-Base Purification cluster_finish 4. Final Steps prep1 Dry Tobacco Waste prep2 Grind to Fine Powder prep1->prep2 ext1 Add 5N NaOH (pH > 10) prep2->ext1 ext2 Add Organic Solvent (e.g., Ether/Petroleum Ether) ext1->ext2 ext3 Stir for 3+ hours ext2->ext3 ext4 Filter to get Crude Organic Extract ext3->ext4 pur1 Extract with 1% HCl ext4->pur1 pur2 Collect Aqueous Layer pur1->pur2 pur3 Wash with Hexane pur2->pur3 pur4 Make Aqueous Layer Alkaline (pH > 10 with NaOH) pur3->pur4 pur5 Extract with Chloroform pur4->pur5 pur6 Collect Chloroform Layer pur5->pur6 fin1 Dry Chloroform Extract pur6->fin1 fin2 Evaporate Solvent fin1->fin2 fin3 Crude this compound/ Nicotine Extract fin2->fin3 fin4 Preparative Chromatography (Optional Separation) fin3->fin4

Caption: Workflow for Acid-Base Extraction of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting start Low this compound Yield q1 Is the tobacco waste finely ground (40-60 mesh)? start->q1 s1 Grind material to a uniform fine powder. q1->s1 No q2 Was the extraction medium alkaline (pH > 10)? q1->q2 Yes a1_no No a1_yes Yes s1->q2 s2 Pre-treat with a base (e.g., 5N NaOH) before adding organic solvent. q2->s2 No q3 Was the extraction time sufficient (e.g., 3+ hours)? q2->q3 Yes a2_no No a2_yes Yes s2->q3 s3 Increase extraction time and/or perform multiple extractions. q3->s3 No q4 Is your solvent system optimized? q3->q4 Yes a3_no No a3_yes Yes s3->q4 s4 Experiment with different solvent polarities and mixtures (e.g., add chloroform). q4->s4 No end_node Consider advanced techniques (MAE, UAE) or further purification issues. q4->end_node Yes a4_no No a4_yes Yes s4->end_node

Caption: Decision tree for troubleshooting low this compound yield.

References

stability of nornicotine standards under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of nornicotine standards under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

For long-term storage, it is recommended to store this compound standards, both as neat material and in methanolic stock solutions, at -18°C or colder.[1] For shorter-term storage of working solutions, 2-8°C is acceptable.[2] A Health Canada analytical method notes no stability issues for standards kept at 4°C.[3]

Q2: What is the shelf life of this compound in a methanolic stock solution?

When stored at -18°C in a tightly sealed, light-protected vial, methanolic stock and intermediate solutions of this compound have been shown to be stable for at least one year.[1]

Q3: How stable are diluted aqueous this compound calibration standards?

Calibration standards prepared in a dilute aqueous base (0.2% ammonium hydroxide) are stable for at least six months when stored in a refrigerator at 4-6°C.[1]

Q4: Is this compound sensitive to light?

While specific photostability studies on this compound are not widely published, related compounds like N'-Nitrosothis compound are known to be light-sensitive.[4] Therefore, it is best practice to store all this compound solutions in amber vials or otherwise protect them from light to minimize the risk of photodegradation.

Q5: Can I store this compound standards at room temperature?

Long-term storage at room temperature is not recommended. While this compound is chemically stable under ambient conditions in the absence of moisture, the potential for slow degradation increases at higher temperatures.[5] A collaborative study on smokeless tobacco products, which included this compound, evaluated stability at room temperature over twelve weeks, suggesting some degree of stability in a matrix.[6] However, for pure analytical standards, refrigerated or frozen storage is the best practice to ensure integrity.

Q6: What solvents are suitable for preparing this compound solutions?

Methanol is a commonly used and validated solvent for preparing this compound stock solutions.[1][2] Water and dilute aqueous buffers are also used for preparing working standards and for analysis.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreasing peak area or concentration over time in repeat analyses. Degradation of the this compound standard.- Verify Storage Conditions: Ensure that stock solutions are stored at -18°C or below and that working solutions are refrigerated at 2-8°C. - Protect from Light: Store all standards in amber vials or protect them from light. - Check Solution Age: If methanolic stock solutions are older than one year or aqueous working standards are older than six months, prepare fresh standards.[1] - Solvent Evaporation: Ensure vials are tightly capped to prevent solvent evaporation, which would concentrate the standard.
Appearance of unknown peaks in the chromatogram. Degradation products of this compound.- Review Storage History: Assess if the standard has been exposed to high temperatures, light, or reactive materials. This compound can degrade at high temperatures to form products like myosmine.[9] - Prepare Fresh Standards: Analyze a freshly prepared standard to confirm if the extraneous peaks are absent. - Injector Port Degradation: this compound can be sensitive to degradation in a hot GC injector port. Ensure the use of deactivated glass liners and perform regular maintenance.[3]
Inconsistent or non-reproducible results. Improper handling or storage of standards.- Equilibrate to Room Temperature: Before use, allow standards stored at low temperatures to equilibrate to room temperature to prevent condensation from affecting the concentration. - Ensure Homogeneity: Vortex solutions briefly before use to ensure they are well-mixed. - Autosampler Stability: If samples are left in an autosampler for extended periods, degradation may occur. A study found that sample extracts were stable for at least seven days when stored at 4°C in vials with unperforated septa.[1]

Data on Stability of this compound Standards

The following tables summarize the available quantitative data on the stability of this compound standards.

Table 1: Stability of this compound Solutions in Methanol

Storage TemperatureConcentrationDurationStabilityReference
-18°CStock and Intermediate Solutions1 yearStable[1]

Table 2: Stability of this compound Aqueous Calibration Standards

Storage TemperatureSolvent/MatrixDurationStabilityReference
4-6°C0.2% Ammonium Hydroxide6 monthsStable[1]

Table 3: Stability of this compound in Prepared Sample Extracts

Storage TemperatureSample ConditionDurationStabilityReference
4°CIn autosampler vials with unperforated septa7 daysStable[1]
4°CIn autosampler vials with perforated septa3 daysStable[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on methodologies used in validated analytical studies.[1]

  • Stock Solution Preparation (1 mg/mL):

    • Allow the neat this compound standard to equilibrate to room temperature.

    • Accurately weigh a suitable amount of the standard and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

    • Store the stock solution in an amber, tightly capped vial at -18°C.

  • Intermediate Solution Preparation:

    • Prepare intermediate dilutions from the stock solution using methanol to achieve the desired concentrations (e.g., 1, 20, and 200 µg/mL).

    • Store these solutions under the same conditions as the stock solution.

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by diluting the intermediate solutions with a suitable solvent, such as 0.2% ammonium hydroxide in water, to cover the desired analytical range (e.g., 4–800 ng/mL).

    • Store the calibration standards in a refrigerator at 4-6°C.

Protocol 2: Stability Testing of this compound Solutions

This protocol outlines a general procedure for validating the stability of this compound standards in your laboratory.

  • Solution Preparation: Prepare this compound solutions at relevant concentrations in the desired solvent and storage container.

  • Initial Analysis: Analyze the freshly prepared solutions to establish the baseline (T=0) concentration.

  • Storage: Store the solutions under the desired conditions (e.g., -18°C, 4°C, room temperature, exposed to light, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove an aliquot of the stored solution, allow it to reach room temperature, and analyze it using a validated analytical method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration. The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Visualizations

Stability_Workflow Workflow for this compound Standard Stability Assessment cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Analysis and Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solutions (Dilute in desired solvent) prep_stock->prep_work store_frozen Frozen (-18°C or colder) store_fridge Refrigerated (2-8°C) store_rt Room Temperature (Ambient) store_light Light Exposed store_dark Light Protected analysis_t0 Initial Analysis (T=0) store_frozen->analysis_t0 store_fridge->analysis_t0 store_rt->analysis_t0 store_light->analysis_t0 store_dark->analysis_t0 analysis_tp Time-Point Analysis (e.g., 1, 3, 6, 12 months) analysis_t0->analysis_tp eval Evaluate Stability (% Recovery vs. T=0) analysis_tp->eval

Caption: Workflow for assessing the stability of this compound standards.

Troubleshooting_Logic Troubleshooting this compound Standard Degradation start Inconsistent Results or Decreasing Concentration check_storage Verify Storage Conditions (Temp, Light, Vial Seal) start->check_storage check_age Check Age of Solution (Stock >1yr? Working >6mo?) check_storage->check_age No improper_storage Storage Condition Issue check_storage->improper_storage Yes check_handling Review Handling Procedure (Equilibration, Mixing) check_age->check_handling No aged_solution Solution is Aged check_age->aged_solution Yes handling_issue Handling Procedure Issue check_handling->handling_issue Yes solution_prepare Prepare Fresh Standards check_handling->solution_prepare No Issues Found solution_correct Correct Storage/Handling improper_storage->solution_correct aged_solution->solution_prepare handling_issue->solution_correct

Caption: Logical flow for troubleshooting issues with this compound standards.

References

Technical Support Center: Analysis of Nornicotine in Saliva

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of nornicotine in saliva by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in saliva?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. In saliva, these interfering components can include proteins, salts, and phospholipids. These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and imprecise quantification of this compound.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to detect and quantify matrix effects is the post-extraction spike. This involves comparing the signal response of this compound spiked into an extracted blank saliva sample with the response of this compound in a neat solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects. A qualitative technique, post-column infusion, can also be used. This method involves introducing a constant flow of this compound into the mass spectrometer after the analytical column. Injection of a blank saliva extract will cause a dip or rise in the baseline signal if ion suppression or enhancement is occurring.

Q3: What are the most effective strategies to minimize or eliminate matrix effects in saliva analysis?

A: The most effective strategies focus on removing interfering components from the saliva sample before they enter the mass spectrometer. These include:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up the sample and removing matrix components.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated this compound) is crucial. These standards co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations.

  • Chromatographic Separation: Modifying the LC method to better separate this compound from interfering compounds can also mitigate matrix effects.

Q4: My this compound recovery is low. What are the likely causes and how can I troubleshoot this?

A: Low recovery of this compound can be due to several factors related to matrix effects or the analytical method itself. Refer to the troubleshooting guide below for a step-by-step approach to diagnosing and resolving this issue. Common causes include inefficient extraction, ion suppression, or degradation of the analyte.

Data on Matrix Effects and Method Performance

The following table summarizes quantitative data related to the analysis of this compound and related compounds in saliva, providing an indication of expected performance and the impact of the matrix.

AnalyteMatrixSample PreparationAnalytical MethodRecovery (%)LLOQ (ng/mL)Linearity (ng/mL)Reference
This compoundSalivaIn-tube SPMELC-MS>830.015-0.040.5 - 20[1][2]
NicotineSaliva80% Methanol ExtractionLC-MS/MS97.1 - 106.9 (accuracy)3up to 1000[3]
CotinineSaliva80% Methanol ExtractionLC-MS/MS97.1 - 106.9 (accuracy)1up to 1000[3]
3-OH-cotinineSaliva80% Methanol ExtractionLC-MS/MS97.1 - 106.9 (accuracy)2up to 1000[3]
CotinineSalivaSolid-Phase ExtractionLC-MS/MS93 - 942020 - 1000[4]

Note: Recovery data is often used as an indicator of the combined effect of extraction efficiency and matrix effects. LLOQ = Lower Limit of Quantification.

Experimental Protocols

Protocol 1: General Sample Preparation of Saliva using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for sample cleanup to reduce matrix effects.

  • Sample Collection: Collect saliva samples and store them frozen until analysis.

  • Internal Standard Spiking: Thaw saliva samples and spike with a known concentration of a deuterated this compound internal standard.

  • Protein Precipitation (Optional but Recommended): Add a protein precipitation solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions (typically with methanol followed by an equilibration buffer).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 30% methanol) to remove loosely bound interferences.

  • Elution: Elute the this compound and internal standard using an appropriate elution solvent (e.g., a mixture of organic solvent and a small amount of a strong base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters that may require optimization for your specific instrument and application.

  • LC Column: A C18 or a polar-RP column is commonly used.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[1]

  • Flow Rate: A flow rate between 0.2 and 0.8 mL/min is common.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Troubleshooting Guide

Issue: Low this compound Signal or High Signal Variability

This is a common problem often linked to matrix effects. Follow this troubleshooting workflow:

TroubleshootingWorkflow Start Start: Low/Variable this compound Signal CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK IS_Unstable Investigate IS Stability and Dilution Errors IS_OK->IS_Unstable No AssessME Assess Matrix Effect (Post-Extraction Spike) IS_OK->AssessME Yes IS_Unstable->CheckIS ME_Present Matrix Effect Present? AssessME->ME_Present OptimizeSP Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->OptimizeSP Yes CheckInstrument Check Instrument Performance (e.g., Source Cleanliness, Calibration) ME_Present->CheckInstrument No ImproveChroma Improve Chromatographic Separation OptimizeSP->ImproveChroma End End: Signal Improved OptimizeSP->End ImproveChroma->AssessME CheckInstrument->End ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Saliva Saliva Sample Spike Spike with Deuterated IS Saliva->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Precipitate->Extract EvapRecon Evaporation & Reconstitution Extract->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS Data Data Processing & Quantification LCMS->Data MatrixEffects cluster_Causes Causes in Saliva Matrix cluster_Mitigation Mitigation Strategies ME Matrix Effects (Ion Suppression/Enhancement) SPE Solid-Phase Extraction (SPE) ME->SPE LLE Liquid-Liquid Extraction (LLE) ME->LLE IS Deuterated Internal Standard ME->IS Chroma Chromatographic Separation ME->Chroma Proteins Proteins Proteins->ME Salts Salts Salts->ME Phospholipids Phospholipids Phospholipids->ME

References

Technical Support Center: Optimizing GC-MS Parameters for Nornicotine Alkaloid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of nornicotine and other tobacco alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound analysis by GC-MS?

For quantitative analysis, a stable isotope-labeled internal standard is highly recommended to account for matrix effects and variations during sample preparation and injection. Deuterated this compound, such as D4-Nornicotine, is an ideal choice as it has a similar chemical behavior to the analyte but a different mass-to-charge ratio, allowing for accurate quantification.[1]

Q2: What type of GC column is recommended for the separation of this compound and other tobacco alkaloids?

A mid-polarity column is generally effective for the separation of tobacco alkaloids. A DB-1701 capillary column (30m × 0.250 µM, 0.25 µM) has been successfully used for this purpose.[1] Another option that has been reported is a Varian VF624 column (30 m x 0.25 mm).[2][3] The choice of column will depend on the specific alkaloids being profiled and the complexity of the sample matrix.

Q3: Is derivatization required for the GC-MS analysis of this compound?

This compound and other minor tobacco alkaloids are sufficiently volatile and thermally stable to be analyzed by GC-MS without derivatization. Direct analysis of the extract is common practice.

Q4: What are the typical mass transitions to monitor for this compound in MS/MS analysis?

While the search results primarily focus on LC-MS/MS transitions, the principle of monitoring precursor and product ions applies to GC-MS/MS as well. For this compound (m/z 149.2), common transitions would involve fragmentation of the molecular ion. Although specific GC-MS/MS transitions for this compound are not detailed in the provided results, a common approach is to use a sensitive and specific product ion for quantification. For general GC-MS in selected ion monitoring (SIM) mode, the molecular ion and key fragment ions would be monitored.

Q5: How can I minimize matrix effects in my analysis?

Matrix effects can significantly impact the accuracy of quantification. To minimize these effects:

  • Use a suitable internal standard: As mentioned, a stable isotope-labeled internal standard like D4-Nornicotine is crucial.[1]

  • Optimize sample preparation: Employ a robust extraction and clean-up procedure to remove interfering compounds.

  • Standard addition: For complex matrices, a standard addition protocol can provide more accurate quantification by compensating for matrix-induced signal suppression or enhancement.[4]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. Consider silylation of the liner. 2. Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column or replace it. 3. Optimize the injector temperature. A temperature around 250 °C is a good starting point.[1]
Low this compound Signal Intensity 1. Inefficient extraction. 2. Degradation of the analyte. 3. MS source contamination.1. Ensure the pH of the sample is basic (e.g., by adding 2N NaOH) before liquid-liquid extraction with a solvent like methyl tert-butyl ether.[1] 2. This compound can be a degradation product of nicotine.[5] Ensure proper storage of samples and standards to prevent degradation. 3. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variation in injection volume. 3. Leaks in the GC system.1. Ensure precise and consistent execution of the sample preparation protocol, including accurate addition of the internal standard.[1] 2. Use an autosampler for injections to ensure consistent injection volumes.[1] 3. Perform a leak check on the GC system, particularly around the injector septa and column fittings.
Co-elution with Other Alkaloids 1. Suboptimal GC temperature program. 2. Inappropriate GC column.1. Optimize the GC oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.[1] 2. Consider a column with a different selectivity if co-elution persists.

Experimental Protocols

Protocol 1: Extraction of this compound from Tobacco Filler

This protocol is adapted from a method for the analysis of minor tobacco alkaloids in cigarette filler.[1]

Materials:

  • Tobacco filler

  • 15-mL amber vials

  • D4-Nornicotine internal standard solution

  • 2N NaOH

  • Methyl tert-butyl ether (MTBE)

  • 0.45-µM syringe filter

  • GC vials

Procedure:

  • Weigh approximately 400 mg of the tobacco sample into a 15-mL amber vial.

  • Spike the sample with a known amount of D4-Nornicotine internal standard solution and allow it to absorb for 15 minutes.[1]

  • Add 1 mL of 2N NaOH to the vial and let it stand at room temperature for 30 minutes.[1]

  • Add 10 mL of MTBE to the vial.

  • Cap the vial and rotate it at 70 revolutions per minute for 1 hour.[1]

  • Filter the sample extract through a 0.45-µM syringe filter directly into a GC vial for analysis.[1]

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for GC-MS analysis and is based on established methods.[1]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 7000 Triple-Quad detector).[1]

  • GC Column: DB-1701 (30m × 0.250 µM, 0.25 µM) or equivalent.[1]

GC Parameters:

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL

  • Split Ratio: 4:1[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 35 °C, hold for 0.75 min

    • Ramp 1: 80 °C/min to 170 °C

    • Ramp 2: 2 °C/min to 178 °C

    • Ramp 3: 120 °C/min to 280 °C, hold for 1 min[1]

  • Transfer Line Temperature: 285 °C[1]

MS Parameters:

  • Ion Source: Electron Ionization (EI) at 70eV[1]

  • Source Temperature: 230 °C[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following table summarizes the concentration ranges of this compound and other minor alkaloids found in the filler of 50 popular U.S. cigarette brands.[1]

Alkaloid Concentration Range (µg/g)
This compound659 – 986
Myosmine8.64 – 17.3
Anabasine127 – 185
Anatabine927 – 1390
Isonicoteine23.4 – 45.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Tobacco Sample spike Spike with Internal Standard weigh->spike 15 min absorption base Add 2N NaOH spike->base 30 min incubation extract Extract with MTBE base->extract 1 hr rotation filter Filter Extract extract->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_intensity Low Signal Intensity cluster_reproducibility Poor Reproducibility start Problem Encountered cause_active_sites Active Sites in System? start->cause_active_sites cause_contamination Column Contamination? start->cause_contamination cause_extraction Inefficient Extraction? start->cause_extraction cause_source_dirty Dirty MS Source? start->cause_source_dirty cause_injection Inconsistent Injection? start->cause_injection cause_leaks System Leaks? start->cause_leaks solution_deactivate Use Deactivated Liner / Column cause_active_sites->solution_deactivate solution_bakeout Bakeout or Trim Column cause_contamination->solution_bakeout solution_ph Ensure Basic pH for Extraction cause_extraction->solution_ph solution_clean_source Clean Ion Source cause_source_dirty->solution_clean_source solution_autosampler Use Autosampler cause_injection->solution_autosampler solution_leak_check Perform Leak Check cause_leaks->solution_leak_check

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Overcoming Low Recovery of Nornicotine in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low nornicotine recovery in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the analytical workflow. These include:

  • Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause. This can be due to an inappropriate choice of extraction solvent, pH, or extraction technique (e.g., LLE, SPE).

  • Matrix Effects: Complex matrices can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement, which can be misinterpreted as low recovery.[1][2]

  • Analyte Degradation: this compound can degrade due to environmental factors like temperature, light, and humidity, as well as improper sample storage.[1]

  • Adsorption: this compound may adsorb to the surfaces of sample containers, pipette tips, or vials, leading to losses.

  • Incomplete Elution: During solid-phase extraction (SPE), this compound may be strongly retained on the sorbent and not fully eluted.

Q2: Which analytical techniques are recommended for this compound analysis in complex samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used and recommended techniques for their high sensitivity and selectivity.[1][3][4][5] LC-MS/MS is often preferred for its ability to analyze less volatile and thermally labile compounds directly.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a significant challenge.[1][2] To mitigate these effects:

  • Use an Internal Standard: A deuterated internal standard (e.g., this compound-d4) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[1]

  • Optimize Sample Preparation: Employ thorough sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the this compound concentration remains above the limit of quantification (LOQ).

Troubleshooting Guides

Issue 1: Low Recovery During Solid-Phase Extraction (SPE)

Low recovery during SPE is a frequent problem. The following guide will help you troubleshoot and optimize your SPE protocol.

Troubleshooting Steps:

  • Verify Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) for this compound's properties.

  • Optimize Sample Loading Conditions:

    • pH Adjustment: The pH of the sample can significantly impact the retention of this compound on the sorbent. Experiment with different pH values to maximize retention.

    • Flow Rate: A slow and consistent flow rate during sample loading ensures adequate interaction between the analyte and the sorbent.[6]

  • Optimize Wash Steps:

    • The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.

    • Test different solvent compositions and volumes for the wash steps.

  • Optimize Elution:

    • Solvent Strength: If this compound is not eluting completely, a stronger elution solvent may be needed.

    • Soak Time: Allowing the elution solvent to soak in the cartridge for a few minutes can improve recovery.[6][7]

    • Multiple Elutions: Consider performing a second elution and analyzing it separately to check for residual this compound.[6]

  • Check for Cartridge Drying Issues:

    • Inadequate drying before elution can lead to a less effective elution. Conversely, excessive drying can lead to the loss of volatile analytes.[6]

Experimental Workflow for SPE Optimization:

SPE_Optimization cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop Prep Adjust Sample pH Condition Condition Cartridge Prep->Condition Prepared Sample Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze LowRecovery Low Recovery? Analyze->LowRecovery Optimize Optimize SPE Step (Sorbent, Solvents, pH, Flow Rate) LowRecovery->Optimize Yes end End LowRecovery->end No (Acceptable Recovery) Optimize->Prep Re-run Experiment

A flowchart for systematic SPE optimization.
Issue 2: Low Recovery During Liquid-Liquid Extraction (LLE)

LLE is another common technique where low recovery can occur. Use this guide to pinpoint and resolve issues.

Troubleshooting Steps:

  • Optimize pH: The pH of the aqueous phase is critical for ensuring this compound is in its non-ionized form to partition into the organic solvent. Adjust the pH to be basic (typically pH > 9).

  • Select the Appropriate Solvent: The choice of organic solvent is crucial. Solvents like dichloromethane or a mixture of benzene and chloroform have been used.[8] The solvent should have a high affinity for this compound and be immiscible with the aqueous phase.

  • Ensure Thorough Mixing: Vortex or shake the sample vigorously to ensure intimate contact between the two phases and facilitate the transfer of this compound.

  • Prevent Emulsion Formation: Emulsions can trap the analyte and lead to poor phase separation. If emulsions form, try centrifugation or adding salt to break them.

  • Optimize Salting-Out Effect: Adding salt (e.g., NaCl, MgSO4) to the aqueous phase can increase the partitioning of this compound into the organic phase.[9]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Combining the organic fractions is more efficient than a single extraction with a large volume.

Logical Relationship for LLE Troubleshooting:

LLE_Troubleshooting Start Low this compound Recovery in LLE Check_pH Is the aqueous phase pH > 9? Start->Check_pH Adjust_pH Adjust pH with NaOH or other base Check_pH->Adjust_pH No Check_Solvent Is the organic solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Select_Solvent Select a more suitable solvent (e.g., Dichloromethane) Check_Solvent->Select_Solvent No Check_Mixing Was mixing vigorous enough? Check_Solvent->Check_Mixing Yes Select_Solvent->Check_Mixing Improve_Mixing Increase vortex/shaking time Check_Mixing->Improve_Mixing No Check_Emulsion Did an emulsion form? Check_Mixing->Check_Emulsion Yes Improve_Mixing->Check_Emulsion Break_Emulsion Centrifuge or add salt Check_Emulsion->Break_Emulsion Yes Consider_SaltingOut Have you tried adding salt? Check_Emulsion->Consider_SaltingOut No Break_Emulsion->Consider_SaltingOut Add_Salt Incorporate a salting-out step Consider_SaltingOut->Add_Salt No Consider_Multiple_Extractions Are you performing multiple extractions? Consider_SaltingOut->Consider_Multiple_Extractions Yes Add_Salt->Consider_Multiple_Extractions Implement_Multiple_Extractions Perform 2-3 extractions and pool organic layers Consider_Multiple_Extractions->Implement_Multiple_Extractions No End Improved Recovery Consider_Multiple_Extractions->End Yes Implement_Multiple_Extractions->End

A decision tree for troubleshooting LLE.

Quantitative Data Summary

The following tables summarize typical recovery data and method parameters from published literature. These can serve as a benchmark for your own experiments.

Table 1: this compound Recovery in Various Matrices

MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
TobaccoMethanolic KOH ExtractionGC-TSD70-120[5]
Nicotine PouchesAmmonium Formate Buffer ExtractionLC-MS/MS78-110[1][10]
SerumNot SpecifiedLC-MS/MS92.3-115.0 (for similar compounds)[11]
TobaccoSPMEGC-MS85.1-112[4]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
ColumnReversed-phase C18[12]
Mobile PhaseAcetonitrile and 0.05% Formic Acid[12]
Ionization ModePositive Electrospray Ionization (ESI+)[1][13]
MRM TransitionVaries, e.g., precursor/product ions[1]
Internal StandardThis compound-d4[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Nicotine Pouches using LC-MS/MS

This protocol is adapted from a method for analyzing nicotine-related impurities in nicotine pouches.[1][10]

1. Reagents and Materials:

  • Ammonium formate buffer (100 mM, pH 3)

  • Ammonium hydroxide (0.3 M)

  • This compound standard

  • This compound-d4 internal standard

  • Methanol

  • Water, LC-MS grade

  • 0.2 µm filter vials

2. Sample Preparation:

  • Weigh out approximately 0.2 g of the homogenized sample into a 100 mL flask.

  • Add a known amount of this compound-d4 internal standard solution.

  • Add 50 mL of the ammonium formate buffer extraction solution.

  • Shake on an orbital shaker for 40 minutes at 130 rpm.

  • Allow the sample to settle.

  • Add 400 µL of 0.3 M ammonium hydroxide.

  • Filter the supernatant through a 0.2 µm filter vial.

3. LC-MS/MS Analysis:

  • Inject the filtered extract into the LC-MS/MS system.

  • Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and this compound-d4.

4. Quantification:

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) for this compound in Tobacco

This protocol is based on a method for analyzing tobacco alkaloids in cigarette filler.[4]

1. Reagents and Materials:

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene)

  • GC vials with septa

2. Sample Preparation:

  • Weigh approximately 50 mg of ground tobacco into a 10 mL GC vial.

  • Add a known amount of internal standard.

  • Add 2 mL of 5N NaOH and 0.5 g of NaCl.

  • Immediately seal the vial with a septum cap.

  • Vortex for 30 seconds.

3. SPME and GC-MS Analysis:

  • Place the vial in a heating block at 80°C.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes.

  • Retract the fiber and immediately insert it into the GC-MS injector for thermal desorption.

  • Analyze using a suitable GC column and MS parameters for this compound detection.

5. Quantification:

  • Quantify using a standard addition method or an internal standard calibration curve to compensate for matrix effects.[4]

References

reducing ion suppression in ESI-MS analysis of nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of nornicotine.

Troubleshooting Guides

Ion suppression is a significant challenge in ESI-MS that can compromise the accuracy, precision, and sensitivity of this compound quantification. It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity. This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound analysis.

Problem: Low or Inconsistent this compound Signal Intensity

Possible Cause 1: Matrix Effects Leading to Ion Suppression

Matrix components, such as salts, phospholipids, and other endogenous compounds from biological samples (urine, plasma) or constituents from e-liquids (glycerol, propylene glycol, flavorings), can co-elute with this compound and compete for ionization in the ESI source.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up complex samples. A detailed protocol for urine samples is provided in the "Experimental Protocols" section.

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation. A protocol for the extraction of nicotine and its metabolites, including this compound, from various biological fluids is available in the "Experimental Protocols" section.

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components. Acetone precipitation has been shown to be effective in reducing matrix components in urine samples.[2][3][4]

    • Dilution: For less complex matrices like e-liquids, simple dilution can be an effective strategy to minimize matrix interferences.[5][6]

  • Improve Chromatographic Separation: Enhancing the separation of this compound from matrix components can significantly reduce ion suppression.

    • Use of High-Efficiency Columns: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with columns like the Raptor Biphenyl or Acquity UPLC BEH C18 can provide superior resolution.[1]

    • Gradient Optimization: Adjusting the mobile phase gradient can help to separate this compound from early or late-eluting matrix components.

  • Employ Stable Isotope-Labeled Internal Standards: The use of a deuterated internal standard for this compound (e.g., this compound-d4) is highly recommended. These standards co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.

Possible Cause 2: Suboptimal ESI-MS Source Conditions

Incorrect source parameters can exacerbate ion suppression.

Solutions:

  • Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the this compound signal while minimizing the influence of the matrix.

  • Reduce Flow Rate: Lowering the flow rate to the nano-ESI regime can sometimes improve ionization efficiency and reduce suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A: Ion suppression is a phenomenon in ESI-MS where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting molecules from the sample matrix.[1] These interfering molecules compete with this compound for the available charge in the ESI droplet, leading to a decrease in the number of this compound ions that reach the mass analyzer. This results in lower sensitivity, poor reproducibility, and inaccurate quantification.

Q2: What are the common sources of ion suppression when analyzing this compound in biological samples?

A: In biological matrices such as urine and plasma, the primary sources of ion suppression are endogenous components like salts, urea, and phospholipids. For instance, phospholipids are known to elute in the mid-range of a typical reversed-phase chromatographic run, potentially overlapping with this compound and causing significant signal suppression.

Q3: How can I detect and quantify matrix effects in my this compound assay?

A: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Which sample preparation technique is best for reducing ion suppression in this compound analysis from urine?

A: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components from urine and are generally superior to protein precipitation for minimizing ion suppression.[1][7] The choice between LLE and SPE may depend on factors such as sample throughput, cost, and the specific instrumentation available. For high-throughput applications, 96-well plate-based SPE is often preferred.[8][9]

Q5: Are there specific LC mobile phase additives that can help reduce ion suppression for this compound?

A: The use of volatile buffers like ammonium formate or ammonium acetate in the mobile phase is common in LC-MS analysis of basic compounds like this compound.[8] These additives can help to maintain a consistent pH and improve chromatographic peak shape, which can contribute to better separation from matrix components. It is advisable to use the lowest effective concentration of any mobile phase additive to avoid potential ion suppression from the additive itself.

Q6: Can changing the ionization polarity help reduce ion suppression?

A: this compound is a basic compound and is typically analyzed in positive ionization mode (ESI+). While switching to negative ionization mode (ESI-) can sometimes reduce interference from matrix components that primarily ionize in positive mode, this compound itself is not readily ionized in negative mode. Therefore, this is not a viable strategy for this compound analysis.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound achieved in different biological matrices using various sample preparation and LC-MS/MS methods. Lower LOQ values often indicate a more effective reduction of matrix effects and ion suppression.

AnalyteMatrixSample PreparationLC-MS/MS MethodLOQ (ng/mL)Reference
This compoundUrine96-well plate-based capillary LC-ESI/MS/MSCapillary HPLC with SRM0.6[8][9]
This compoundUrineLiquid-Liquid Extraction (LLE)UHPLC-MS/MS with Raptor Biphenyl column2[1]
This compoundUrineSolid-Phase Extraction (SPE)Fast LC/MS/MS with Gemini NX-C18 column< 1.0[7]
This compoundUrineAcetone PrecipitationLC-MS/MS0.1[2][3][4]
This compoundPlasmaSolid-Phase Extraction (SPE)LC-MS/MS with ESI1.0[10]
This compoundE-liquidsDilutionUHPLC-MS-MS0.5 - 20[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is adapted from a method for the analysis of nicotine and related compounds in urine.[1]

  • Sample Preparation:

    • To a 4 mL glass vial, add 250 µL of urine.

    • Add 40 µL of an internal standard solution (e.g., this compound-d4 in methanol).

    • Add 50 µL of 5N sodium hydroxide to basify the sample.

  • Extraction:

    • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).

    • Stir vigorously for 1.5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer 1 mL of the organic (lower) layer to a clean 1.5 mL HPLC vial.

    • Add 10 µL of 0.25 N hydrochloric acid.

    • Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of an appropriate solvent (e.g., water or initial mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is based on a method for the simultaneous analysis of nicotine and its metabolites.[7]

  • Sample Pre-treatment:

    • Dilute 0.5 mL of urine with 0.5 mL of 20 mM ammonium acetate (pH 4).

    • Add 100 µL of the internal standard working solution.

  • SPE Cartridge Conditioning:

    • Condition a Strata™-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of 20 mM ammonium acetate (pH 4).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 20 mM ammonium acetate (pH 4) followed by 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_reconstitution Evaporation & Reconstitution urine 250 µL Urine is Add Internal Standard urine->is naoh Add 5N NaOH is->naoh solvent Add Extraction Solvent naoh->solvent stir Stir 1.5 min solvent->stir centrifuge Centrifuge 4000 rpm, 5 min stir->centrifuge transfer Transfer Organic Layer centrifuge->transfer hcl Add 0.25N HCl transfer->hcl evaporate Evaporate to Dryness hcl->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.

troubleshooting_ion_suppression cluster_solutions1 Solutions for Matrix Effects cluster_solutions2 Solutions for Source Conditions start Low/Inconsistent this compound Signal cause1 Matrix Effects (Ion Suppression) start->cause1 cause2 Suboptimal Source Conditions start->cause2 sol1a Optimize Sample Prep (LLE, SPE, Dilution) cause1->sol1a sol1b Improve Chromatography (UHPLC, Gradient) cause1->sol1b sol1c Use Isotope-Labeled IS cause1->sol1c sol2a Optimize Source Parameters cause2->sol2a sol2b Reduce Flow Rate cause2->sol2b end Improved this compound Signal sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end

Caption: Troubleshooting logic for low this compound signal in ESI-MS.

References

troubleshooting peak tailing in HPLC analysis of nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nornicotine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create a secondary, less efficient retention mechanism in addition to the primary hydrophobic interaction, resulting in a tailed peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. This compound is a basic compound with a reported pKa value around 5.25-9.09.[4][5] At a mobile phase pH near the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[2] Operating at a lower pH (e.g., below 3) protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the positively charged this compound molecule.[1][6]

Q3: Can the choice of HPLC column influence peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica column with end-capping is highly recommended.[6][7] End-capping chemically derivatizes the majority of residual silanol groups, minimizing the potential for secondary interactions with basic analytes like this compound. Base-deactivated columns are specifically designed to improve the peak shape of basic compounds.[6]

Q4: Besides chemical interactions, what other factors can cause peak tailing?

A4: Several other factors can contribute to peak tailing for all compounds in a chromatogram, including:

  • Column Issues: Column contamination, column bed deformation (voids), or a blocked inlet frit can distort peak shape.[1][3]

  • Extra-column Volume (Dead Volume): Excessive tubing length or diameter, or improper fittings between the injector, column, and detector can lead to band broadening and tailing, especially for early eluting peaks.[3][6][8]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can cause peak distortion.[3][6]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Assessment
  • Observe the Chromatogram:

    • Is only the this compound peak tailing, or are all peaks affected?

    • If only the this compound peak is tailing, the issue is likely related to chemical interactions.

    • If all peaks are tailing, the problem is more likely due to a system or column issue.[6]

  • Review Method Parameters:

    • Confirm the mobile phase composition, pH, and flow rate are as specified in the method.

    • Check the column specifications (e.g., age, number of injections).

Step 2: Addressing Chemical Interactions (this compound Peak Tailing)

If only the this compound peak is tailing, consider the following adjustments to your method:

Parameter Recommended Action Rationale
Mobile Phase pH Decrease the mobile phase pH to 3 or below using an appropriate buffer or additive like formic acid or trifluoroacetic acid.To protonate residual silanol groups and minimize secondary interactions.[1][6]
Mobile Phase Modifier Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM).TEA will preferentially interact with the active silanol sites, masking them from the this compound molecules.[3]
Column Selection Switch to a base-deactivated or end-capped column.These columns have fewer active silanol sites available for secondary interactions.[6][7]
Step 3: Investigating System and Column Issues (All Peaks Tailing)

If all peaks in the chromatogram are tailing, investigate the following potential causes:

Potential Issue Troubleshooting Step Expected Outcome
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the column manufacturer allows, reverse the column and flush to waste.Removal of contaminants should restore peak shape.
Column Void/Bed Deformation Replace the column with a new one of the same type.If the peak shape improves, the original column was compromised.[1]
Blocked Frit Backflush the column (if permissible) or replace the inlet frit.Improved peak shape and potentially lower backpressure.
Extra-Column Volume Inspect all tubing and connections between the injector, column, and detector. Ensure tubing is of the correct internal diameter and as short as possible. Check for proper ferrule depth.[3][8]Minimizing dead volume will lead to sharper, more symmetrical peaks.
Sample Overload Dilute the sample and inject a smaller volume.If peak shape improves, the original sample was too concentrated.[6]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be adapted as needed.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (a base-deactivated column is recommended)
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)B: Acetonitrile
Gradient 95% A to 50% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Troubleshooting Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare three different mobile phase A solutions with pH values of 4.5, 3.5, and 2.8, using formic acid to adjust the pH.

  • Equilibrate the System: Equilibrate the HPLC system with the pH 4.5 mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Repeat for Other pHs: Repeat steps 2 and 3 for the pH 3.5 and pH 2.8 mobile phases.

  • Analyze Results: Compare the peak asymmetry of the this compound peak at each pH. A significant improvement in peak shape is expected as the pH is lowered.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 chem_interactions Likely Chemical Interactions q1->chem_interactions No system_issue Likely System/Column Issue q1->system_issue Yes ph_adjust Decrease Mobile Phase pH (e.g., to pH 3) chem_interactions->ph_adjust competitive_base Add Competitive Base (e.g., TEA) ph_adjust->competitive_base column_change Use Base-Deactivated/ End-Capped Column competitive_base->column_change end Peak Shape Improved column_change->end check_column Check Column: - Contamination - Void/Damage - Blocked Frit system_issue->check_column column_action Flush, Backflush, or Replace Column check_column->column_action check_dead_volume Check for Extra-Column (Dead) Volume column_action->check_dead_volume dead_volume_action Optimize Tubing and Connections check_dead_volume->dead_volume_action check_overload Check for Sample Overload dead_volume_action->check_overload overload_action Dilute Sample or Inject Smaller Volume check_overload->overload_action overload_action->end

A flowchart for troubleshooting peak tailing in this compound HPLC analysis.

References

Technical Support Center: Optimization of Mobile Phase for Nornicotine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phases for nornicotine chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Question: Why are my this compound peaks broad or distorted?

Answer: Broad or distorted peak shapes for this compound can arise from several factors related to its chemical properties and interaction with the chromatographic system. This compound is a polar compound with basic nitrogen atoms, which can lead to undesirable interactions with the stationary phase.[1] Key factors to investigate include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it influences the ionization state of this compound. At a low pH (e.g., using 0.1% formic acid), the basic nitrogen atoms are protonated, which can reduce their interaction with residual silanols on the stationary phase and improve peak shape.[1] It is recommended to experiment with a mobile phase pH range of 3 to 7.[1]

  • High Injection Solvent Strength: Injecting the sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[1] Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.

  • Column Contamination: Accumulation of matrix components from previous injections can create active sites that lead to peak broadening.[1] If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column should be replaced. If the issue persists, the analytical column may be contaminated and require flushing with a strong solvent.[1]

  • Dead Volume: Extraneous volume in the flow path between the injector and the detector can cause peak broadening.[1] Check that all fittings and tubing are properly connected and minimized in length.

Question: What is causing peak tailing for my this compound analyte?

Answer: Peak tailing is a common problem when analyzing basic compounds like this compound and is often due to strong interactions with active sites on the column.[1] Here are the primary troubleshooting steps:

  • Assess for Column Contamination: As with broad peaks, contamination can create active sites. Follow the steps outlined above for checking and cleaning the guard and analytical columns.[1]

  • Optimize Mobile Phase pH and Buffering: A low pH mobile phase can improve peak shape by protonating the analyte.[1] For reversed-phase chromatography, ensure adequate buffering, typically between 5-10 mM.[1]

  • Use Mobile Phase Additives: Consider adding a small amount of a competing base, such as triethylamine, to the mobile phase. This can help to block active silanol sites on the column, reducing their interaction with this compound.[1][2]

  • Check for Metal Contamination: For certain analyses, metal contamination on the column can affect peak shape. Adding a small amount of a chelating agent like pyrophosphate (50 to 100 µM) to the mobile phase can prevent metal accumulation without altering selectivity.[3]

Question: How can I improve the resolution between this compound and other related alkaloids?

Answer: Achieving good resolution between this compound and other structurally similar alkaloids like nicotine, anabasine, and anatabine is crucial for accurate quantification.

  • Optimize Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase significantly impacts selectivity. For chiral separations of this compound enantiomers, acetonitrile has been shown to be a good mobile phase modifier.[4] For general separation of nicotine-related alkaloids, various combinations of acetonitrile and methanol with buffered aqueous phases are used.[2][5]

  • Adjust Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though this will increase the analysis time.[1] Optimize the flow rate to find the best balance between resolution and run time.[1]

  • Control Column Temperature: Column temperature can affect the selectivity of the separation. Maintaining a consistent and optimized temperature is important for reproducible results.[6]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. For polar compounds like this compound, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and selectivity compared to traditional reversed-phase columns.[7] For enantiomeric separations, specialized chiral stationary phases are necessary.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of this compound?

A common starting point for reversed-phase HPLC of this compound and related alkaloids is a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. For example, a mobile phase consisting of acetonitrile and a sodium hydrogen carbonate buffer (pH 10.0, 30 mM) in a 20:80 (v/v) ratio has been used successfully.[6] Another approach involves a gradient with 10% acetonitrile in 20 mM ammonium formate (pH 8.5) as mobile phase A and 100% acetonitrile as mobile phase B.[5]

Q2: How critical is pH control in the mobile phase for this compound analysis?

Mobile phase pH is extremely critical for the analysis of this compound.[4][9] this compound has a pKa of around 8.0, meaning its ionization state is highly dependent on the pH.[6] Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes. For reversed-phase chromatography, operating at a pH well above or below the pKa can provide more stable results. For instance, a mobile phase at pH 10.0 ensures that this compound is in its unionized form, which can improve retention on a C18 column.[6] Conversely, a low pH protonates this compound, which can be advantageous in reducing silanol interactions.[1]

Q3: What are the key considerations for the chiral separation of this compound enantiomers?

The chiral separation of (R)- and (S)-nornicotine requires a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition are the most critical factors.[8][10] For example, a LUX-Cellulose-2 column has been used with an isocratic mobile phase of 90:10 (v/v) 20 mM ammonium formate with 0.2% NH4OH and acetonitrile.[4] The pH of the mobile phase is also crucial for enantiomeric separation.[4]

Q4: Can I use the same mobile phase for both nicotine and this compound analysis?

While mobile phases can often be developed to separate both nicotine and this compound, optimization may be required to achieve baseline resolution, especially if other related alkaloids are present.[9] For chiral separations, different organic modifiers may be optimal for each compound; for instance, methanol for nicotine enantiomers and acetonitrile for this compound enantiomers.[4]

Experimental Protocols & Data

Table 1: Mobile Phase Compositions for this compound Chromatography
Analytical GoalColumnMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Chiral Separation of this compound Enantiomers LUX-Cellulose-2 (150 x 2 mm, 3 µm)Isocratic: 90:10 (v/v) of 20 mM ammonium formate with 0.2% NH4OH : acetonitrile0.2ESI-MS/MS[4]
Analysis of Nicotine and Related Impurities (including this compound) Kinetex Evo C18 (150 x 4.6 mm, 5 µm)Isocratic: 20:80 (v/v) of acetonitrile : sodium hydrogen carbonate (pH 10.0, 30 mM)1.0PDA (259 nm)[6]
Simultaneous Separation of Nicotine and Counterions Acclaim Trinity P1 (3 x 50 mm, 3 µm)25% acetonitrile and pH 6.3 sodium phosphate buffer0.6UV (210 nm)[3]
Analysis of Nicotine and Nicotine-Related Alkaloids (including this compound) Kinetex C18 (15 cm, 5 µm)Gradient: A: 10% ACN in 20 mM ammonium formate (pH 8.5); B: 100% ACN1.0PDA (260 nm)[5]
Optimized Nicotine Analysis (applicable to this compound) Zorbax SB-C18 (150 x 4.6 mm, 5 µm)95:2:3 (v/v/v) of buffer (NaH2PO4 + H3PO4 + Triethylamine) : Acetonitrile : Methanol0.5UV (260 nm)[2]
Detailed Methodologies

Method 1: Chiral Separation of this compound Enantiomers by UPLC-MS/MS [4]

  • Column: LUX-Cellulose-2 (150 x 2 mm, 3 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 90:10 (v/v) of 20 mM ammonium formate containing 0.2% ammonium hydroxide and acetonitrile.

  • Flow Rate: 0.2 mL/min

  • Mass Spectrometry: Waters Xevo TQD operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Source and Desolvation Temperatures: 150 °C and 500 °C, respectively.

  • Desolvation Gas Flow: 800 L/hr

  • Capillary Voltage: 0.38 kV

Method 2: Stability Indicating HPLC Method for Nicotine (and applicable to this compound) [6]

  • Column: Kinetex Evo C18 (150 × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and sodium hydrogen carbonate (pH 10.0, 30 mM) in a 20:80 (v/v) ratio.

  • Flow Rate: 1 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: Photodiode Array (PDA) detector at 259 nm.

Visualizations

Experimental Workflow for Mobile Phase Optimization

G cluster_prep Preparation cluster_optimization Optimization Cycle cluster_final Finalization Define Analytical Goal Define Analytical Goal Select Initial Column & Mobile Phase Select Initial Column & Mobile Phase Define Analytical Goal->Select Initial Column & Mobile Phase Inject Standard & Acquire Data Inject Standard & Acquire Data Select Initial Column & Mobile Phase->Inject Standard & Acquire Data Evaluate Chromatogram Evaluate Chromatogram Inject Standard & Acquire Data->Evaluate Chromatogram Acceptable Separation? Acceptable Separation? Evaluate Chromatogram->Acceptable Separation? Adjust Mobile Phase Parameters Adjust Mobile Phase Parameters Adjust Mobile Phase Parameters->Inject Standard & Acquire Data Iterate Acceptable Separation?->Adjust Mobile Phase Parameters No Method Validation Method Validation Acceptable Separation?->Method Validation Yes Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: A typical workflow for optimizing the mobile phase in a chromatographic method.

Troubleshooting Logic for Poor Peak Shape

G Poor Peak Shape Poor Peak Shape Check Mobile Phase pH Check Mobile Phase pH Poor Peak Shape->Check Mobile Phase pH Check for Column Contamination Check for Column Contamination Poor Peak Shape->Check for Column Contamination Evaluate Injection Solvent Evaluate Injection Solvent Poor Peak Shape->Evaluate Injection Solvent Inspect for System Dead Volume Inspect for System Dead Volume Poor Peak Shape->Inspect for System Dead Volume Adjust pH Adjust pH Check Mobile Phase pH->Adjust pH Flush/Replace Column Flush/Replace Column Check for Column Contamination->Flush/Replace Column Match Solvent to Mobile Phase Match Solvent to Mobile Phase Evaluate Injection Solvent->Match Solvent to Mobile Phase Check Fittings & Tubing Check Fittings & Tubing Inspect for System Dead Volume->Check Fittings & Tubing

Caption: A decision tree for troubleshooting common causes of poor peak shape.

References

minimizing nornicotine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing nornicotine degradation during sample preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary factors that contribute to this compound degradation during sample preparation?

A2: The main factors influencing this compound stability include temperature, pH, light exposure, and the presence of microbes.[2][3] High temperatures, neutral to alkaline pH, and exposure to UV light can accelerate degradation.[3][4] Microbial contamination can also lead to the breakdown of this compound.[1]

Q3: What are the common degradation products of this compound?

A3: Under pyrolytic conditions (high heat), this compound can degrade into myosmine and β-picoline.[5] Microbial degradation can result in hydroxylated forms of this compound, such as 6-OH-nornicotine.[1]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For long-term stability, samples should be stored at ultra-low temperatures, such as -20°C or -80°C.[6][7] For short-term storage (less than a week), refrigeration at 4°C is acceptable.[6][8] It is crucial to minimize freeze-thaw cycles.[9] Samples should also be protected from light.[3]

Q5: Which analytical techniques are most suitable for this compound quantification?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and other related alkaloids.[10] Gas chromatography (GC) coupled with a thermionic specific detector (TSD) or mass spectrometry (MS) is also a common and effective technique.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Recovery of this compound

  • Possible Causes:

    • Degradation during sample storage or preparation: Improper storage temperatures, prolonged exposure to room temperature, or light can lead to significant loss of this compound.[6][7]

    • Inefficient extraction: The chosen solvent or extraction method may not be optimal for your sample matrix.

    • Adsorption to surfaces: this compound can adsorb to glass or plastic surfaces, leading to losses during sample handling and preparation.

  • Solutions:

    • Optimize Storage: Immediately freeze samples at -20°C or below after collection. Thaw samples on ice just before processing.[6]

    • Improve Extraction: For tobacco samples, an extraction with a methanolic potassium hydroxide (KOH) solution has been shown to be effective.[8] For biological samples like urine or plasma, solid-phase extraction (SPE) is a robust method.[9][11]

    • Use Appropriate Labware: Consider using silanized glassware or low-adsorption polypropylene tubes to minimize surface binding.

    • Internal Standard: Always use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for losses during sample preparation and analysis.[12]

Issue 2: Inconsistent or Irreproducible Results

  • Possible Causes:

    • Variable degradation between samples: Inconsistent handling procedures, such as different lengths of time at room temperature, can lead to varying degrees of degradation.

    • Matrix effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[10]

    • Inhomogeneous sample: For solid samples like tobacco, poor homogenization can lead to variability in the amount of this compound extracted.[6]

  • Solutions:

    • Standardize Protocols: Ensure that all samples are handled with a consistent and standardized protocol, from collection to analysis.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

    • Thorough Homogenization: For solid samples, ensure thorough grinding and mixing to achieve homogeneity. Cryogrinding (grinding at very low temperatures) can prevent heat-induced degradation during this step.[6]

Issue 3: Presence of Unexpected Peaks in the Chromatogram

  • Possible Causes:

    • Degradation products: Peaks corresponding to this compound degradation products like myosmine may appear.[5]

    • Contamination: Contamination from labware, solvents, or other samples can introduce extraneous peaks.

  • Solutions:

    • Analyze for Degradants: If degradation is suspected, include known degradation products in your analytical method to confirm their presence.

    • Solvent Blanks: Run solvent blanks regularly to check for contamination in your analytical system.

    • Proper Cleaning Procedures: Ensure all labware is thoroughly cleaned between samples.

Data on this compound Stability

The stability of this compound is highly dependent on the storage conditions and the sample matrix. The following tables summarize available data on this compound stability.

Table 1: Stability of this compound in Biological Samples

MatrixStorage TemperatureDurationStability
Human PlasmaRoom Temperature (22°C)24 hoursStable[9]
Human Plasma4°C24 hoursStable[9]
Human Plasma-20°C1 weekStable[9]
Human Plasma3 Freeze-Thaw Cycles-Stable[9]
Human UrineRoom Temperature (22°C)24 hoursStable[7][9]
Human Urine4°C48 hoursStable[7]
Human Urine-20°C1 weekStable[9]
Human Urine3 Freeze-Thaw Cycles-Stable[9]

Table 2: Stability of this compound in Tobacco Products

Product TypeStorage ConditionDurationFinding
Oral Nicotine Pouches25°C, 60% Relative Humidity12 monthsNot detected or below the limit of quantitation.[2][13]
Smokeless Tobacco-20°CLong-termRecommended for maintaining sample integrity.[6]
Smokeless TobaccoRefrigerated≤ 1 weekAcceptable for short-term storage.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Tobacco

This protocol is adapted from Health Canada Official Method T-301.[8]

  • Sample Preparation: Freeze-dry and grind the tobacco sample to a fine powder.

  • Extraction:

    • Weigh approximately 25 mg of the ground tobacco into a disposable borosilicate culture tube.

    • Add 1 mL of extraction solution (methanolic KOH solution containing a suitable internal standard like 4,4-dipyridyl dihydrochloride).

    • Seal the tube and place it in an ultrasonic bath for 1 hour.

  • Centrifugation: Centrifuge the mixture to separate the solid tobacco from the supernatant.

  • Analysis: Transfer the supernatant to an autosampler vial for GC analysis.

Protocol 2: Extraction of this compound from Human Plasma

This protocol is based on a validated LC-MS/MS procedure.[9]

  • Sample Preparation:

    • To 1 mL of plasma, add 50 µL of a deuterated internal standard solution (e.g., this compound-d4).

    • Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.

    • Vortex the mixture and then centrifuge for 10 minutes at 1100 x g.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable solvent mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (e.g., Tobacco, Plasma, Urine) storage Storage (-20°C or -80°C) sample_collection->storage homogenization Homogenization (if solid) storage->homogenization extraction Extraction (LLE, SPE, etc.) homogenization->extraction cleanup Sample Cleanup (e.g., Filtration) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A generalized workflow for this compound sample preparation and analysis.

degradation_pathways Simplified this compound Degradation Pathways cluster_pyrolytic Pyrolytic Degradation (Heat) cluster_microbial Microbial Degradation cluster_nitrosation Nitrosation This compound This compound myosmine Myosmine This compound->myosmine Heat beta_picoline β-Picoline This compound->beta_picoline Heat hydroxylated_this compound 6-OH-Nornicotine This compound->hydroxylated_this compound Microbes nnn N'-Nitrosothis compound (NNN) This compound->nnn Nitrosating agents

Caption: Key degradation and conversion pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Nornicotine Quantification Methodologies Across Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed and validated by various research groups for the quantification of nornicotine in human biological matrices.

Parameter Method 1 (Urine) [1]Method 2 (Urine) [2]Method 3 (Meconium) [3]
Analytical Technique Capillary LC-MS/MSLC-MS/MSLC-APCI-MS/MS
Linear Range 1 pg - 2000 pg on columnNot explicitly stated5 – 500 ng/g
Limit of Quantification (LOQ) 0.6 ng/mL1 ng/mL (LLMI*)5 ng/mL
Limit of Detection (LOD) Not explicitly statedNot explicitly stated5 ng/g
Intra-day Imprecision (%CV) < 15% (at 3 concentrations)Not explicitly stated3.5% (8 ng/g), 2.9% (80 ng/g), 2.2% (400 ng/g)
Inter-day Imprecision (%CV) < 15% (at 3 concentrations)< 15%7.9% (8 ng/g), 5.3% (80 ng/g), 5.0% (400 ng/g)
Accuracy (% Bias) Within ± 15% of nominalWithin ± 15%1.8% (8 ng/g), -0.1% (80 ng/g), -1.1% (400 ng/g)
Internal Standard This compound-d4This compound-d4This compound-d4
LLMI: Lower Limit of Measuring Interval

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below. These protocols represent validated procedures from different laboratories for the quantification of this compound.

Method 1: Capillary LC-Tandem Mass Spectrometry for this compound in Urine[1]

This method was developed for the high-throughput analysis of minor tobacco alkaloids, including this compound, in smokers' urine.

  • Sample Preparation:

    • An internal standard solution containing d4-analogs of this compound, anatabine, and anabasine is prepared.

    • Urine samples are processed in a 96-well plate format.

    • Further specific details on the extraction procedure were not provided in the source material.

  • LC-MS/MS Analysis:

    • Chromatography: A Dionex Ultimate 3000 Capillary HPLC system is used with a Thermo Scientific Aquasil C18 column (150 × 0.5 mm, 5 µm), heated to 40°C.

    • Mobile Phase: An isocratic elution is performed with 60% aqueous 20 mM ammonium formate and 40% acetonitrile.

    • Flow Rate: 20 µL/min.

    • Injection Volume: 4 to 8 µL.

    • Mass Spectrometry: A Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source is used for detection.

Method 2: LC-MS/MS for this compound in Urine[2]

This method was utilized for a large-scale population study to simultaneously measure multiple nicotine metabolites.

  • Sample Preparation:

    • To a tube, add 30 µL of urine sample, 5 µL of a deuterated internal standard mix (including this compound-d4), and 90 µL of acetonitrile.

    • Vortex the mixture.

    • Centrifuge at 15,000 rpm for 10 minutes.

    • Transfer 30 µL of the supernatant to a new tube.

    • Dilute the supernatant with 120 µL of distilled water.

  • LC-MS/MS Analysis:

    • Chromatography: A Kinetex EVO C18 column (2.1 mm × 150 mm, 5 µm) is used.

    • Mobile Phase: A gradient elution is performed with (A) 30 mM ammonium bicarbonate and (B) acetonitrile.

      • Start with 91% A for 1.6 min.

      • Step to 85% A within 0.1 min and hold for 3 min.

      • Re-equilibrate at 91% A from 4.7 min to 6.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 7 µL.

    • Total Run Time: Approximately 6.5 minutes per sample.

Method 3: LC-APCI-MS/MS for this compound in Meconium[3]

This is the first validated method for the simultaneous quantification of nicotine and several metabolites, including this compound, in human meconium.

  • Sample Preparation:

    • Weigh 0.5 g of meconium into a 15 mL polypropylene tube.

    • Add 25 µL of internal standard solution (including this compound-d4).

    • For homogenization, add 2 mL of methanol with 0.01% formic acid.

    • Vortex vigorously and sonicate for 1 hour, with vortexing every 10 minutes.

    • Centrifuge at 8,000g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 0.1 M potassium phosphate buffer (pH 6.8).

    • Note: The protocol also includes steps for enzyme hydrolysis and solid-phase extraction which are detailed in the source publication.

  • LC-MS/MS Analysis:

    • Chromatography: A Synergi Polar RP column (150 × 2.0 mm, 4 µm) with a corresponding guard column, maintained at 30°C.

    • Mobile Phase: A gradient elution is performed with (A) 0.01 M ammonium acetate (pH 6.8) and (B) acetonitrile with 0.01% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

    • Mass Spectrometry: Detection is performed using a system with an atmospheric pressure chemical ionization (APCI) source.

Visualized Workflows

The following diagrams illustrate the generalized workflows for sample preparation and analysis in this compound quantification.

G cluster_prep Sample Preparation Workflow Sample Biological Sample (e.g., Urine, Meconium) Add_IS Add Internal Standard (this compound-d4) Sample->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute / Reconstitute Supernatant->Dilute Final_Sample Final Sample for Injection Dilute->Final_Sample

Caption: Generalized workflow for sample preparation in this compound analysis.

G cluster_analysis LC-MS/MS Analysis Workflow Autosampler Autosampler Injection LC_Column LC Column (Chromatographic Separation) Autosampler->LC_Column Mobile Phase Ion_Source Ionization Source (e.g., ESI, APCI) LC_Column->Ion_Source Elution Mass_Spec Tandem Mass Spectrometer (MS/MS) Ion_Source->Mass_Spec Ion Transfer Detector Detector Mass_Spec->Detector Fragment Ions Data_System Data Acquisition System Detector->Data_System Signal

Caption: Standard workflow for LC-MS/MS based quantification of this compound.

References

comparative analysis of nornicotine levels in various tobacco products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nornicotine levels across various tobacco products, offering valuable insights for research and development in tobacco harm reduction and smoking cessation. The data presented is compiled from multiple studies and is intended to serve as a resource for understanding the distribution of this pharmacologically active alkaloid.

Quantitative Analysis of this compound Levels

This compound, a secondary alkaloid in tobacco, is a demethylated metabolite of nicotine. Its presence and concentration vary significantly among different tobacco products, influenced by factors such as tobacco type, curing processes, and product manufacturing. The following table summarizes this compound levels found in cigarettes, smokeless tobacco products, and e-cigarette liquids.

Tobacco Product CategorySpecific Product TypeThis compound Level (Range or Average)UnitReference
Combustible Tobacco Cigarettes (Tobacco Filler)0.17 - 2.56µg/g tobacco[1]
Cigarettes (Mainstream Smoke)~73µg/g tobacco[2]
Smokeless Tobacco Conventional Moist Snuff0.71 - 2.5µg/g tobacco[1]
Novel Smokeless Products0.47 - 1.19µg/g tobacco[1]
Electronic Nicotine Delivery Systems (ENDS) E-cigarette Liquids0.21 - 35.1µg/mL[3]
E-cigarette LiquidsNot Quantifiable - 3.4ng/mL (as N'-nitrosothis compound - NNN)[3]

Note: The data presented is aggregated from various studies and methodologies. Direct comparison between studies should be made with caution.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex matrices like tobacco and e-liquids is crucial for research. The most common analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography/Mass Spectrometry (GC/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and selectivity in analyzing minor tobacco alkaloids.

Sample Preparation (Urine Example):

  • A 96-well plate-based assay can be utilized for high-throughput analysis.[2][4]

  • Urine samples are mixed with a solution containing deuterated internal standards (e.g., this compound-d4).[5]

  • For the analysis of glucuronide conjugates, samples can be treated with β-glucuronidase.[2][4]

Chromatographic Separation:

  • An Agilent 1260 Infinity II HPLC system or similar is used.[5]

  • A C18 analytical column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) is typically employed for separation.[5]

  • The mobile phase often consists of a gradient of ammonium acetate buffer and methanol.[5]

Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer (e.g., Agilent 6460) is used for detection in multiple reaction monitoring (MRM) mode, which provides high specificity.[5]

  • Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is another robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Extraction of alkaloids from the tobacco matrix is typically performed using an organic solvent.

  • Derivatization may be employed to improve the chromatographic properties of the analytes.[6]

Chromatographic Separation:

  • A gas chromatograph equipped with a capillary column suitable for alkaloid separation is used.

Mass Spectrometric Detection:

  • A mass spectrometer is used as the detector, providing mass-to-charge ratio information for compound identification and quantification.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in tobacco products using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Tobacco Product Sample extraction Alkaloid Extraction (e.g., with solvent) start->extraction fortification Addition of Internal Standard (e.g., this compound-d4) extraction->fortification filtration Filtration / Centrifugation fortification->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Sample msms Tandem MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification Acquire Data results This compound Concentration quantification->results

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

While this compound itself doesn't have a classically defined signaling pathway in the same way as a neurotransmitter, its significance lies in its role as a precursor to the potent carcinogen N'-nitrosothis compound (NNN). The formation of NNN is a critical logical relationship to understand in the context of tobacco product risk assessment.

nnn_formation This compound This compound nnn N'-Nitrosothis compound (NNN) (Carcinogen) This compound->nnn Nitrosation nitrosating_agents Nitrosating Agents (e.g., Nitrite) nitrosating_agents->nnn

Caption: Formation of NNN from this compound.

References

Nornicotine as a Biomarker of Active Smoking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of smoking status is critical in clinical research, toxicology, and the development of smoking cessation therapies. While cotinine has long been the gold standard biomarker for nicotine exposure, emerging evidence supports the utility of nornicotine and other minor tobacco alkaloids in distinguishing active tobacco users from those on nicotine replacement therapy (NRT) and in providing a more comprehensive picture of nicotine metabolism. This guide provides an objective comparison of this compound with other key biomarkers, supported by experimental data and detailed methodologies.

Biomarker Performance: A Comparative Analysis

The ideal biomarker for active smoking should be specific to tobacco, have a sufficiently long half-life for practical detection, and its concentration should correlate with the extent of tobacco use. The following table summarizes the key performance characteristics of this compound, cotinine, and anabasine.

BiomarkerHalf-LifeTypical Urine Concentration in SmokersSensitivity for Active SmokingSpecificity for Active SmokingDistinguishing Tobacco Use from NRT
This compound ~166 minutes (in rat brain)[1]Mean: 78.3 ng/mL; Median: 98.9 ng/mL[2]High[2]Moderate (also a nicotine metabolite)[2][3][4]Can be present in NRT users as a metabolite, but typically at lower levels than in smokers.[3]
Cotinine ~16 hours[3][5]1000 - 8000 ng/mL[4]High[3][6]High (for nicotine exposure)[3]No, as it is the primary metabolite of nicotine from any source.[3]
Anabasine Not explicitly foundMean: 8.56 ng/mL; Median: 5.53 ng/mL[2]High[2]High (specific to tobacco)[2][4]Yes, as it is a tobacco alkaloid not typically found in NRT products.[2][4][7]

Key Insights from Comparative Data

  • Cotinine remains the most sensitive and specific biomarker for overall nicotine exposure due to its long half-life.[3][6] However, it cannot differentiate between nicotine derived from tobacco products and that from NRT.[3]

  • This compound , a minor tobacco alkaloid and also a metabolite of nicotine, is consistently detected in the urine of smokers.[2] Its presence can be a strong indicator of recent tobacco use, although its shorter half-life compared to cotinine may limit the detection window.[1] A significant portion of urinary this compound is derived from the metabolism of nicotine.[3]

  • Anabasine , like this compound, is a minor alkaloid found in tobacco.[2] Its primary advantage is its high specificity for tobacco use, making it an excellent biomarker for distinguishing smokers from individuals using NRT.[2][4][7]

Experimental Protocols

Accurate quantification of these biomarkers is paramount. The most widely used and robust analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound, Cotinine, and Anabasine in Urine by LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and standards used.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and mix thoroughly.
  • To a 96-well plate, add 50 µL of urine to each well.
  • Add 150 µL of 0.5% formic acid in water to each well.
  • Add 50 µL of an internal standard solution containing deuterated analogs of the analytes (e.g., d4-nornicotine, d4-cotinine, d4-anabasine) to each well.[2]
  • Include calibration standards and quality control samples in each analytical run.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reverse-phase column is commonly used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.
  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for quantification.

4. Data Analysis:

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing Key Processes

To further aid in the understanding of nicotine metabolism and the experimental workflow, the following diagrams are provided.

Nicotine_Metabolism cluster_tobacco From Tobacco Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, AOX1 This compound This compound Nicotine->this compound CYP2A6 Nicotine-N-oxide Nicotine-N'-oxide Nicotine->Nicotine-N-oxide FMO3 Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGT 3-hydroxycotinine trans-3'-hydroxycotinine Cotinine->3-hydroxycotinine Anabasine Anabasine

Caption: Nicotine Metabolic Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Addition of Internal Standards Urine_Sample->Spiking Dilution Dilution and Acidification Spiking->Dilution LC_Separation LC Separation Dilution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Reporting Results Reporting Quantification->Reporting

Caption: LC-MS/MS Experimental Workflow.

Conclusion

The validation of this compound as a biomarker for active smoking is a significant advancement in tobacco research. While cotinine remains the primary indicator of nicotine exposure, a multi-biomarker approach that includes this compound and anabasine offers a more nuanced and accurate assessment of smoking status. This is particularly valuable in clinical trials for smoking cessation aids and in studies where distinguishing between tobacco use and NRT is crucial. The methodologies outlined in this guide provide a robust framework for the precise and reliable measurement of these key biomarkers.

References

A Comparative Guide to Nornicotine and Anabasine as Tobacco Use Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nornicotine and anabasine as biomarkers for detecting tobacco use. It includes a summary of their performance, supporting experimental data, and detailed methodologies for their analysis.

Introduction

Accurate assessment of tobacco use is critical in clinical research, smoking cessation trials, and public health surveillance. While cotinine is the most widely used biomarker, its presence in nicotine replacement therapy (NRT) products limits its utility in monitoring abstinence in individuals using these aids. Minor tobacco alkaloids, such as this compound and anabasine, which are present in tobacco products but not in significant amounts in NRT, offer a viable alternative for distinguishing true tobacco use.

This compound is both a minor alkaloid found in tobacco and a metabolite of nicotine.[1][2] Its dual origin can complicate the interpretation of its levels as a sole indicator of recent tobacco use.[1] In contrast, anabasine is a minor tobacco alkaloid that is not a metabolite of nicotine, making it a more specific indicator of tobacco exposure.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and anabasine, derived from studies analyzing urine samples from smokers.

Table 1: Urinary Concentrations of this compound and Anabasine in Smokers

BiomarkerMean Concentration (ng/mL)Median Concentration (ng/mL)Detection in Smokers
This compound78.3[1]98.9[1][4]Detected in all samples[1][4]
Anabasine8.56[1]5.53[1][4]Detected in 97.7% of samples[1][4]

Table 2: Correlation with Total Nicotine Equivalents (TNE)

BiomarkerCorrelation Coefficient (r²) with TNE
This compoundHighly correlated (specific r² not provided, but stated as most highly correlated)[1][4]
Anabasine0.760[1][4]

Table 3: Pharmacokinetic Properties

BiomarkerHalf-Life
This compound~11.6 hours[2]
Anabasine~16 hours[5][6]

Performance as Tobacco Use Indicators

This compound:

  • Advantages: Present in high concentrations in the urine of smokers and is highly correlated with overall tobacco exposure (TNE).[1][4]

  • Disadvantages: As a metabolite of nicotine, its presence is not a definitive indicator of recent tobacco use in individuals on NRT.[1][2]

Anabasine:

  • Advantages: A specific indicator of tobacco use as it is not a nicotine metabolite.[1][6] This makes it particularly useful for monitoring abstinence in individuals using NRT.[1][4][7][8]

  • Disadvantages: Present at lower concentrations than this compound in the urine of smokers.[1][4] The previously suggested cut-off of <2 ng/mL for abstinence may misclassify some smokers as non-smokers.[1]

Experimental Protocols

Analysis of this compound and Anabasine in Urine by LC-MS/MS

This section details a common methodology for the simultaneous quantification of this compound and anabasine in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and mix thoroughly.

  • To a 96-well round bottom plate, add 50 μl of urine to 150 μl of 0.5% formic acid.

  • Add 50 μl of an internal standard solution containing deuterated analogs (d₄-nornicotine and d₄-anabasine) in 0.5% formic acid.[1]

  • For the analysis of glucuronide conjugates, samples can be treated with β-glucuronidase overnight at 37°C before the addition of formic acid and internal standards.[5]

2. Liquid Chromatography:

  • Column: A C18 column is typically used for chromatographic separation.[9]

  • Mobile Phase: A gradient elution is commonly employed using a combination of aqueous and organic mobile phases, often containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation and detection.

  • Injection Volume: A small volume (e.g., 7 µL) of the prepared sample is injected into the LC system.[9]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.[10]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure high selectivity and sensitivity.[10]

    • This compound: m/z 149.1 → 130.2 and 149.1 → 80.1[10]

    • This compound-d₄: m/z 153.2 → 134.2[10]

    • Anabasine: m/z 163.3 → 94.2, 163.3 → 92.0, and 163.3 → 146.3[10]

    • Anabasine-d₄: m/z 167.3 → 150.3[10]

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and anabasine.

  • The concentration of each analyte in the urine samples is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

Mandatory Visualizations

Nicotine_Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound CYP2A6, CYP2B6 Nicotine_Imminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Imminium_Ion CYP2A6, CYP2B6 Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nicotine_Glucuronide Nicotine-N-Glucuronide Nicotine->Nicotine_Glucuronide UGT2B10 Cotinine Cotinine Nicotine_Imminium_Ion->Cotinine AOX1

Figure 1: Simplified metabolic pathway of nicotine to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_Formic_Acid Add 0.5% Formic Acid Urine_Sample->Add_Formic_Acid Add_IS Add Internal Standards (d4-nornicotine, d4-anabasine) Add_Formic_Acid->Add_IS Centrifuge Centrifuge (if necessary) Add_IS->Centrifuge LC_Separation Liquid Chromatography (C18 Column) Centrifuge->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

References

A Comparative Analysis of Nornicotine and Nicotine on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of nornicotine and nicotine on locomotor activity, supported by experimental data. This compound, a primary metabolite of nicotine and a tobacco alkaloid itself, exhibits distinct pharmacological properties that warrant a comparative analysis for a comprehensive understanding of tobacco's central nervous system effects.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of acute and chronic administration of S(-)-nicotine and both enantiomers of this compound on locomotor activity in rats. The data is extracted from a key comparative study to provide a direct parallel of their effects.

CompoundDose (mg/kg, s.c.)Acute Effect on Locomotor ActivityEffect After Repeated Administration (8 injections)
S(-)-Nicotine 0.1 - 1.0Transient hypoactivity followed by dose-related hyperactivity.Tolerance to hypoactivity and sensitization to hyperactivity.
R(+)-Nornicotine 0.3No effect.Altered response to a subsequent nicotine challenge.
1.0No effect.Altered response to a subsequent nicotine challenge.
3.0Transient hypoactivity.Tolerance to hypoactivity; no hyperactivity observed.
10.0Transient hypoactivity.Tolerance to hypoactivity; no hyperactivity observed.
S(-)-Nornicotine 0.3No effect.Altered response to a subsequent nicotine challenge.
1.0No effect.Altered response to a subsequent nicotine challenge.
3.0No significant effect.Tolerance to any initial hypoactivity and emergence of hyperactivity.
10.0Transient hypoactivity.Tolerance to hypoactivity and emergence of hyperactivity.

Key Findings from Experimental Data

Acute administration of S(-)-nicotine produces a biphasic effect on locomotor activity, characterized by an initial depression followed by a dose-dependent increase in activity.[1] In contrast, both R(+)- and S(-)-nornicotine primarily induce transient hypoactivity at higher doses, with no subsequent hyperactivity observed upon acute administration.[1] This suggests a qualitative difference in the immediate psychomotor effects of this compound compared to nicotine.[1]

Upon repeated administration, tolerance develops to the locomotor depressant effects of both nicotine and this compound.[1] However, significant sensitization to a hyperactive response is observed with S(-)-nicotine and, to a lesser extent, with S(-)-nornicotine at higher doses.[1] Repeated administration of R(+)-nornicotine did not lead to hyperactivity.[1] Interestingly, repeated exposure to either this compound enantiomer altered the locomotor response to a subsequent nicotine challenge, indicating a shared mechanism of action.[1]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparison of this compound and nicotine effects on locomotor activity.

Animal Model and Housing
  • Species: Adult male Sprague-Dawley rats are commonly used.[1]

  • Housing: Animals are typically housed in groups in a temperature- and humidity-controlled vivarium with a 12-hour light-dark cycle.[2] Food and water are available ad libitum.

Drug Administration
  • Compounds: S(-)-nicotine, R(+)-nornicotine, and S(-)-nornicotine are dissolved in saline.[1]

  • Route of Administration: Subcutaneous (s.c.) injection is a common route for systemic administration.[1]

  • Dosing Regimen:

    • Acute Studies: A single injection is administered immediately before the locomotor activity assessment.[1]

    • Chronic Studies (Sensitization): Repeated injections are given, for example, once daily or every 48 hours for a specified period (e.g., eight injections).[1]

Locomotor Activity Measurement
  • Apparatus: Automated activity monitors, such as open-field arenas equipped with photobeam detectors or video tracking systems, are used to quantify locomotor activity.[1][2]

  • Procedure:

    • Habituation: Prior to drug administration, animals are habituated to the testing environment to reduce novelty-induced hyperactivity.[2]

    • Injection and Placement: Immediately following injection, rats are placed into the center of the open-field arena.[1][2]

    • Data Collection: Locomotor activity is recorded for a set duration, typically 30 to 60 minutes.[1][3] Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

Visualizations

Experimental Workflow for Locomotor Activity Assessment

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Habituation Animal Habituation to Test Arena Drug_Admin Drug Administration (Nicotine, this compound, or Saline) Habituation->Drug_Admin Placement Placement in Locomotor Activity Arena Drug_Admin->Placement Recording Locomotor Activity Recording Placement->Recording Data_Analysis Data Analysis (e.g., Distance Traveled, Rearing) Recording->Data_Analysis

Experimental workflow for locomotor studies.
Signaling Pathways

The stimulant effects of nicotine on locomotor activity are primarily mediated by its action on nicotinic acetylcholine receptors (nAChRs) in the mesolimbic dopamine system.[4] Nicotine binding to nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to dopamine release in the nucleus accumbens (NAc), a key event in reward and motor control.[5]

This compound also stimulates nAChRs and evokes dopamine release, suggesting a similar, though not identical, mechanism of action.[6][7] The potency of this compound in desensitizing nAChRs is lower than that of nicotine.[6]

G cluster_nicotine Nicotine Signaling Pathway Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptors (nAChRs) on VTA Dopaminergic Neurons Nicotine->nAChR Dopamine_Release Dopamine Release in Nucleus Accumbens nAChR->Dopamine_Release Locomotor_Activity Increased Locomotor Activity Dopamine_Release->Locomotor_Activity G cluster_this compound This compound Signaling Pathway This compound This compound nAChR_Norn Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR_Norn Dopamine_Release_Norn Dopamine Release nAChR_Norn->Dopamine_Release_Norn Locomotor_Effect_Norn Modulation of Locomotor Activity Dopamine_Release_Norn->Locomotor_Effect_Norn

References

Stereospecific Binding of Nornicotine Enantiomers to Nicotinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecific binding and functional activity of nornicotine enantiomers, (R)-(+)-nornicotine and (S)-(-)-nornicotine, at various nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a primary metabolite of nicotine and a significant tobacco alkaloid, presents a unique pharmacological profile.[1] Understanding the stereoselectivity of its interactions with nAChRs is crucial for the development of novel therapeutics targeting CNS disorders and for elucidating the complex pharmacology of tobacco dependence.

While nicotine exhibits clear stereoselectivity, with the (S)-(-) enantiomer being significantly more potent, the stereospecificity of this compound is more nuanced and appears to be highly dependent on the specific nAChR subtype and the functional endpoint being measured.[2] This guide synthesizes available experimental data to clarify these differences.

Quantitative Data Comparison

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound enantiomers compared to nicotine at several key nAChR subtypes. It is important to note that data for individual enantiomers at specific cloned human receptor subtypes are limited; much of the available information comes from studies using racemic mixtures or rodent brain tissues, which contain a heterogeneous population of nAChRs.

Table 1: Functional Potency (EC₅₀) of this compound at Cloned nAChR Subtypes

Compound Receptor Subtype Expression System EC₅₀ (µM) Efficacy (Iₘₐₓ vs. ACh)
(±)-Nornicotine human α7 Xenopus Oocytes ~ 17 ~ 50%
(±)-Nornicotine human α6/α3β2β3* Xenopus Oocytes ~ 4 ~ 50%
(-)-Nicotine rat α7 Xenopus Oocytes 13.2 ± 2.6 -
(±)-Nornicotine rat α7 Xenopus Oocytes 17.4 ± 4.9 -
(-)-Nicotine rat α4β2 Xenopus Oocytes 2.5 ± 0.6 -
(±)-Nornicotine rat α4β2 Xenopus Oocytes 375 ± 262 -

Note: Data for (±)-Nornicotine on human receptors is from Papke et al., 2007, as cited by Cayman Chemical.[1][3] Data on rat receptors is from Papke et al., 2007, as cited by Holtman et al., 2010.[4] α6/α3β2β3 is a chimeric receptor containing the ligand-binding domain of the α6 subunit.

Table 2: Functional Potency (EC₅₀) of this compound Enantiomers in Native Tissue

Compound Assay Tissue EC₅₀ (µM)
(S)-(-)-Nornicotine [³H]Dopamine Release Rat Nucleus Accumbens 3.0
(R)-(+)-Nornicotine [³H]Dopamine Release Rat Nucleus Accumbens 0.48
(S)-(-)-Nicotine [³H]Dopamine Release Rat Nucleus Accumbens 0.07

Note: Data from Green et al., 2001.[5] This functional assay shows that in the nucleus accumbens, (R)-nornicotine is more potent than (S)-nornicotine at evoking dopamine release, suggesting stereoselective interaction with the nAChR subtypes present in this region (e.g., α4β2, α6β2).

Table 3: Binding Affinity (Kᵢ) of this compound at [³H]Nicotine-Sensitive Sites

Compound Radioligand Tissue Kᵢ (nM)
(S)-(-)-Nornicotine [³H]Nicotine Rat Brain 47
(±)-Nornicotine [³H]Nicotine Rat Brain 25
(-)-Nicotine [³H]Nicotine Rat Brain 1

Signaling Pathways & Experimental Workflows

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways, including the activation of voltage-gated calcium channels and subsequent neurotransmitter release.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR IonInflux Na⁺ / Ca²⁺ Influx nAChR->IonInflux Channel Opening Agonist This compound (Agonist) Agonist->nAChR Binding Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activation IonInflux->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) IonInflux->NT_Release Ca²⁺ Dependent Ca_Influx_2 Further Ca²⁺ Influx VGCC->Ca_Influx_2 Ca_Influx_2->NT_Release

Caption: Agonist binding to nAChRs triggers ion influx and downstream signaling.

The binding affinity and functional potency of compounds like this compound are determined through specific experimental procedures. A typical workflow for a competitive radioligand binding assay is outlined below.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Receptor_Source Receptor Source (e.g., HEK293 cells expressing human α4β2 nAChR) Membrane_Prep Membrane Homogenization & Centrifugation Receptor_Source->Membrane_Prep Incubation Incubate: 1. Receptor Membranes 2. Radioligand (e.g., [³H]Epibatidine) 3. Competitor (this compound Enantiomer) Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of binding and functional data.

1. Radioligand Competitive Binding Assay (for Kᵢ Determination)

This assay measures the ability of an unlabeled compound (e.g., (R)- or (S)-nornicotine) to displace a specific radiolabeled ligand from a receptor.

  • Receptor Preparation: Membranes from cells stably expressing a specific human nAChR subtype (e.g., α4β2, α7) or from homogenized rodent brain tissue (e.g., cortex, hippocampus) are prepared. Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. A constant concentration of receptor membranes and a specific radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2*, [¹²⁵I]α-Bungarotoxin for α7) are incubated with a range of concentrations of the unlabeled competitor drug (this compound enantiomer).

  • Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.

  • Separation: Receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with bound radioligand.

  • Quantification and Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)

This technique is used to measure the functional properties (potency and efficacy) of an agonist on nAChRs expressed in large cells, typically Xenopus laevis oocytes.

  • Receptor Expression: Oocytes are harvested from female Xenopus laevis frogs. The oocytes are then injected with cRNA encoding the specific human nAChR subunits of interest (e.g., α7, or a combination like α4 and β2). The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Recording Setup: An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding potential (e.g., -60 to -90 mV).

  • Drug Application: The agonist (e.g., (R)- or (S)-nornicotine) is applied to the oocyte at various concentrations through the perfusion system.

  • Data Acquisition: Agonist binding and subsequent channel opening cause an inward flow of cations, which is recorded by the amplifier as an inward current. The peak amplitude of this current is measured for each agonist concentration.

  • Data Analysis: The peak current responses are plotted against the agonist concentration to generate a dose-response curve. Non-linear regression analysis is used to fit the curve and determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ or Iₘₐₓ (the maximum response), which reflects the agonist's efficacy.

The interaction of this compound enantiomers with nAChRs is complex and subtype-dependent. While binding assays on mixed receptor populations in rat brain membranes often show little stereoselectivity, functional assays reveal significant differences between the (R) and (S) enantiomers.

  • (R)-(+)-Nornicotine demonstrates higher potency in functional assays related to dopamine release in the nucleus accumbens, a key region for reward.[5]

  • (S)-(-)-Nornicotine appears to be more potent in other brain regions like the striatum and shows greater analgesic properties in rodent pain models.[2]

  • At the α7 subtype , racemic this compound acts as a partial agonist with moderate potency.[1]

  • At the α4β2 subtype , racemic this compound is a very weak agonist.[4]

This enantiomer- and subtype-dependent activity suggests that (R)- and (S)-nornicotine could serve as valuable lead compounds for developing nAChR subtype-selective drugs. (R)-nornicotine might be explored for its role in reward and addiction pathways, whereas (S)-nornicotine could be a candidate for developing novel analgesics with a potentially different side-effect profile. Further research using cloned human nAChR subtypes is necessary to fully delineate the binding affinity and functional potency of each enantiomer, which will be critical for advancing these compounds in drug development.

References

A Comparative Guide to Nornicotine Metabolism: Rodents vs. Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nornicotine metabolism in rodents and primates, offering valuable insights for preclinical research and drug development. Understanding the species-specific differences in metabolic pathways is crucial for the accurate extrapolation of animal model data to human scenarios. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a clear understanding of these differences.

Executive Summary

This compound, a primary metabolite of nicotine, exhibits distinct metabolic profiles in rodents and primates. In primates, particularly humans, the formation of this compound from nicotine is primarily mediated by Cytochrome P450 enzymes CYP2A6 and CYP2B6. While CYP2A6 displays a higher affinity for this conversion, CYP2B6 demonstrates a greater metabolic capacity. In contrast, while the specific P450 enzymes responsible for this compound formation in rodents are less definitively characterized, studies in rats suggest a significant role for CYP2B isoforms in overall nicotine metabolism.

A key distinction lies in the subsequent metabolic fate of this compound. In primates, there is evidence for more extensive metabolism of this compound to downstream metabolites like norcotinine and its derivatives. Rodent models, particularly adolescent rats, tend to show higher accumulation of this compound in both plasma and the brain, suggesting a potentially different balance between its formation and elimination compared to primates.

Quantitative Metabolic Parameters

The following tables summarize the available quantitative data on this compound metabolism. It is important to note that direct comparative studies providing kinetic parameters for both rodents and primates in the same experimental setup are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: In Vitro Enzyme Kinetics of Nicotine N-Demethylation to this compound in Liver Microsomes

SpeciesEnzyme(s)Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, nl/min/pmol P450)
Human CYP2A6 (high affinity)49 ± 12-5.1
CYP2B6 (low affinity)550 ± 46-12.5
Human Liver Microsomes (high affinity)173 ± 7057 ± 17-
Human Liver Microsomes (low affinity)619 ± 68137 ± 6-
Rat Not ReportedNot ReportedNot ReportedNot Reported
Monkey Not ReportedNot ReportedNot ReportedNot Reported

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesParameterValueCondition
Rat Brain Half-life166 minFollowing subcutaneous administration of nicotine[1]
Rat (Adolescent) Plasma AUCHigher than adult ratsFollowing nicotine administration[2]
Rat (Adolescent) Brain AUCHigher than adult ratsFollowing nicotine administration[2]
Primate (Human) Urinary Excretion of this compound~2-3% of nicotine dose-
Primate (Patas Monkey) Urinary Metabolites of NNN*Norcotinine (13.1 ± 2.7%), Norcotinine-1N-oxide (16.5 ± 1.3%), 3'-Hydroxynorcotinine (16.9 ± 2.0%), 3'-(O-β-D-glucopyranuronosyl)hydroxynorcotinine (5.4 ± 1.0%)Following intravenous administration of N'-nitrosothis compound (NNN)[3]

While this data is for NNN, a derivative of this compound, it suggests a prominent pathway of this compound to norcotinine and its further metabolites in primates, which appears to be more significant than in rodents.[3]

Metabolic Pathways

The metabolic pathways of this compound formation and its subsequent biotransformation show notable differences between rodents and primates.

This compound Formation from Nicotine

In both rodents and primates, this compound is formed from nicotine via N-demethylation, a reaction catalyzed by cytochrome P450 enzymes.

G cluster_rodent Rodent (Rat) cluster_primate Primate (Human) Nicotine_R Nicotine Nornicotine_R This compound Nicotine_R->Nornicotine_R CYP2B family (implicated in nicotine metabolism) Nicotine_P Nicotine Nornicotine_P This compound Nicotine_P->Nornicotine_P CYP2A6 (high affinity) CYP2B6 (low affinity)

This compound formation in rodents and primates.
Downstream Metabolism of this compound

Once formed, this compound undergoes further metabolism. While the pathways are not fully elucidated in either species, available data suggests a more prominent role for oxidation to norcotinine and subsequent modifications in primates.

G cluster_rodent Rodent (Rat) cluster_primate Primate (Monkey) Nornicotine_R This compound Norcotinine_R Norcotinine Nornicotine_R->Norcotinine_R Oxidation Other_R Other Metabolites Norcotinine_R->Other_R Nornicotine_P This compound Norcotinine_P Norcotinine Nornicotine_P->Norcotinine_P Oxidation (prominent pathway) Norcotinine_N_Oxide_P Norcotinine-1N-oxide Norcotinine_P->Norcotinine_N_Oxide_P Hydroxy_Norcotinine_P 3'-Hydroxynorcotinine Norcotinine_P->Hydroxy_Norcotinine_P Glucuronide_P 3'-Hydroxynorcotinine Glucuronide Hydroxy_Norcotinine_P->Glucuronide_P UGT enzymes

Downstream metabolism of this compound.

Experimental Protocols

This section details common methodologies used to study this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation from nicotine.

1. Materials:

  • Pooled liver microsomes (rodent or primate)

  • Nicotine

  • This compound standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare incubations containing liver microsomes, phosphate buffer, and a range of nicotine concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for this compound formation using a validated LC-MS/MS method.

  • Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound.

1. Animal Models:

  • Male Sprague-Dawley rats

  • Cynomolgus or Rhesus monkeys

2. Drug Administration:

  • Administer a single dose of this compound intravenously (for determining clearance and volume of distribution) or orally (for assessing oral bioavailability).

3. Sample Collection:

  • Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Collect urine and feces over a 24 or 48-hour period to assess excretion.

  • Process blood to obtain plasma and store all samples at -80°C until analysis.

4. Sample Analysis:

  • Quantify this compound and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate parameters such as:

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

    • Bioavailability (F%)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative in vitro metabolism study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Rodent & Primate Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrate Nicotine Solution Substrate->Incubate Cofactors NADPH Regenerating System Cofactors->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Km, Vmax) LCMS->Data

Workflow for in vitro this compound metabolism assay.

Conclusion

The metabolism of this compound demonstrates significant species-dependent variations between rodents and primates. Primates appear to have a more complex and extensive metabolic pathway for this compound, particularly favoring its conversion to norcotinine and subsequent metabolites. In contrast, rodents, especially during adolescence, may exhibit a higher propensity for this compound accumulation. These differences underscore the importance of careful species selection in preclinical studies and highlight the need for further research to fully elucidate the enzymatic pathways and obtain direct comparative quantitative data. A thorough understanding of these metabolic disparities is essential for the accurate prediction of this compound's effects and its contribution to the pharmacology of nicotine in humans.

References

A Comparative Guide to Validated Analytical Methods for Forensic Nornicotine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the forensic analysis of nornicotine, a primary metabolite of nicotine and a minor tobacco alkaloid. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable results in forensic toxicology, clinical research, and tobacco product analysis. This document outlines the performance characteristics of the most commonly employed methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data to aid in method selection and validation.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the quantitative performance data for GC-MS/MS and LC-MS/MS methods for this compound analysis, as reported in various studies.

Validation Parameter GC-MS/MS LC-MS/MS Matrix Reference
Limit of Detection (LOD) 0.03 - 0.12 µg/gNot explicitly statedTobacco[1]
Limit of Quantification (LOQ) Not explicitly stated0.6 ng/mLUrine[2]
2 to 10,000 ng/mL (Reportable Range)Urine[3]
Linearity (r²) >0.9950.999Tobacco, Urine[1][4]
Accuracy (% Bias or % Recovery) 96.8 – 112.4%0-10% bias; 93.8–104.9% recoveryTobacco, Urine[1][4]
Precision (%RSD or %CV) 0.4 – 3.3% (C.V.)2-9% C.V. (intraday); 1.4-9.9% (interday)Tobacco, Urine[1][3][4]

Note: The performance of analytical methods can vary depending on the specific instrumentation, sample matrix, and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on established methods.

This method is highly specific and sensitive for the quantification of this compound and other minor tobacco alkaloids in tobacco samples.[1][5]

a) Sample Preparation (Tobacco Filler):

  • Weigh approximately 400 mg of the tobacco sample into a 15-mL amber vial.[5]

  • Spike the sample with an internal standard solution, such as D4-Nornicotine.[5]

  • Allow the sample to stand for 15 minutes to permit the internal standard to absorb into the matrix.[5]

  • Add an extraction solvent, typically an alkaline solution, and vortex.

  • Centrifuge the sample to separate the solid material from the extract.

  • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

b) GC-MS/MS Instrumental Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (15 m x 250 µm x 0.25 µm) or similar.[6]

  • Injector: Splitless injection.

  • Oven Temperature Program: Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 2°C/min to 178°C; finally ramp at 120°C/min to 280°C and hold for 1 min.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[5]

LC-MS/MS is a widely used technique for the analysis of this compound in biological fluids due to its high sensitivity and specificity.[2][3]

a) Sample Preparation (Urine):

  • To a 200 µL urine sample, add an internal standard solution (e.g., this compound-d4).

  • For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis using β-glucuronidase is performed.[2]

  • Precipitate proteins and other matrix components by adding a solvent like acetone.[3]

  • Centrifuge the sample to pellet the precipitate.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

b) LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[4]

  • Column: Raptor Biphenyl column or a C18 reverse-phase column.[4][7]

  • Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 0.3 - 1.0 mL/min.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method in a forensic toxicology laboratory.

Forensic_Method_Validation_Workflow start Method Development & Optimization validation_plan Develop Validation Plan start->validation_plan selectivity Selectivity / Specificity validation_plan->selectivity lod_loq LOD & LOQ Determination validation_plan->lod_loq linearity Linearity & Range validation_plan->linearity accuracy Accuracy / Bias selectivity->accuracy lod_loq->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision stability Analyte Stability precision->stability matrix_effects Matrix Effects (for LC-MS) stability->matrix_effects documentation Documentation & SOP Preparation matrix_effects->documentation implementation Routine Implementation documentation->implementation

Caption: Workflow for forensic analytical method validation.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to make informed decisions regarding the selection and validation of analytical methods for the forensic analysis of this compound. The provided data and protocols serve as a valuable resource for developing and implementing robust and reliable analytical procedures.

References

A Comparative Guide to Inter-Laboratory Nornicotine Measurement in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of nornicotine in human urine, a key metabolite of nicotine. Given the absence of publicly available, multi-laboratory round-robin data specifically for this compound, this document focuses on comparing the performance of well-documented, validated methods from leading research institutions. It also addresses the challenges of inter-laboratory variability by drawing insights from proficiency testing programs that include other nicotine metabolites.

Introduction to this compound Measurement

This compound is a primary metabolite of nicotine and is also present as a minor alkaloid in tobacco. Its measurement in urine is crucial for assessing nicotine exposure and metabolism. Accurate and reproducible quantification is essential for clinical studies, smoking cessation programs, and research in tobacco product exposure. However, significant variability can exist between laboratories due to differences in analytical methods, sample preparation, and data reporting practices. Proficiency testing, such as the College of American Pathologists (CAP) Nicotine and Tobacco Alkaloid (NTA) Survey, highlights these challenges, showing wide divergence in reporting thresholds for related compounds[1][2]. While specific data for this compound from these surveys is limited in public literature, the findings for other metabolites underscore the need for standardized, well-validated protocols[1].

Comparison of Analytical Method Performance

The primary methods for the quantification of urinary this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the published performance characteristics of several validated methods, providing a benchmark for laboratories.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for this compound in Urine

ParameterMethod 1 (CDC)[3][4][5]Method 2 (Von Weymarn et al.)[6]Method 3 (Restek)[7][8]
Linear Range Not explicitly stated for this compound, but part of a multi-analyte panel.1 pg - 2000 pg (on column)2 - 1000 ng/mL
Limit of Detection (LOD) Not explicitly stated. Water blank upper limit set to 0.1 ng/mL[4].Not explicitly stated.Not explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated.0.6 ng/mL2 ng/mL
Accuracy (% Bias) 0 - 10%>95% at LOQ93.8 - 104.9% (% Recovery)
Precision (% CV / % RSD) 2 - 9%Intra-day: 2.2-4.5%; Inter-day: 6.9-10.4%Intra-day: 0.6-8.2%; Inter-day: 1.4-9.9%
Mean Metabolite Recovery 76 - 99%Not applicable (direct injection)Not applicable (direct injection)
Internal Standard Isotope-labeled analogsd₄-nornicotined₄-nornicotine

Table 2: Performance Characteristics of a Validated GC-MS Method for this compound in Urine

ParameterMethod 4 (Zhang et al.)[9]
Principle Reductive alkylation to N'-propylthis compound for improved chromatography.
Quantification Range Low nanograms per milliliter range.
Limit of Detection (LOD) Not explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated.
Accuracy (% Bias) Not explicitly stated.
Precision (% CV / % RSD) Not explicitly stated.
Internal Standard 5-methylthis compound

Visualizing Analytical Processes

To clarify the experimental and metabolic context, the following diagrams illustrate the nicotine metabolism pathway and a typical workflow for urinary this compound analysis.

Nicotine Metabolism Pathway cluster_p450 CYP2A6 Mediated cluster_demethylation Demethylation Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~80% This compound This compound Nicotine->this compound ~5% Nicotine->this compound Nicotine-N-Oxide Nicotine-N-Oxide Nicotine->Nicotine-N-Oxide 3-OH-Cotinine 3-OH-Cotinine Cotinine->3-OH-Cotinine Norcotinine Norcotinine Cotinine->Norcotinine

Caption: Metabolic pathway of Nicotine to this compound and other major metabolites.

Urinary this compound Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical A Urine Sample Collection B Sample Storage (-20°C or below) A->B C Sample Thawing & Aliquoting B->C D Addition of Internal Standard (e.g., d4-nornicotine) C->D E Enzymatic Hydrolysis (for total this compound, optional) D->E F Sample Cleanup (e.g., Protein Precipitation, SPE) E->F G LC-MS/MS or GC-MS Analysis F->G H Data Integration & Quantification G->H I Quality Control Review H->I J Final Report Generation I->J

Caption: General experimental workflow for urinary this compound analysis.

Detailed Experimental Protocols

Below are detailed protocols adapted from published, validated methods. These serve as examples of robust procedures for quantifying urinary this compound.

Protocol 1: LC-MS/MS Method (Adapted from CDC)[3][4][5]

This method is designed for the simultaneous quantification of multiple nicotine metabolites, including this compound.

  • Sample Preparation:

    • Pipette 200 µL of urine into a clean tube.

    • Add an internal standard solution containing isotope-labeled this compound (e.g., this compound-d₄).

    • For "total" this compound measurement (free + glucuronidated), add β-glucuronidase enzyme and incubate (e.g., overnight at 37°C) to hydrolyze the conjugated form.

    • Stop the enzymatic reaction and precipitate proteins by adding a solvent like acetone.

    • Centrifuge to pellet the precipitated matrix components.

    • Transfer the supernatant to a clean vial for analysis.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatography: Use a C18 or equivalent reversed-phase column.

    • Mobile Phase A: Acidified water (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Acidified organic solvent (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: Develop a gradient to chromatographically resolve this compound from other metabolites and matrix components.

    • Flow Rate: Typical flow rates are between 0.2 - 0.6 mL/min.

    • Tandem Mass Spectrometry:

      • Ionization: Use Electrospray Ionization (ESI) in positive mode.

      • Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its labeled internal standard to ensure specificity and accurate quantification.

  • Quantification:

    • Generate a calibration curve using fortified urine standards across the expected concentration range.

    • Calculate the this compound concentration in unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Protocol 2: GC-MS Method (Adapted from Zhang et al.)[9]

This method utilizes a derivatization step to improve the chromatographic properties of this compound.

  • Sample Preparation & Derivatization:

    • Add an internal standard (e.g., 5-methylthis compound) to a urine sample.

    • Perform an initial extraction, for example, using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

    • Evaporate the extract to dryness.

    • Reconstitute the residue and perform a reductive alkylation. This involves reacting the this compound and internal standard with propionaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to convert them to their N'-propyl derivatives.

    • Extract the derivatized products into an organic solvent suitable for GC injection.

  • Instrumentation (GC-MS):

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).

      • Injection: Use a splitless or pulsed splitless injection mode.

      • Temperature Program: Start at a low initial temperature (e.g., 50-70°C) and ramp up to a final temperature (e.g., 280-300°C) to elute the derivatized analytes.

    • Mass Spectrometry:

      • Ionization: Use Electron Impact (EI) ionization.

      • Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for N'-propylthis compound and the derivatized internal standard.

  • Quantification:

    • Prepare calibrators in blank urine and process them through the entire extraction and derivatization procedure.

    • Construct a calibration curve based on the peak area ratios of the derivatized analyte to the derivatized internal standard.

    • Determine the concentration in unknown samples from this curve.

Conclusion and Recommendations

While direct inter-laboratory comparison data for urinary this compound is not widely published, the available literature provides well-validated LC-MS/MS and GC-MS methods with robust performance characteristics. Laboratories aiming to measure urinary this compound should adopt a thoroughly validated method, preferably using isotope dilution mass spectrometry, which is considered the gold standard.

Key sources of inter-laboratory variability, as suggested by proficiency tests on related analytes, include[1][10]:

  • Choice of Method: Immunoassays may show cross-reactivity, while chromatographic methods (LC-MS/MS, GC-MS) offer higher specificity.

  • Sample Preparation: Differences in hydrolysis efficiency for total this compound or recovery during extraction can introduce bias.

  • Calibration and QC: The source and purity of reference standards and the matrix used for calibrators can affect accuracy.

  • Reporting Thresholds: A lack of consensus on LOQs and cutoffs complicates the comparison of results between different laboratories[1].

To improve inter-laboratory comparability, researchers and clinical laboratories should prioritize the use of methods with published performance data, participate in external quality assessment (EQA) and proficiency testing programs where available, and clearly document all aspects of their methodology, from sample preparation to data analysis.

References

A Comparative Analysis of the Analgesic Properties of Nornicotine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic effects of nornicotine, a primary metabolite of nicotine, and morphine, a potent opioid analgesic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pain management research. This document synthesizes experimental data on the efficacy, potency, and mechanisms of action of both compounds, offering a foundation for further investigation and development of novel analgesic therapies.

Executive Summary

Morphine, the gold standard for treating severe pain, exerts its effects through the activation of opioid receptors. Its potent analgesic properties are, however, accompanied by significant side effects, including respiratory depression, tolerance, and addiction. This compound, acting on nicotinic acetylcholine receptors (nAChRs), has emerged as a potential alternative or adjunct analgesic. Studies in rodent models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of this compound, with a notable stereoselectivity in its effects. The S(-)-enantiomer of this compound has been shown to possess more potent analgesic properties with a better side-effect profile compared to the R(+)-enantiomer. Furthermore, sub-analgesic doses of S(-)-nornicotine have been found to enhance the analgesic effects of morphine, suggesting a potential for combination therapies that could reduce the required dose of opioids and mitigate their adverse effects.

Data Presentation: Quantitative Comparison of Analgesic Effects

The following tables summarize the quantitative data on the analgesic potency and efficacy of this compound enantiomers and morphine in two distinct animal models of pain: the Chronic Constriction Injury (CCI) model of neuropathic pain and the formalin test for inflammatory pain.

Table 1: Antihyperalgesic Effects in the Chronic Constriction Injury (CCI) Model in Rats

CompoundAdministration RouteED₅₀ (mg/kg) [95% CI]
S(-)-NornicotineIntraperitoneal (IP)5.2 [3.1–8.5][1]
R(+)-NornicotineIntraperitoneal (IP)15.5 [11.2–21.3][1]
MorphineIntraperitoneal (IP)4.1 [3.6–4.6]
MorphineOral (PO)10.5 [7.5–14.6]

Table 2: Analgesic Effects in the Formalin Test (Late Phase) in Rats

CompoundAdministration RouteED₅₀ (mg/kg) [95% CI]
S(-)-NornicotineIntraperitoneal (IP)Not explicitly stated, but demonstrated to be more potent than R(+)-nornicotine.
R(+)-NornicotineIntraperitoneal (IP)5.5 [1.9, 16.1]
MorphineSubcutaneous (SC)2.6 - 4.9 (depending on testing protocol)[2]

Note: The ED₅₀ represents the dose required to produce 50% of the maximum possible effect. A lower ED₅₀ value indicates higher potency. The late phase of the formalin test is considered to be a model of inflammatory pain with a central sensitization component.

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used animal model of neuropathic pain.[3]

Surgical Procedure:

  • Male Sprague-Dawley rats are anesthetized.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.[3]

  • The ligatures are tightened to a degree that causes a slight constriction of the nerve without arresting epineural blood flow.

  • The muscle and skin are then closed in layers.

Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold, the force at which the rat withdraws its paw, is determined. A lower withdrawal threshold in the ligated paw compared to the contralateral paw indicates the presence of mechanical allodynia.

Formalin Test

The formalin test is a model of tonic, localized inflammatory pain.[4]

Procedure:

  • A dilute solution of formalin (typically 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.[1]

  • Immediately after injection, the animal exhibits nociceptive behaviors, such as flinching, licking, and biting of the injected paw.

  • The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection), representing acute nociceptive pain, and the late phase (20-60 minutes post-injection), which is associated with an inflammatory response and central sensitization.[1]

  • The frequency or duration of the nociceptive behaviors is quantified as a measure of pain.

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its analgesic effects primarily through the activation of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5]

  • Mechanism: Upon binding of this compound, nAChRs open, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuron, leading to the generation of action potentials and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself.[6]

  • Subtype Specificity: The analgesic effects of nicotinic agonists are mediated by different nAChR subtypes, with α4β2 and α7 being the most implicated.[7][8] Activation of these receptors in brain regions involved in pain modulation, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), is thought to enhance descending inhibitory pain pathways.[7][8]

  • Anti-inflammatory Effects: The α7 nAChR subtype is also expressed on immune cells, and its activation can lead to a decrease in the production of pro-inflammatory cytokines, contributing to the analgesic effect in inflammatory pain states.[9]

nornicotine_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) This compound->nAChR Binds to Immune_Cell Immune Cell (α7 nAChR) This compound->Immune_Cell Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine, Norepinephrine) Depolarization->NT_Release Descending_Inhibition Enhanced Descending Inhibitory Pain Pathways NT_Release->Descending_Inhibition Analgesia Analgesia Descending_Inhibition->Analgesia Anti_Inflammatory Anti-inflammatory Effect Immune_Cell->Anti_Inflammatory Anti_Inflammatory->Analgesia

This compound's Analgesic Signaling Pathway
Morphine

Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

  • Mechanism: Morphine binding to MORs activates intracellular signaling cascades through the associated Gi/o proteins. This leads to:

    • Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals.

  • Supraspinal and Spinal Action: Morphine acts at both spinal and supraspinal levels. In the spinal cord, it directly inhibits the transmission of pain signals from the periphery to the brain. At the supraspinal level (e.g., in the PAG and RVM), it activates descending inhibitory pathways that further suppress pain signaling in the spinal cord.

morphine_pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase GIRK Activation of GIRK Channels G_Protein->GIRK VGCC Inhibition of Voltage-Gated Ca²⁺ Channels G_Protein->VGCC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia NT_Inhibition ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) VGCC->NT_Inhibition NT_Inhibition->Analgesia

Morphine's Analgesic Signaling Pathway

Experimental Workflow

The general workflow for comparing the analgesic effects of this compound and morphine in preclinical models is as follows:

experimental_workflow Animal_Model Induction of Pain Model (e.g., CCI or Formalin Test) Drug_Admin Drug Administration (this compound, Morphine, or Vehicle) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assessment (e.g., von Frey or Flinching/Licking) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Paw Withdrawal Threshold or Nociceptive Score) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Calculation of ED₅₀ and %MPE) Data_Collection->Data_Analysis Comparison Comparison of Analgesic Effects Data_Analysis->Comparison

Preclinical Analgesic Drug Testing Workflow

Conclusion

The available experimental data indicates that this compound, particularly the S(-)-enantiomer, exhibits significant analgesic properties in preclinical models of neuropathic and inflammatory pain. While morphine generally demonstrates higher potency, the favorable side-effect profile of S(-)-nornicotine and its synergistic interaction with morphine highlight its potential as a novel therapeutic agent. The distinct mechanisms of action, with this compound targeting the cholinergic system and morphine the opioid system, offer a compelling rationale for further exploration of their individual and combined use in pain management. Future research should focus on elucidating the precise nAChR subtypes and downstream signaling pathways involved in this compound-induced analgesia and on evaluating the long-term efficacy and safety of this compound and this compound-opioid combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Nornicotine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Nornicotine, a pyridine alkaloid chemically similar to nicotine, requires stringent disposal protocols due to its acute toxicity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards.

I. This compound Hazard Profile

This compound is classified as an acute toxic and irritant substance.[1] Understanding its hazard profile is the first step in safe handling and disposal.

Table 1: this compound Hazard Identification

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH301: Toxic if swallowedDanger💀
Acute Toxicity, DermalH311: Toxic in contact with skinDanger💀
Acute Toxicity, InhalationH331: Toxic if inhaledDanger💀
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Source: PubChem[1]

Due to these hazards, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

II. This compound Disposal Procedures

The ultimate disposal of this compound must be conducted in a manner that considers its potential impact on air quality, soil, and water, and conforms to environmental and public health regulations.[1] The recommended procedure is to dispose of this compound waste through an approved hazardous waste disposal plant.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Labeling:

    • Collect this compound waste in designated, leak-proof, and compatible containers.[2]

    • Containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound." Include the appropriate hazard pictograms (e.g., skull and crossbones).

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2]

    • Follow all institutional and regulatory guidelines for the temporary storage of hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

    • The EHS office will work with a licensed hazardous waste contractor to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[3][4]

Note: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

III. Experimental Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste within a laboratory.

Nornicotine_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Disposal Logistics start This compound Waste Generation (e.g., unused chemical, contaminated labware) assess Assess Contamination Level start->assess collect_hw Collect in Designated Hazardous Waste Container assess->collect_hw label_hw Label Container: 'Hazardous Waste - this compound' + Hazard Symbols collect_hw->label_hw store_hw Store in Secure, Designated Hazardous Waste Area label_hw->store_hw contact_ehs Contact Institutional EHS Office store_hw->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup transport Licensed Contractor Transports Waste schedule_pickup->transport dispose Dispose at Approved Hazardous Waste Facility transport->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nornicotine

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination. This compound is a toxic chemical that requires careful management in a controlled laboratory setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, in contact with skin, or inhaled.[1][3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3][4]

Table 1: GHS Hazard Statements for this compound

Hazard CodeHazard StatementSignal WordPictogram(s)
H301Toxic if swallowedDanger💀
H311Toxic in contact with skinDanger💀
H331Toxic if inhaledDanger💀
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Source:[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Liquid[5]
Appearance Colorless[5]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point 269.9 °C at 760 mmHg[3]
Flash Point 101 °C / 213.8 °F[5]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.[6] The use of PPE should be considered the final barrier after engineering controls and safe work practices have been implemented.[7]

Table 3: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationSpecifications and Best Practices
Hands Double chemical-resistant glovesUse powder-free nitrile or similar chemically resistant gloves.[7][8] Double gloving is recommended.[7] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[7]
Body Chemical-resistant lab coat or gownWear a long-sleeved, disposable gown over personal clothing.[3][8] Ensure cuffs are tucked under the outer glove.[7]
Eyes/Face Tightly fitting safety goggles and face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in conjunction with goggles, especially when there is a risk of splashes.[9][10]
Respiratory Full-face respiratorA NIOSH/MSHA-approved respirator is required if engineering controls (e.g., fume hood) are not available or sufficient, or if aerosols may be generated.[3][4][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.

Pre-Handling Preparations
  • Consult SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[3][4][5][11]

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.[4] Confirm the availability and functionality of a safety shower and eye wash station.[4]

  • Assemble PPE: Don all required PPE as specified in Table 3 before entering the handling area.[3]

  • Prepare Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (e.g., non-sparking tools, sealed containers) is within the designated area to minimize movement.[3]

Handling Procedure
  • Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent inhalation exposure.[3][11]

  • Prevent Aerosol Generation: Handle the substance carefully to avoid the formation of aerosols.[11]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Container Management: Keep containers of this compound tightly sealed when not in use.[3][11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][5] The storage area should be locked.[3]

Post-Handling Actions
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves.[7]

  • Hand Washing: Immediately wash hands with soap and water after removing all PPE.[4][7]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Prohibited Disposal: Do not dispose of this compound with household garbage or discharge it into the sewage system.[11]

  • Incineration: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulatory Compliance: All disposal must be carried out in accordance with applicable local, state, and federal regulations for hazardous waste.[3][5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water.[3][5] Do NOT induce vomiting. Seek immediate emergency medical help.[3]

Spill Management

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[3]

  • Ventilate the area and decontaminate the spill site thoroughly.[4]

This compound Handling and Emergency Workflow

Nornicotine_Workflow start Start: Prepare to Handle this compound check_controls Verify Engineering Controls (Fume Hood, Eyewash) start->check_controls don_ppe Don Full PPE (Gloves, Gown, Goggles, Respirator) check_controls->don_ppe handle Handle this compound in Fume Hood don_ppe->handle spill_check Spill or Exposure Occurs? handle->spill_check no_spill No Incident spill_check->no_spill No spill_response Execute Spill / Exposure Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area & Equipment no_spill->decontaminate dispose_waste Dispose of Hazardous Waste Properly decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe end End: Procedure Complete doff_ppe->end first_aid Administer First Aid & Seek Medical Attention spill_response->first_aid report Report Incident first_aid->report report->decontaminate

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nornicotine
Reactant of Route 2
Nornicotine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.